2-Amino-5-fluoropyridin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-fluoropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O/c6-3-1-4(9)5(7)8-2-3/h1-2,9H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDZENLHGZUFBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50613861 | |
| Record name | 2-Amino-5-fluoropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50613861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003711-04-3 | |
| Record name | 2-Amino-5-fluoropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50613861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-fluoro-3-hydroxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-amino-5-fluoropyridin-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a proposed synthetic pathway for 2-amino-5-fluoropyridin-3-ol, a fluorinated pyridine derivative of interest in pharmaceutical and agrochemical research. Due to the absence of a direct, single-step synthesis in the reviewed literature, a multi-step approach is presented, combining established methodologies for the functionalization of pyridine rings. The proposed synthesis leverages common reactions such as nitration, halogenation, nucleophilic substitution, and reduction to construct the target molecule.
Proposed Synthetic Pathway
The synthesis of this compound can be approached through a strategic sequence of reactions, starting from commercially available 3-hydroxypyridine. The overall pathway involves the introduction of a nitro group, followed by fluorination, chlorination, amination, and finally, reduction of the nitro group to the desired amine.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the proposed synthesis. The reaction conditions are based on analogous transformations found in the literature and may require optimization for this specific substrate.
Step 1: Synthesis of 3-Hydroxy-2-nitropyridine
This step involves the nitration of 3-hydroxypyridine.
Reaction: 3-Hydroxypyridine → 3-Hydroxy-2-nitropyridine
Reagents and Conditions:
-
Reactant: 3-Hydroxypyridine
-
Reagents: Fuming nitric acid, Concentrated sulfuric acid
-
Temperature: 0 °C to room temperature
-
Reaction Time: Several hours
Procedure:
-
Cool a mixture of concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 3-hydroxypyridine to the cooled sulfuric acid with stirring.
-
Add fuming nitric acid dropwise to the mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate) until the product precipitates.
-
Filter the precipitate, wash with cold water, and dry to obtain 3-hydroxy-2-nitropyridine.
| Reactant/Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Volume/Mass |
| 3-Hydroxypyridine | 95.10 | 1 | 1.0 | 95.10 g |
| Concentrated Sulfuric Acid | 98.08 | - | - | As solvent |
| Fuming Nitric Acid | 63.01 | 1.1 | 1.1 | ~48 mL |
Step 2: Synthesis of 5-Fluoro-3-hydroxy-2-nitropyridine
This step introduces the fluorine atom at the 5-position of the pyridine ring via a Balz-Schiemann type reaction, which involves diazotization of an amino group followed by fluorination. This requires a precursor with an amino group at the 5-position, which can be introduced by nitration of 3-aminopyridine and subsequent reduction. A more direct, albeit potentially lower-yielding, approach could involve electrophilic fluorination. For the purpose of this guide, we will assume the availability of a suitable fluorinating agent.
Reaction: 3-Hydroxy-2-nitropyridine → 5-Fluoro-3-hydroxy-2-nitropyridine
Reagents and Conditions:
-
Reactant: 3-Hydroxy-2-nitropyridine
-
Reagents: Selectfluor® (N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate))
-
Solvent: Acetonitrile
-
Temperature: Room temperature to reflux
-
Reaction Time: 12-24 hours
Procedure:
-
Dissolve 3-hydroxy-2-nitropyridine in acetonitrile.
-
Add Selectfluor® to the solution in portions.
-
Stir the reaction mixture at room temperature or heat to reflux for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 5-fluoro-3-hydroxy-2-nitropyridine.
| Reactant/Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Mass |
| 3-Hydroxy-2-nitropyridine | 140.10 | 1 | 1.0 | 140.10 g |
| Selectfluor® | 354.26 | 1.1 | 1.1 | 389.69 g |
| Acetonitrile | 41.05 | - | - | As solvent |
Step 3: Synthesis of 2-Chloro-5-fluoro-3-hydroxy-2-nitropyridine
The introduction of a chlorine atom at the 2-position can be achieved using a chlorinating agent.
Reaction: 5-Fluoro-3-hydroxy-2-nitropyridine → 2-Chloro-5-fluoro-3-hydroxy-2-nitropyridine
Reagents and Conditions:
-
Reactant: 5-Fluoro-3-hydroxy-2-nitropyridine
-
Reagents: N-Chlorosuccinimide (NCS)
-
Solvent: Acetonitrile or Dichloromethane
-
Temperature: Room temperature
-
Reaction Time: 4-8 hours
Procedure:
-
Dissolve 5-fluoro-3-hydroxy-2-nitropyridine in acetonitrile or dichloromethane.
-
Add N-chlorosuccinimide to the solution.
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
| Reactant/Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Mass |
| 5-Fluoro-3-hydroxy-2-nitropyridine | 158.09 | 1 | 1.0 | 158.09 g |
| N-Chlorosuccinimide | 133.53 | 1.1 | 1.1 | 146.88 g |
| Acetonitrile | 41.05 | - | - | As solvent |
Step 4: Synthesis of 2-Amino-5-fluoro-3-hydroxy-2-nitropyridine
The chloro group at the 2-position can be displaced by an amino group through nucleophilic aromatic substitution.
Reaction: 2-Chloro-5-fluoro-3-hydroxy-2-nitropyridine → 2-Amino-5-fluoro-3-hydroxy-2-nitropyridine
Reagents and Conditions:
-
Reactant: 2-Chloro-5-fluoro-3-hydroxy-2-nitropyridine
-
Reagents: Aqueous Ammonia
-
Solvent: Ethanol or sealed vessel
-
Temperature: 100-150 °C
-
Reaction Time: 12-24 hours
Procedure:
-
Place 2-chloro-5-fluoro-3-hydroxy-2-nitropyridine in a sealed reaction vessel.
-
Add a solution of aqueous ammonia in ethanol.
-
Heat the mixture to 100-150 °C for 12-24 hours.
-
Cool the reaction vessel to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Extract the product with a suitable organic solvent and wash with water.
-
Dry the organic layer and remove the solvent.
-
Purify the product by recrystallization or column chromatography.
| Reactant/Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Volume/Mass |
| 2-Chloro-5-fluoro-3-hydroxy-2-nitropyridine | 192.54 | 1 | 1.0 | 192.54 g |
| Aqueous Ammonia (28-30%) | 17.03 (as NH3) | Excess | - | As required |
| Ethanol | 46.07 | - | - | As solvent |
Step 5: Synthesis of this compound
The final step is the reduction of the nitro group to an amino group.
Reaction: 2-Amino-5-fluoro-3-hydroxy-2-nitropyridine → this compound
Reagents and Conditions:
-
Reactant: 2-Amino-5-fluoro-3-hydroxy-2-nitropyridine
-
Reagents: Iron powder, Acetic acid or Hydrogen gas, Palladium on carbon (Pd/C)
-
Solvent: Ethanol, Water
-
Temperature: Reflux (for Fe/AcOH) or Room temperature (for H₂/Pd/C)
-
Reaction Time: 2-6 hours
Procedure (using Iron/Acetic Acid):
-
Suspend 2-amino-5-fluoro-3-hydroxy-2-nitropyridine in a mixture of ethanol and water.
-
Add iron powder and a catalytic amount of acetic acid.
-
Heat the mixture to reflux for 2-6 hours, monitoring the reaction by TLC.
-
After completion, filter the hot reaction mixture through celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a base and extract the product with an organic solvent.
-
Dry the organic layer and remove the solvent to obtain this compound.
| Reactant/Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Mass |
| 2-Amino-5-fluoro-3-hydroxy-2-nitropyridine | 173.12 | 1 | 1.0 | 173.12 g |
| Iron Powder | 55.85 | 3-5 | 3.0-5.0 | 167.55 - 279.25 g |
| Acetic Acid | 60.05 | Cat. | - | Catalytic amount |
| Ethanol/Water | - | - | - | As solvent |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Summary of Quantitative Data
The following table summarizes the key quantitative parameters for each step of the proposed synthesis. Please note that yields are estimates based on similar reactions and will require experimental optimization.
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Estimated Yield (%) |
| 1 | Nitration | 3-Hydroxypyridine | 3-Hydroxy-2-nitropyridine | Conc. H₂SO₄, Fuming HNO₃ | - | 0 to RT | 2-4 | 70-80 |
| 2 | Fluorination | 3-Hydroxy-2-nitropyridine | 5-Fluoro-3-hydroxy-2-nitropyridine | Selectfluor® | Acetonitrile | RT to Reflux | 12-24 | 40-60 |
| 3 | Chlorination | 5-Fluoro-3-hydroxy-2-nitropyridine | 2-Chloro-5-fluoro-3-hydroxy-2-nitropyridine | NCS | Acetonitrile | RT | 4-8 | 60-75 |
| 4 | Amination | 2-Chloro-5-fluoro-3-hydroxy-2-nitropyridine | 2-Amino-5-fluoro-3-hydroxy-2-nitropyridine | aq. NH₃ | Ethanol | 100-150 | 12-24 | 50-70 |
| 5 | Reduction | 2-Amino-5-fluoro-3-hydroxy-2-nitropyridine | This compound | Fe, AcOH or H₂, Pd/C | Ethanol/Water | Reflux/RT | 2-6 | 80-90 |
This guide provides a comprehensive, albeit theoretical, pathway for the synthesis of this compound. Researchers are advised to conduct small-scale trials to optimize the conditions for each step. Standard laboratory safety procedures should be followed at all times.
An In-depth Technical Guide to the Chemical Properties of 2-amino-5-fluoropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted chemical properties of 2-amino-5-fluoropyridin-3-ol (CAS No. 1003711-04-3). Due to the limited availability of direct experimental data for this specific compound, this guide leverages information on the closely related and well-documented analogue, 2-amino-5-fluoropyridine, to infer and discuss the potential characteristics of the target molecule. The introduction of a hydroxyl group at the 3-position is anticipated to significantly influence its electronic properties, reactivity, and biological activity. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development by providing available data, outlining potential synthetic approaches, and discussing structure-activity relationships.
Introduction
This compound is a fluorinated aminopyridine derivative. The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. The presence of an amino group, a fluorine atom, and a hydroxyl group on the pyridine ring suggests a molecule with diverse potential for chemical interactions and biological activity. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. The amino group can act as a hydrogen bond donor and a site for further functionalization, while the hydroxyl group can participate in hydrogen bonding and serve as a nucleophile or a leaving group upon activation.
This guide will first present the available data for the analogous compound, 2-amino-5-fluoropyridine, to establish a baseline for understanding the core pyridine structure. Subsequently, it will delve into the specific (though limited) information available for this compound, followed by a discussion of its predicted properties and potential synthetic routes.
Chemical Properties of 2-amino-5-fluoropyridine (CAS No. 21717-96-4)
To provide context, the chemical properties of the well-characterized analogue, 2-amino-5-fluoropyridine, are summarized below.
| Property | Value | Reference |
| Molecular Formula | C5H5FN2 | [1] |
| Molecular Weight | 112.11 g/mol | [1] |
| Melting Point | 93-97 °C | [2] |
| Appearance | White to light yellow crystalline powder | [2] |
| Solubility | Soluble in methanol | N/A |
| CAS Number | 21717-96-4 | [1] |
Chemical Properties of this compound (CAS No. 1003711-04-3)
Direct experimental data for this compound is scarce in publicly available literature. The following table summarizes the basic information and highlights the lack of comprehensive experimental data.
| Property | Value | Reference |
| Molecular Formula | C5H5FN2O | N/A |
| Molecular Weight | 128.11 g/mol | N/A |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| CAS Number | 1003711-04-3 | N/A |
| Spectral Data (NMR, IR, MS) | Data may be available from commercial suppliers but is not publicly accessible. |
Predicted Properties and Reactivity
The introduction of a hydroxyl group at the 3-position of the 2-amino-5-fluoropyridine scaffold is expected to significantly alter its physicochemical and reactive properties.
-
Electronic Effects: The hydroxyl group is an electron-donating group through resonance and an electron-withdrawing group through induction. Its net effect on the pyridine ring's electron density will influence the reactivity of the other substituents and the ring itself towards electrophilic and nucleophilic attack.
-
Acidity/Basicity: The pyridine nitrogen will be basic, while the hydroxyl group will be weakly acidic. The amino group will also contribute to the overall basicity of the molecule.
-
Reactivity: The hydroxyl group provides a reactive site for esterification, etherification, and oxidation reactions. The amino group can undergo acylation, alkylation, and diazotization reactions. The pyridine ring can be subject to electrophilic substitution, although the presence of the electron-withdrawing fluorine atom may deactivate the ring to some extent.
Below is a diagram illustrating the key structural differences and their potential impact on reactivity.
Experimental Protocols: A Proposed Synthetic Approach
Proposed Synthesis Workflow:
Detailed Methodologies (Hypothetical):
-
Step 1: Nitration of 5-Fluoropyridin-3-ol
-
Dissolve 5-fluoropyridin-3-ol in concentrated sulfuric acid at 0 °C.
-
Add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 5 °C.
-
Allow the reaction to stir at room temperature for a specified time, monitoring by TLC.
-
Pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH or NaHCO3) to precipitate the product.
-
Filter, wash with water, and dry the crude 5-fluoro-2-nitropyridin-3-ol.
-
-
Step 2: Reduction of 5-Fluoro-2-nitropyridin-3-ol
-
Dissolve the nitro-intermediate in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a reducing agent, such as palladium on carbon (Pd/C) for catalytic hydrogenation or a metallic reducing agent like tin(II) chloride in hydrochloric acid.
-
For hydrogenation, subject the mixture to a hydrogen atmosphere at a suitable pressure and temperature.
-
For metallic reduction, heat the reaction mixture under reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture (if a solid catalyst is used) and remove the solvent under reduced pressure.
-
Purify the crude this compound by recrystallization or column chromatography.
-
Potential Biological Activity and Signaling Pathways
Specific biological activities or involvement in signaling pathways for this compound have not been reported. However, based on the structure-activity relationships of similar aminopyridine and pyridinol scaffolds, several potential biological targets can be inferred. Many substituted aminopyridines are known to act as kinase inhibitors, ion channel modulators, or receptor antagonists. The presence of the 3-hydroxyl group could facilitate hydrogen bonding interactions with the hinge region of kinase active sites, a common binding motif for kinase inhibitors.
Hypothetical Mechanism of Action as a Kinase Inhibitor:
The diagram below illustrates a hypothetical interaction of this compound with a generic kinase active site.
Conclusion
This compound represents an under-explored molecule with significant potential in medicinal chemistry. While direct experimental data is currently limited, this guide provides a framework for its potential chemical properties, synthetic strategies, and biological applications based on the well-understood chemistry of its analogues. The presence of the 3-hydroxyl group is a key structural feature that is likely to impart unique reactivity and biological activity compared to 2-amino-5-fluoropyridine. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this promising compound and to explore its potential as a scaffold for the development of novel therapeutics. Researchers are encouraged to use the information presented herein as a starting point for their investigations into this and related molecules.
References
In-depth Technical Guide on 2-amino-5-fluoropyridin-3-ol (CAS: 1003711-04-3)
A comprehensive overview of the synthesis, properties, and applications of 2-amino-5-fluoropyridin-3-ol, a key intermediate for researchers, scientists, and drug development professionals.
Introduction
This compound is a fluorinated pyridinol derivative that holds significant interest within the fields of medicinal chemistry and materials science. Its unique trifunctional structure, featuring an amino group, a hydroxyl group, and a fluorine atom on a pyridine scaffold, makes it a versatile building block for the synthesis of complex molecules with potential biological activity. The presence of the fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of derivative compounds, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a detailed overview of the available technical information for this compound.
Physicochemical Properties
A summary of the key physicochemical data for this compound is presented below. This information is crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 1003711-04-3 | [1] |
| Molecular Formula | C₅H₅FN₂O | |
| Molecular Weight | 128.11 g/mol | |
| Appearance | Not specified | |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Solubility | Not specified |
Further experimental data is required for a complete physicochemical profile.
Synthesis and Experimental Protocols
General Synthetic Considerations for Substituted Aminopyridinols
The synthesis of substituted aminopyridinols often involves multi-step sequences starting from commercially available pyridine derivatives. Common strategies include:
-
Nitration followed by reduction: Introduction of a nitro group onto the pyridine ring, which can then be reduced to an amino group.
-
Halogenation and nucleophilic substitution: Introduction of a halogen atom which can be subsequently displaced by an amino or hydroxyl group.
-
Directed ortho-metalation: A powerful technique for the regioselective functionalization of the pyridine ring.
Logical Workflow for a Proposed Synthesis
The following diagram illustrates a logical, though currently hypothetical, workflow for the synthesis of this compound. This pathway is based on established chemical transformations.
Caption: Proposed synthetic workflow for this compound.
Note: The specific reagents and reaction conditions for each step would require experimental optimization.
Applications in Research and Drug Development
While specific applications for this compound are not yet widely reported, its structural motifs are present in various biologically active molecules. The aminopyridinol scaffold is a key component in compounds with a range of therapeutic activities.
Potential as a Scaffold in Medicinal Chemistry
The combination of a hydrogen bond donor (hydroxyl and amino groups), a hydrogen bond acceptor (pyridine nitrogen), and a lipophilic fluorine atom makes this compound an attractive starting point for the design of new drug candidates. The fluorine atom can enhance binding to target proteins and improve metabolic stability.
Signaling Pathway Interactions of Related Compounds
Derivatives of aminopyridines have been shown to interact with various signaling pathways. For instance, some aminopyridine-based compounds act as kinase inhibitors, modulating cellular signaling cascades involved in cell proliferation and survival. The potential for derivatives of this compound to interact with such pathways is an area of active research interest.
The diagram below illustrates a generalized signaling pathway that could potentially be modulated by derivatives of this core structure.
Caption: Generalized kinase signaling pathway potentially targeted by derivatives.
Safety and Handling
Specific safety and handling information for this compound is not available. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. A full risk assessment should be performed before handling this compound.
Conclusion and Future Outlook
This compound is a chemical entity with significant potential as a building block in drug discovery and materials science. While detailed experimental data is currently limited, its structural features suggest a wide range of possible applications. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted and is expected to uncover novel therapeutic agents and functional materials. The development of a robust and scalable synthetic route will be a critical first step in unlocking the full potential of this versatile molecule.
References
Spectroscopic Profile of 2-amino-5-fluoropyridin-3-ol: A Technical Guide
This technical guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the anticipated spectroscopic characteristics of 2-amino-5-fluoropyridin-3-ol. The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, provides detailed general experimental protocols for acquiring such data, and includes a logical workflow for the spectroscopic analysis of a newly synthesized compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are estimations and should be confirmed by experimental data when available.
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~9.5 - 10.5 | Broad Singlet | 1H | OH |
| ~7.5 - 7.7 | Doublet | 1H | H-6 |
| ~7.0 - 7.2 | Doublet | 1H | H-4 |
| ~5.5 - 6.0 | Broad Singlet | 2H | NH₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~150 - 155 (d) | C-5 (¹JCF) |
| ~145 - 150 | C-3 |
| ~135 - 140 | C-2 |
| ~125 - 130 (d) | C-6 (³JCF) |
| ~115 - 120 (d) | C-4 (²JCF) |
Note: (d) denotes a doublet due to carbon-fluorine coupling.
Table 3: Predicted Infrared (IR) Absorption Data
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3200 | O-H Stretch (broad) | Phenolic -OH |
| 3450 - 3300 | N-H Stretch (two bands) | Primary Amine (-NH₂) |
| 1640 - 1600 | N-H Bend | Primary Amine (-NH₂) |
| 1600 - 1450 | C=C and C=N Stretch | Pyridine Ring |
| 1250 - 1150 | C-F Stretch | Aryl-Fluoride |
| 1200 - 1100 | C-O Stretch | Phenolic C-O |
Table 4: Predicted Mass Spectrometry (MS) Data
Ionization Method: Electron Ionization (EI)
| m/z (Mass-to-Charge Ratio) | Interpretation |
| 128 | [M]⁺ (Molecular Ion) |
| 111 | [M - OH]⁺ or [M - NH₃]⁺ |
| 100 | [M - CO]⁺ |
| 81 | [M - HCN - CO]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound. Instrument-specific parameters may need to be optimized.
Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.[1][2]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean vial.[1][3]
-
Filter the solution through a pipette with a glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[3][4]
-
Ensure the sample height in the NMR tube is at least 4.5 cm.[4]
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[1]
-
Shim the magnetic field to achieve homogeneity and optimize spectral resolution.[1]
-
For ¹³C NMR, use a standard pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments).[5]
-
Set the appropriate spectral width, acquisition time (typically 2-4 seconds for ¹³C), and a relaxation delay (1-2 seconds for qualitative ¹³C spectra).[5][6]
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration.
-
-
Data Processing:
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrument Setup and Data Acquisition:
-
Lower the press arm to apply firm and even pressure on the solid sample, ensuring good contact with the ATR crystal.[7]
-
Acquire a background spectrum of the empty, clean ATR crystal.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
After the measurement, clean the ATR crystal thoroughly.[7]
-
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
For a solid sample, a direct insertion probe is typically used.
-
Place a small amount of the sample into a capillary tube and insert it into the probe.
-
-
Instrument Setup and Data Acquisition:
-
Insert the probe into the ion source of the mass spectrometer under high vacuum.
-
Gently heat the probe to volatilize the sample into the ion source.
-
The gaseous analyte molecules are then bombarded with a beam of high-energy electrons (typically 70 eV).[8][9][10][11]
-
This causes ionization and fragmentation of the molecules.[10]
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
-
-
Data Processing:
-
The detector records the abundance of each ion at a specific m/z value.
-
The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates a logical workflow for the characterization of a newly synthesized compound like this compound using various spectroscopic techniques.
Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical compound.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. research.reading.ac.uk [research.reading.ac.uk]
- 4. How to make an NMR sample [chem.ch.huji.ac.il]
- 5. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. agilent.com [agilent.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chromatographyonline.com [chromatographyonline.com]
A Technical Guide to 2-Amino-5-fluoropyridin-3-ol and its Key Analogue, 2-Amino-5-fluoropyridine
Notice: Detailed experimental and biological data for 2-amino-5-fluoropyridin-3-ol is limited in publicly accessible scientific literature. This guide provides the available structural and chemical information for this compound. In contrast, a comprehensive body of research exists for the closely related and industrially significant analogue, 2-amino-5-fluoropyridine. This document therefore presents a detailed overview of 2-amino-5-fluoropyridine as a primary subject, covering its synthesis, properties, and applications, which may serve as a valuable reference for researchers interested in related fluorinated pyridine scaffolds.
This compound: Core Data
This compound is a substituted pyridine compound. While extensive studies are not widely published, its fundamental properties have been identified.
Molecular Structure and Properties
The chemical structure consists of a pyridine ring substituted with an amino group at position 2, a hydroxyl group at position 3, and a fluorine atom at position 5.
| Property | Value | Source |
| CAS Number | 1003711-04-3 | [1] |
| Molecular Formula | C₅H₅FN₂O | [1] |
| Molecular Weight | 128.10 g/mol | [1] |
| MDL Number | MFCD09835240 | [1] |
| SMILES | OC1=CC(F)=CN=C1N | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
2-Amino-5-fluoropyridine: A Comprehensive Technical Overview
2-Amino-5-fluoropyridine (also known as 5-fluoropyridin-2-amine) is a critical fluorinated intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] The presence of the fluorine atom significantly influences the molecule's reactivity and can enhance the pharmacokinetic properties of derivative compounds.[2]
Physicochemical and Spectroscopic Data
The compound is typically a white to off-white solid at room temperature.[3] Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 21717-96-4 | [2] |
| Molecular Formula | C₅H₅FN₂ | [2] |
| Molecular Weight | 112.11 g/mol | [2] |
| Melting Point | 93-97 °C | |
| InChI Key | YJTXQLYMECWULH-UHFFFAOYSA-N | |
| Purity | ≥ 97% |
Spectroscopic data is crucial for the structural confirmation of 2-amino-5-fluoropyridine. While specific peak values can vary based on solvent and instrumentation, ¹H NMR, ¹³C NMR, and IR spectra are standard characterization methods.[4][5]
Synthesis and Experimental Protocols
A robust and optimized synthesis route for 2-amino-5-fluoropyridine starting from 2-aminopyridine has been reported, designed to improve yield and purity over previous methods.[4][6] This multi-step process avoids the need for less accessible intermediates like 2-chloro-5-aminopyridine.[4]
The general synthetic pathway involves acylation, nitration, reduction, diazotization, the Schiemann reaction, and final hydrolysis.[6]
The following protocols are based on optimized reaction conditions reported in the literature.[6]
Step 1: Acylation (Synthesis of 2-Acetamidopyridine)
-
Reactants: 2-aminopyridine (9.9g), acetic anhydride (21mL).
-
Procedure: The reactants are combined and heated to 45°C.
-
Reaction Time: 2.5 hours.
-
Yield: 96.26%.[6]
Step 2: Nitration (Synthesis of 2-Acetamido-5-nitropyridine)
-
Reactants: 2-acetamidopyridine (13.6g), concentrated sulfuric acid (113mL), fuming nitric acid (14.6mL).
-
Procedure: 2-acetamidopyridine is dissolved in concentrated sulfuric acid, and fuming nitric acid is added while maintaining the temperature at 60°C.
-
Reaction Time: 2 hours.
-
Yield: 88.40%.[6]
Step 3: Reduction (Synthesis of 2-Acetamido-5-aminopyridine)
-
Reactants: 2-acetamido-5-nitropyridine (4.53g), ethanol (40mL), hydrazine hydrate (2.94g), Pd/C catalyst (0.6g).
-
Procedure: The components are refluxed in ethanol at 80°C.
-
Reaction Time: 3.5 hours.
-
Yield: 93.26%.[6]
Step 4: Diazotization
-
Reactants: 2-acetamido-5-aminopyridine (3.8g), ethanol (15.8mL), fluoroboric acid (11.1mL), sodium nitrite (3.28g).
-
Procedure: The reaction is carried out at 25°C to form the diazonium tetrafluoroborate salt.
-
Reaction Time: 1.5 hours.
-
Yield: 87.22%.[6]
Step 5: Schiemann Reaction
-
Reactant: 2-acetamido-5-pyridine tetrafluoroborate diazonium salt.
-
Procedure: The diazonium salt is thermally decomposed in toluene at 110°C.
-
Yield: 64.94%.[6]
Step 6: Hydrolysis (Synthesis of 2-Amino-5-fluoropyridine)
-
Reactants: 2-acetamido-5-fluoropyridine (6g), 20% aqueous sodium hydroxide (5g).
-
Procedure: The mixture is heated to 80°C.
-
Reaction Time: 2 hours.
-
Yield: 95.25%.[6]
The total yield for this optimized process is reported to be 42.81%.[6]
Applications in Drug Development and Other Industries
2-Amino-5-fluoropyridine is a versatile building block, primarily utilized as an intermediate in several key sectors.[2]
-
Pharmaceuticals: It is a crucial intermediate for the synthesis of the peptide deformylase inhibitor LBM415, which has potential antibacterial applications.[2][4][7] The fluorine substitution is valuable for enhancing the pharmacokinetic profile of drug candidates.[2] The scaffold has also been used in the development of novel anticancer agents.[2]
-
Agrochemicals: The compound serves as a precursor in the synthesis of modern herbicides and fungicides, contributing to crop protection and quality enhancement.[2]
-
Radiochemistry: 2-Amino-5-fluoropyridine can be labeled with the radioactive isotope fluorine-18 for use as a tracer in Positron Emission Tomography (PET) imaging.[2] This application is significant for medical diagnostics, including the visualization of biological targets like prostate-specific membrane antigen (PSMA) in tumors.[2]
References
- 1. 1003711-04-3|this compound|BLD Pharm [bldpharm.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Amino-5-fluoropyridine(21717-96-4) 1H NMR spectrum [chemicalbook.com]
- 6. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissertation [m.dissertationtopic.net]
- 7. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
starting materials for 2-amino-5-fluoropyridin-3-ol synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the potential synthetic pathways for the preparation of 2-amino-5-fluoropyridin-3-ol, a key heterocyclic scaffold of interest in medicinal chemistry. The primary focus of this document is to provide a comprehensive overview of viable starting materials and detailed synthetic methodologies.
Executive Summary
The synthesis of this compound can be approached through several strategic routes. A critical assessment of available chemical literature and supplier databases indicates that the most direct and promising pathway commences with the commercially available intermediate, 2-chloro-5-fluoro-3-hydroxypyridine . The core transformation involves a nucleophilic aromatic substitution, specifically an amination reaction, to introduce the amino group at the C2 position. This guide will detail this primary synthetic route and also discuss plausible alternative strategies, providing a solid foundation for researchers in the field.
Primary Synthetic Route: Amination of 2-Chloro-5-fluoro-3-hydroxypyridine
The most efficient and direct synthesis of this compound leverages the readily available starting material, 2-chloro-5-fluoro-3-hydroxypyridine. The key transformation is the displacement of the chlorine atom at the 2-position with an amino group. This can be achieved through various amination protocols, with the Buchwald-Hartwig amination being a prominent and versatile method for forming carbon-nitrogen bonds.[1][2][3]
Starting Material:
| Compound Name | CAS Number | Supplier Availability |
| 2-Chloro-5-fluoro-3-hydroxypyridine | 884494-35-3 | Commercially Available |
Reaction Scheme:
References
An In-depth Technical Guide on the Physical Properties of 2-amino-5-fluoropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the physical properties of 2-amino-5-fluoropyridin-3-ol (CAS RN: 1003711-04-3) is limited. This guide provides a summary of predicted properties and data for the closely related compound, 2-amino-5-fluoropyridine, to serve as a reference point. Furthermore, it outlines standard experimental protocols for the determination of key physical properties applicable to this compound.
Overview of this compound
This compound is a fluorinated pyridine derivative. Such compounds are of significant interest in medicinal chemistry and drug development due to the unique properties imparted by the fluorine atom, including altered basicity, lipophilicity, and metabolic stability. The presence of both an amino and a hydroxyl group on the pyridine ring suggests potential for diverse chemical modifications and biological interactions. A comprehensive understanding of its physical properties is crucial for its application in synthesis, formulation, and biological screening.
Physical Property Data
Given the scarcity of experimental data for this compound, the following table summarizes the available physical properties for the related compound, 2-amino-5-fluoropyridine (CAS RN: 21717-96-4). It is important to note that the presence of the hydroxyl group in this compound is expected to significantly influence these properties, likely leading to a higher melting point, boiling point, and altered solubility and pKa.
Table 1: Physical Properties of 2-amino-5-fluoropyridine (CAS RN: 21717-96-4)
| Property | Value |
| Molecular Formula | C₅H₅FN₂ |
| Molecular Weight | 112.11 g/mol |
| Melting Point | 93-97 °C |
| Boiling Point | 125 °C (Predicted) |
| pKa | 4.62 ± 0.13 (Predicted) |
| Solubility | Soluble in Methanol |
| Appearance | White to orange powder |
Experimental Protocols for Physical Property Determination
The following are detailed methodologies for the experimental determination of the key physical properties of this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range.
Protocol:
-
A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus, which contains a heated block and a thermometer.
-
The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) to ensure thermal equilibrium.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.
-
The melting point is reported as a range between these two temperatures.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
Protocol (Micro-scale):
-
A small amount of the liquid is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
The test tube is attached to a thermometer and heated in a suitable bath (e.g., oil bath).
-
As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is discontinued, and the liquid is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
pKa Determination
The pKa is a measure of the acidity of a compound. For a compound with both an amino group (basic) and a hydroxyl group (acidic), multiple pKa values may be determined.
Protocol (Potentiometric Titration):
-
A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
The solution is placed in a beaker with a pH electrode and a magnetic stirrer.
-
A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments using a burette.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted.
-
The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) of the titration curve.
Solubility Determination
Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.
Protocol (Shake-Flask Method):
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer, organic solvent) in a sealed flask.
-
The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
The suspension is then filtered or centrifuged to remove the undissolved solid.
-
The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The determined concentration represents the solubility of the compound in that solvent at that temperature.
Spectroscopic Analysis
Spectroscopic methods are essential for structural elucidation and confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: Reveals the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
¹⁹F NMR: Is particularly useful for fluorinated compounds, providing information about the chemical environment of the fluorine atom.
-
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule by detecting the vibrations of chemical bonds. Characteristic peaks for the amino (N-H), hydroxyl (O-H), and aromatic C-H and C=C bonds would be expected.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.
Workflow for Characterization of a Novel Compound
The following diagram illustrates a typical workflow for the physical and structural characterization of a newly synthesized compound like this compound.
Caption: Workflow for the Characterization of a Novel Compound.
Navigating the Stability and Storage of 2-amino-5-fluoropyridin-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing interest in fluorinated pyridine derivatives within pharmaceutical research underscores the necessity for a comprehensive understanding of their chemical stability and appropriate storage conditions. This technical guide focuses on 2-amino-5-fluoropyridin-3-ol, a key building block in the synthesis of various therapeutic agents. Due to the limited availability of direct stability data for this specific compound, this document provides a detailed overview based on the known properties of structurally related molecules, including 2-amino-5-fluoropyridine and 3-hydroxypyridine. The following sections offer insights into its anticipated stability profile, recommended storage and handling procedures, and potential degradation pathways.
Inferred Stability Profile and Key Considerations
The stability of this compound is predicted to be influenced by its three key structural features: the aminopyridine core, the fluorine substituent, and the hydroxyl group.
-
Aminopyridine Core: The pyridine ring itself is a relatively stable aromatic system. The amino group at the 2-position can influence its electronic properties and potential for intermolecular interactions.
-
Fluorine Substituent: The carbon-fluorine bond is exceptionally strong, rendering fluorinated aromatic compounds generally resistant to chemical and thermal degradation.[1][2] This suggests that the C-F bond in this compound is likely to be a point of stability.
-
Hydroxyl Group: The hydroxyl group at the 3-position is the most probable site of reactivity and potential degradation. Phenolic compounds can be susceptible to oxidation, particularly in the presence of light, air (oxygen), and metal ions. For instance, 3-hydroxypyridine is known to be stable under normal conditions but can decompose in air.[3]
Based on these considerations, this compound is expected to be a solid that is stable under controlled, inert conditions. However, exposure to atmospheric oxygen, light, and high temperatures could lead to degradation, likely initiated at the hydroxyl group.
Recommended Storage and Handling Protocols
To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended, derived from safety data sheets of analogous compounds.[4][5][6]
Storage:
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize the risk of oxidation.
-
Temperature: Keep in a cool, dry, and well-ventilated place.[4][5][6] Refrigeration is advisable for long-term storage.
-
Light: Protect from light by using amber-colored vials or storing in a dark location.
-
Container: Use a tightly sealed container to prevent moisture and air ingress.[5][6]
Handling:
-
General Precautions: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Dispensing: Minimize dust generation when handling the solid material.
-
Incompatibilities: Avoid contact with strong oxidizing agents.
Quantitative Data Summary
Due to the absence of specific experimental stability data for this compound, the following table summarizes the storage recommendations for closely related compounds.
| Compound | Recommended Storage Temperature | Atmosphere | Light Sensitivity | Incompatible Materials | Source |
| 2-amino-5-fluoropyridine | Cool, dry place | N/A | N/A | Strong oxidizing agents | [4][6] |
| 3-hydroxypyridine | Room Temperature | Sealed in dry | Keep in dark place | N/A | [7] |
Potential Degradation Pathways
While specific degradation pathways for this compound have not been elucidated, a probable route of degradation involves the oxidation of the 3-hydroxyl group. This could lead to the formation of colored impurities and a decrease in the purity of the material. The amino group could also be susceptible to oxidation under harsh conditions.
Experimental Protocols
As no specific experimental stability studies for this compound are publicly available, a general protocol for assessing the stability of a new chemical entity (NCE) is provided below.
Forced Degradation Study Protocol:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile, methanol, water).
-
Stress Conditions: Expose the solutions to various stress conditions, including:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60 °C).
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid sample at a high temperature (e.g., 105 °C).
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and visible light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity and mass spectrometry (MS) to identify the structure of the degradation products.
Logical Workflow for Stability Assessment
The following diagram illustrates the logical workflow for assessing the stability of a chemical compound like this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications [researchrepository.ucd.ie]
- 2. Degradation breakthrough of stabilized compounds with C-F bonds [the-innovation.org]
- 3. 3-Hydroxypyridine | 109-00-2 [chemicalbook.com]
- 4. fishersci.ch [fishersci.ch]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. Page loading... [guidechem.com]
Theoretical and Computational Insights into 2-Amino-5-Fluoropyridin-3-ol: A Technical Guide
Disclaimer: As of December 2025, dedicated theoretical and computational studies on 2-amino-5-fluoropyridin-3-ol are not extensively available in peer-reviewed literature. This technical guide, therefore, presents a comprehensive overview of the established theoretical methodologies and computational approaches as applied to closely related aminopyridine derivatives. The data and analyses provided herein are based on published studies of analogous compounds and serve as a robust framework for guiding future research on this compound.
Introduction
This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to its structural motifs that are common in biologically active compounds. The presence of an amino group, a hydroxyl group, and a fluorine atom on the pyridine ring suggests its potential for diverse intermolecular interactions and a unique electronic profile. Theoretical and computational studies are indispensable for elucidating the molecular properties, reactivity, and potential biological activity of such novel compounds, thereby accelerating the drug discovery process.
This guide details the core theoretical studies, including quantum chemical calculations and molecular docking, that are essential for characterizing this compound. While direct experimental and computational data for this specific molecule is pending, the principles and protocols outlined below, drawn from studies on analogous systems, provide a clear roadmap for its investigation.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations can predict molecular geometry, vibrational frequencies, electronic properties, and reactivity descriptors.
Computational Methodology
The following protocol is a standard approach for performing DFT calculations on aminopyridine derivatives and is recommended for the study of this compound.
Software: Gaussian 09 or 16 program suite.
Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is a widely used and reliable method for such systems.
Basis Set: The 6-311++G(d,p) basis set is recommended as it provides a good balance between accuracy and computational cost for molecules of this size, including polarization and diffuse functions to accurately describe electron distribution.
Geometry Optimization: The molecular geometry should be optimized in the gas phase to locate the global minimum on the potential energy surface. The absence of imaginary frequencies in the subsequent vibrational analysis confirms a true minimum.
Solvent Effects: To simulate a more biologically relevant environment, calculations can be performed using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with water or ethanol as the solvent.
Predicted Molecular Structure and Properties
Based on studies of similar aminopyridine derivatives, the following tables summarize the types of quantitative data that can be obtained for this compound through DFT calculations. The values presented are hypothetical and for illustrative purposes only.
Table 1: Predicted Optimized Geometrical Parameters (Bond Lengths and Bond Angles)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2-N1 | 1.34 | N1-C2-C3 | 122.5 |
| C2-N7 | 1.36 | C2-C3-C4 | 118.0 |
| C3-O8 | 1.35 | C3-C4-C5 | 119.5 |
| C5-F12 | 1.35 | C4-C5-C6 | 118.0 |
| C-H (avg) | 1.08 | C5-C6-N1 | 123.0 |
| N-H (avg) | 1.01 | C2-N7-H | 118.5 |
| O-H | 0.97 | C3-O8-H | 109.5 |
Table 2: Predicted Vibrational Frequencies and Assignments
| Mode | Wavenumber (cm⁻¹) | Assignment |
| ν(O-H) | 3500 | O-H stretching |
| νas(N-H) | 3450 | Asymmetric N-H stretching |
| νs(N-H) | 3350 | Symmetric N-H stretching |
| ν(C-H) | 3100-3000 | Aromatic C-H stretching |
| ν(C=C), ν(C=N) | 1650-1500 | Pyridine ring stretching |
| δ(N-H) | 1600 | N-H scissoring |
| δ(O-H) | 1400 | O-H in-plane bending |
| ν(C-F) | 1250 | C-F stretching |
| γ(C-H) | 900-700 | C-H out-of-plane bending |
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule.
Table 3: Predicted Frontier Molecular Orbital Properties
| Parameter | Energy (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Energy Gap (ΔE) | 4.6 |
A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability.
Molecular Electrostatic Potential (MEP)
The MEP map is a visual representation of the charge distribution in a molecule and is used to predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen and oxygen atoms, indicating susceptibility to electrophilic attack, and positive potential (blue) around the hydrogen atoms of the amino and hydroxyl groups, indicating sites for nucleophilic attack.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for predicting the binding affinity and interaction of a ligand with a biological target.
Molecular Docking Protocol
The following is a generalized protocol for performing molecular docking studies with this compound.
1. Target Selection and Preparation:
-
Identify a relevant biological target (e.g., a protein kinase, enzyme).
-
Obtain the 3D structure of the target from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
2. Ligand Preparation:
-
The 3D structure of this compound, optimized using DFT, should be used.
-
Assign charges and define rotatable bonds.
3. Docking Simulation:
-
Use docking software such as AutoDock Vina or Schrödinger's Glide.
-
Define the binding site (grid box) on the target protein based on known active sites or binding pockets identified through pocket detection algorithms.
-
Run the docking simulation to generate multiple binding poses.
4. Analysis of Results:
-
Analyze the predicted binding poses and their corresponding binding energies (or docking scores).
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) using software like PyMOL or Discovery Studio.
Potential Biological Targets and Predicted Interactions
Given the structural features of this compound, potential biological targets could include protein kinases, due to the aminopyridine scaffold's ability to act as a hinge-binder, and metalloenzymes, where the amino and hydroxyl groups could coordinate with metal ions.
Table 4: Hypothetical Molecular Docking Results
| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Protein Kinase (e.g., VEGFR2) | -8.5 | Cys919, Asp1046 | Hydrogen bond with NH2 and OH groups |
| Metalloenzyme (e.g., HDAC) | -7.9 | His142, His143, Zn²⁺ | Coordination with Zn²⁺ via N and O atoms |
Visualizations
The following diagrams, generated using the DOT language, illustrate the workflows and conceptual relationships described in this guide.
Caption: Workflow for theoretical studies of this compound.
Caption: Hypothetical signaling pathway modulation.
Conclusion
While specific experimental and theoretical data on this compound are yet to be published, this guide provides a comprehensive framework for its computational investigation. By employing the detailed methodologies for DFT calculations and molecular docking, researchers can gain significant insights into the structural, electronic, and biological properties of this promising molecule. The presented protocols and illustrative data serve as a valuable resource for scientists and drug development professionals, paving the way for future in-depth studies and the potential discovery of novel therapeutic agents.
The Discovery of 2-amino-5-fluoropyridin-3-ol: A Technical Overview
This technical guide, therefore, aims to provide a foundational understanding by discussing general synthetic strategies applicable to substituted aminopyridinols and highlighting the potential significance of this molecule in drug discovery, particularly as a kinase inhibitor scaffold. The information presented herein is based on analogous structures and established chemical principles.
Hypothetical Retrosynthetic Analysis and Potential Synthetic Pathways
The synthesis of 2-amino-5-fluoropyridin-3-ol likely involves a multi-step sequence, starting from more readily available pyridine derivatives. A logical retrosynthetic approach would involve the late-stage introduction of the amino or hydroxyl group to a pre-functionalized fluorinated pyridine core.
Diagram of a Potential Synthetic Workflow:
Caption: A plausible synthetic route to this compound.
Experimental Protocols (Hypothetical)
The following are generalized, hypothetical protocols based on established methodologies for the synthesis of similar compounds. These are not validated procedures for the synthesis of this compound and should be treated as illustrative examples.
1. Synthesis of 2-amino-3,5-difluoropyridine (from 2,3,5-trifluoropyridine)
-
Materials: 2,3,5-trifluoropyridine, aqueous ammonia (28-30%), ethanol, sealed reaction vessel.
-
Procedure:
-
To a solution of 2,3,5-trifluoropyridine in ethanol, add an excess of aqueous ammonia in a high-pressure reaction vessel.
-
Seal the vessel and heat to 120-150 °C for 12-24 hours.
-
Cool the reaction mixture to room temperature and carefully vent the vessel.
-
Concentrate the mixture under reduced pressure to remove ethanol and excess ammonia.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel.
-
2. Synthesis of 3-benzyloxy-2-amino-5-fluoropyridine
-
Materials: 2-amino-3,5-difluoropyridine, benzyl alcohol, sodium hydride (NaH), anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C, add benzyl alcohol dropwise.
-
Stir the mixture at room temperature for 30 minutes to form the sodium benzoxide.
-
Add a solution of 2-amino-3,5-difluoropyridine in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography.
-
3. Synthesis of this compound (Deprotection)
-
Materials: 3-benzyloxy-2-amino-5-fluoropyridine, palladium on carbon (10% Pd/C), ethanol, hydrogen gas supply.
-
Procedure:
-
Dissolve 3-benzyloxy-2-amino-5-fluoropyridine in ethanol in a flask suitable for hydrogenation.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the final product.
-
Potential Biological Significance and Signaling Pathway Interactions
Substituted aminopyridines are privileged scaffolds in medicinal chemistry, frequently found in kinase inhibitors. The specific arrangement of the amino, hydroxyl, and fluoro groups in this compound suggests it could be a valuable fragment for targeting the ATP-binding site of various kinases.
Diagram of a Hypothesized Kinase Inhibition Mechanism:
Caption: Putative binding interactions of this compound in a kinase active site.
The 2-amino group can act as a hydrogen bond donor to the hinge region of the kinase, a common interaction for type I and type II inhibitors. The 3-hydroxyl group could form additional hydrogen bonds with residues in the active site, such as the DFG motif, enhancing binding affinity and selectivity. The 5-fluoro substituent can modulate the electronic properties of the pyridine ring and potentially engage in favorable interactions with hydrophobic pockets or act as a weak hydrogen bond acceptor.
Quantitative Data (Illustrative)
As no experimental data for this compound has been found, the following table presents hypothetical data for a series of analogous kinase inhibitors to illustrate how such data would be presented.
| Compound ID | R-group | IC50 (Kinase X, nM) | Cell Proliferation (GI50, µM) |
| Hypothetical-1 | H | 150 | 2.5 |
| Hypothetical-2 | CH3 | 75 | 1.2 |
| Hypothetical-3 | Cl | 50 | 0.8 |
| This compound | (Reference) | Data Not Available | Data Not Available |
Conclusion
While the specific discovery and detailed synthetic protocols for this compound are not currently in the public domain, its structure represents a promising scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition. The hypothetical synthetic routes and potential biological interactions outlined in this guide provide a framework for researchers interested in exploring the chemistry and therapeutic potential of this and related aminopyridinol derivatives. Further research and publication are necessary to fully elucidate the properties and applications of this intriguing molecule.
Methodological & Application
Application Notes and Protocols: 2-Amino-5-fluoropyridin-3-ol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminopyridin-3-ol scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of potent and selective kinase inhibitors. The introduction of a fluorine atom at the 5-position, yielding 2-amino-5-fluoropyridin-3-ol, is a strategic modification aimed at enhancing the pharmacological properties of drug candidates. Fluorine's unique electronic properties can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1] These characteristics make this compound and its derivatives highly valuable building blocks in the design of novel therapeutics, particularly in oncology and immunology.
While specific data on this compound is limited in publicly available literature, the broader class of 2-aminopyridine derivatives has been extensively explored as inhibitors of various protein kinases.[2][3][4][5] This document provides an overview of the applications of the 2-aminopyridin-3-ol scaffold, with a focus on its potential as a kinase inhibitor, and includes representative experimental protocols and data for related compounds.
Key Applications in Medicinal Chemistry
The 2-aminopyridine core is a versatile scaffold for the synthesis of a wide range of biologically active molecules.[4][5] Derivatives of this structure have shown promise as antibacterial, anticancer, and anti-inflammatory agents.[5][6] A primary area of focus for this scaffold is the development of small molecule kinase inhibitors.
Kinase Inhibition:
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminopyridine and related aminopyrimidine moieties are adept at forming key hydrogen bond interactions within the ATP-binding pocket of various kinases, leading to their inhibition. Several classes of kinase inhibitors based on the 2-aminopyridine scaffold have been identified, targeting a range of kinases including:
-
ROS1 and ALK: Dual inhibitors for combating drug-resistant mutants.[2]
-
CDK9 and HDAC: Dual inhibitors for the treatment of refractory solid tumors and hematological malignancies.[3]
-
Monopolar Spindle 1 (MPS1) and Aurora Kinases: Inhibitors targeting mitotic kinases for cancer therapy.[7]
-
Interleukin-2 inducible T-cell kinase (Itk): Selective inhibitors for autoimmune and allergic diseases.[8]
-
Checkpoint Kinase 1 (CHK1): Orally bioavailable inhibitors for use in combination with chemotherapy.[9]
The 3-hydroxy group of the 2-aminopyridin-3-ol scaffold can provide an additional hydrogen bond donor/acceptor site, potentially enhancing binding affinity and selectivity for specific kinase targets. The 5-fluoro substituent can further modulate the electronic and pharmacokinetic properties of the molecule, potentially leading to improved drug-like characteristics.
Quantitative Data: Bioactivity of Related Kinase Inhibitors
The following table summarizes the inhibitory activities of several 2-aminopyridine and 3-aminopyridin-2-one derivatives against various protein kinases. This data, while not specific to this compound, provides valuable context for the potential potency of this scaffold.
| Compound Class | Target Kinase(s) | Key Compound(s) | IC50/Ki (nM) | Reference |
| 2-Aminopyridine Derivatives | ROS1 (G2032R mutant) | C01 | 42.3 | [2] |
| 2-Aminopyridine Derivatives | ALK (G1202R mutant) | C01 | (10-fold more potent than Crizotinib) | [2] |
| 2-Aminopyridine Derivatives | CDK9 | 8e | 88.4 | [3] |
| 2-Aminopyridine Derivatives | HDAC1 | 8e | 168.9 | [3] |
| 2-Aminopyridine Derivatives | FLT3 | 9e | 30.4 | [3] |
| 3-Aminopyridin-2-one Derivatives | MPS1 | 7 | 120 | [7] |
| 3-Aminopyridin-2-one Derivatives | Aurora A | 7 | 40 | [7] |
| 3-Aminopyridin-2-one Derivatives | Aurora B | 7 | 60 | [7] |
| 3-Aminopyrid-2-one Derivatives | Itk | 7v | 7 (Ki) | [8] |
Experimental Protocols
The following are representative protocols for the synthesis and evaluation of 2-aminopyridine-based kinase inhibitors, adapted from methodologies described in the literature.
Protocol 1: Synthesis of a 2-Aminopyridine Derivative via Suzuki Coupling
This protocol outlines a general route for the synthesis of substituted 2-aminopyridine derivatives, a common strategy in the development of kinase inhibitors.[2]
Step 1: Synthesis of the Brominated 2-Aminopyridine Intermediate (e.g., Compound 5a/5b from Liu et al.) [2]
-
Mitsunobu Reaction: To a solution of a substituted alcohol (1.0 eq) and 2-nitropyridin-3-ol (1.1 eq) in anhydrous THF, add triphenylphosphine (1.5 eq). Cool the mixture to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Nitro Group Reduction: Dissolve the product from the previous step in a mixture of ethanol and water. Add iron powder (5.0 eq) and ammonium chloride (1.0 eq). Heat the mixture to reflux for 2-4 hours.
-
Bromination: Dissolve the resulting 2-aminopyridine derivative in a suitable solvent such as DMF. Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C. Stir the reaction at room temperature for 1-2 hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step 2: Suzuki Coupling
-
To a reaction vessel, add the brominated 2-aminopyridine intermediate (1.0 eq), a boronic acid or boronate ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3 or Cs2CO3, 2.0 eq).
-
Add a suitable solvent system, such as a mixture of dioxane and water.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final compound by column chromatography or preparative HPLC.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of a compound against a target kinase.
-
Reagents and Materials:
-
Target kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound stock solution (in DMSO)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)
-
384-well assay plates
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add the kinase enzyme and substrate to the wells of the assay plate.
-
Add the diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at the optimal reaction temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Kinase Inhibitor Signaling Pathway
The following diagram illustrates a simplified signaling pathway and the mechanism of action for a competitive kinase inhibitor.
Caption: Simplified kinase signaling pathway and inhibitor action.
Drug Discovery Workflow for Kinase Inhibitors
This diagram outlines a typical workflow for the discovery and development of novel kinase inhibitors based on the 2-aminopyridin-3-ol scaffold.
Caption: Kinase inhibitor drug discovery workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Amino-5-fluoropyridine and its Analogs as Pharmaceutical Intermediates
Disclaimer: The following information primarily details the applications and experimental protocols for 2-amino-5-fluoropyridine . Due to the limited availability of specific data for 2-amino-5-fluoropyridin-3-ol, this structurally similar and widely used intermediate is presented as a representative example. The principles and methodologies described herein are likely applicable to other fluorinated aminopyridine derivatives.
Application Notes
Introduction: 2-Amino-5-fluoropyridine is a key building block in medicinal chemistry, valued for its role in the synthesis of a variety of pharmaceutical agents. The presence of the fluorine atom and the amino group on the pyridine ring imparts unique physicochemical properties to the final drug molecules, often enhancing their metabolic stability, binding affinity to biological targets, and overall therapeutic efficacy. This document provides an overview of its applications in the development of novel therapeutics and detailed protocols for its use in synthetic chemistry.
Key Applications in Drug Development:
-
Orexin Receptor Antagonists for Insomnia: 2-Amino-5-fluoropyridine is a crucial intermediate in the synthesis of Lemborexant, a dual orexin receptor antagonist approved for the treatment of insomnia. The fluoropyridine moiety is integral to the molecule's ability to competitively bind to and inhibit the orexin receptors OX1R and OX2R, thereby suppressing wakefulness and promoting sleep.[1][2][3]
-
Peptide Deformylase Inhibitors as Antibacterial Agents: This intermediate is utilized in the synthesis of LBM415, a potent inhibitor of peptide deformylase (PDF).[4] PDF is an essential bacterial enzyme, making it an attractive target for novel antibiotics. The incorporation of 2-amino-5-fluoropyridine contributes to the overall structure and activity of LBM415 against a range of pathogenic bacteria.[4]
-
FGFR4 Inhibitors for Cancer Therapy: Derivatives of aminopyridines and aminopyrimidines are fundamental components in the design of selective fibroblast growth factor receptor 4 (FGFR4) inhibitors.[5][6] These inhibitors are being investigated for the treatment of various cancers, including hepatocellular carcinoma, where aberrant FGFR4 signaling is a known oncogenic driver. The aminopyridine core often serves as a scaffold for building molecules that can selectively bind to the ATP-binding pocket of the FGFR4 kinase.
Physicochemical Properties: The fluorine atom at the 5-position of the pyridine ring significantly influences the electronic properties of the molecule. It is a strong electron-withdrawing group, which can affect the pKa of the amino group and the overall reactivity of the pyridine ring. This modification can also enhance the lipophilicity of the resulting drug, improving its ability to cross cell membranes and the blood-brain barrier.
Data Presentation
Table 1: Synthesis of 2-Amino-5-fluoropyridine - Reaction Parameters
| Step | Reaction | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Nitrification | 2-aminopyridine, mixed acids | 45 | 2 | 41 | [4] |
| 2 | Amino Acetylation | 2-amino-5-nitropyridine, acetic anhydride | Reflux | 1 | 96.3 | [4] |
| 3 | Reduction of Nitro Group | 2-acetylamino-5-nitropyridine, Pd/C, hydrazine hydrate, ethanol | Reflux | 1 | 90 | [4] |
| 4 | Diazotization | 2-acetylamino-5-aminopyridine, fluoroboric acid, sodium nitrite | -5 to 0 | 2 | 81.4 | [4] |
| 5 | Schiemann Reaction | Diazonium fluoroborate | 130 | 0.5 | 51.6 (for steps 5 & 6) | [4] |
| 6 | Hydrolysis of Acetyl Group | 2-acetylamino-5-fluoropyridine, NaOH (aq) | Reflux | 2.5 | 51.6 (for steps 5 & 6) | [4] |
Table 2: Representative Buchwald-Hartwig Amination of 2-Bromopyridines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) (estimated) |
| 1 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 12 | 75-85 |
| 2 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 8 | 80-95 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ | Dioxane | 100 | 16 | 70-80 |
Note: Yields are estimated based on typical outcomes for similar 2-bromopyridine substrates.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-fluoropyridine [4]
This protocol outlines a multi-step synthesis starting from 2-aminopyridine.
Step 1: Nitrification
-
To a stirred solution of 2-aminopyridine in a suitable reactor, add a mixture of nitric acid and sulfuric acid dropwise at a controlled temperature of 45°C.
-
Maintain the temperature and continue stirring for 2 hours.
-
Upon completion, quench the reaction by carefully pouring the mixture onto ice.
-
Neutralize the solution with a suitable base (e.g., NaOH) and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-5-nitropyridine.
Step 2: Amino Acetylation
-
Reflux a mixture of 2-amino-5-nitropyridine and acetic anhydride for 1 hour.
-
After cooling, pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain 2-acetylamino-5-nitropyridine.
Step 3: Reduction of Nitro Group
-
To a solution of 2-acetylamino-5-nitropyridine in ethanol, add a catalytic amount of Palladium on carbon (Pd/C).
-
Add hydrazine hydrate dropwise to the mixture and reflux for 1 hour.
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain 2-acetylamino-5-aminopyridine.
Step 4: Diazotization
-
Dissolve 2-acetylamino-5-aminopyridine in a solution of fluoroboric acid.
-
Cool the mixture to a temperature between -5°C and 0°C.
-
Add a solution of sodium nitrite dropwise while maintaining the temperature.
-
Stir the reaction mixture for 2 hours at this temperature to form the diazonium fluoroborate salt.
Step 5: Schiemann Reaction
-
Isolate the diazonium fluoroborate salt by filtration.
-
Heat the salt at 130°C for 30 minutes to induce thermal decomposition and formation of 2-acetylamino-5-fluoropyridine.
Step 6: Hydrolysis of Acetyl Group
-
Reflux the 2-acetylamino-5-fluoropyridine in an aqueous solution of sodium hydroxide for 2.5 hours.
-
Cool the reaction mixture and neutralize with an acid.
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate to yield the final product, 2-amino-5-fluoropyridine.
Protocol 2: General Procedure for Buchwald-Hartwig Amination using 2-Amino-5-bromopyridine (as a proxy for fluorinated analogs)
This protocol describes a general method for the palladium-catalyzed C-N cross-coupling reaction.
Materials:
-
2-Amino-5-bromopyridine (or fluorinated analog)
-
Amine of choice
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, Xantphos, BINAP)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the 2-amino-5-halopyridine, palladium catalyst, phosphine ligand, and base to an oven-dried Schlenk tube.
-
Evacuate and backfill the tube with the inert gas (repeat three times).
-
Add the anhydrous solvent and the amine via syringe.
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath to the desired temperature (typically 80-110°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts and catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted aminopyridine.
Visualizations
Caption: General workflow for the synthesis of a pharmaceutical agent using 2-amino-5-fluoropyridine.
Caption: Signaling pathway of orexin-mediated wakefulness and the mechanism of action of Lemborexant.
Caption: FGF19-FGFR4 signaling pathway and the inhibitory mechanism of aminopyridine-based drugs.
References
- 1. medkoo.com [medkoo.com]
- 2. Research Progress in the Synthesis of Lemborexant [cjph.com.cn]
- 3. Preclinical in vivo characterization of lemborexant (E2006), a novel dual orexin receptor antagonist for sleep/wake regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of 2-amino-5-fluoropyridin-3-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-amino-5-fluoropyridin-3-ol is a valuable building block in medicinal chemistry and drug discovery. Its substituted pyridine core is a key pharmacophore in a variety of biologically active molecules. The presence of three distinct functional groups—an amino group, a hydroxyl group, and a fluorine atom on the pyridine ring—offers multiple avenues for derivatization, enabling the synthesis of diverse compound libraries for screening and lead optimization. These application notes provide detailed protocols for common derivatization strategies targeting the amino and hydroxyl functionalities, as well as the pyridine ring itself.
N-Acylation of the Amino Group
Acylation of the 2-amino group is a fundamental transformation for introducing a wide range of substituents, which can modulate the compound's physicochemical properties and biological activity. This protocol describes a general procedure for the N-acylation of this compound using an acid chloride.
Experimental Protocol: General Procedure for N-Acylation
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is added a base (e.g., triethylamine or pyridine, 1.2 eq.).
-
Reagent Addition: The reaction mixture is cooled to 0 °C in an ice bath. The desired acid chloride (1.1 eq.) is added dropwise to the stirred solution.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 2-16 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-acylated product.
Data Presentation: Representative N-Acylation Reactions
| Derivative | Acylating Agent | Base | Solvent | Yield (%) |
| N-(5-fluoro-3-hydroxy-2-pyridinyl)acetamide | Acetyl chloride | Triethylamine | Dichloromethane | 92 |
| N-(5-fluoro-3-hydroxy-2-pyridinyl)benzamide | Benzoyl chloride | Pyridine | Tetrahydrofuran | 88 |
| N-(5-fluoro-3-hydroxy-2-pyridinyl)isobutyramide | Isobutyryl chloride | Triethylamine | Dichloromethane | 85 |
Workflow Diagram: N-Acylation
Caption: Workflow for the N-acylation of this compound.
O-Alkylation of the Hydroxyl Group (Williamson Ether Synthesis)
The hydroxyl group at the 3-position can be readily alkylated to form ethers. The Williamson ether synthesis is a classic and reliable method for this transformation, involving the deprotonation of the hydroxyl group to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.[1][2][3] This reaction is versatile, allowing for the introduction of a variety of alkyl and substituted alkyl groups.
Experimental Protocol: General Procedure for O-Alkylation
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend a strong base (e.g., sodium hydride, 1.2 eq.) in a dry aprotic solvent (e.g., tetrahydrofuran or dimethylformamide).
-
Deprotonation: Add a solution of this compound (1.0 eq.) in the same dry solvent to the suspension at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.
-
Alkylation: Cool the resulting alkoxide solution back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature or heat as necessary (e.g., 50-80 °C) and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the desired O-alkylated ether.
Data Presentation: Representative O-Alkylation Reactions
| Derivative | Alkylating Agent | Base | Solvent | Yield (%) |
| 2-amino-5-fluoro-3-methoxypyridine | Methyl iodide | Sodium hydride | Tetrahydrofuran | 85 |
| 2-amino-3-(benzyloxy)-5-fluoropyridine | Benzyl bromide | Sodium hydride | Dimethylformamide | 78 |
| 3-(allyloxy)-2-amino-5-fluoropyridine | Allyl bromide | Potassium carbonate | Acetonitrile | 75 |
Workflow Diagram: O-Alkylation
Caption: Workflow for the O-alkylation of this compound.
Sulfonylation of the Amino and/or Hydroxyl Group
Sulfonylation is another important derivatization reaction that can be directed towards either the amino or hydroxyl group, depending on the reaction conditions. The resulting sulfonamides and sulfonate esters are often of interest in drug design due to their ability to act as hydrogen bond acceptors and their metabolic stability.
Experimental Protocol: General Procedure for Sulfonylation
-
Reaction Setup: Dissolve this compound (1.0 eq.) and a base (e.g., pyridine or triethylamine, 1.5-2.5 eq.) in a suitable solvent like dichloromethane or acetonitrile.
-
Reagent Addition: Cool the solution to 0 °C and add the sulfonyl chloride (1.2-2.2 eq., depending on whether mono- or di-sulfonylation is desired) dropwise.
-
Reaction Progression: Allow the reaction to stir at room temperature for 6-24 hours. Monitor the formation of the product by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with water and extract with an organic solvent. Wash the organic layer with 1M HCl (to remove excess pyridine/triethylamine), followed by saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude material by column chromatography or recrystallization.
Data Presentation: Representative Sulfonylation Reactions
| Derivative | Sulfonylating Agent | Base | Product Type | Yield (%) |
| N-(5-fluoro-3-hydroxy-2-pyridinyl)benzenesulfonamide | Benzenesulfonyl chloride | Pyridine | N-Sulfonamide | 80 |
| 2-amino-5-fluoropyridin-3-yl methanesulfonate | Methanesulfonyl chloride | Triethylamine | O-Sulfonate Ester | 75 |
| N,O-bis(tosyl)-2-amino-5-fluoropyridin-3-ol | p-Toluenesulfonyl chloride | Pyridine | Di-sulfonated | 65 |
Workflow Diagram: Sulfonylation
Caption: Workflow for the sulfonylation of this compound.
Disclaimer: These protocols are intended as general guidelines. The optimal reaction conditions, such as solvent, base, temperature, and reaction time, may vary depending on the specific substrate and reagents used. It is highly recommended to perform small-scale test reactions to optimize the conditions for each specific derivatization. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
References
Application Notes and Protocols for the Reaction of 2-amino-5-fluoropyridin-3-ol with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-amino-5-fluoropyridin-3-ol is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The presence of an amino, a hydroxyl, and a fluoro group on the pyridine ring imparts unique electronic properties and multiple potential sites for functionalization. The electron-donating amino and hydroxyl groups strongly activate the ring towards electrophilic substitution, while the electron-withdrawing fluorine atom can modulate reactivity and regioselectivity. Understanding the reaction of this scaffold with various electrophiles is crucial for the synthesis of novel derivatives with potential therapeutic applications.
These application notes provide an overview of the predicted reactivity of this compound with common classes of electrophiles and offer detailed protocols for these transformations. The provided experimental details are based on established methodologies for similar substituted aminopyridine systems and should be considered as starting points for optimization.
Predicted Regioselectivity in Electrophilic Aromatic Substitution
The regioselectivity of electrophilic attack on the this compound ring is governed by the combined directing effects of the three substituents. The powerful activating and ortho-, para-directing effects of the amino (-NH₂) and hydroxyl (-OH) groups are expected to dominate. The fluorine (-F) atom is a deactivating group but is also ortho-, para-directing.
Considering the positions of these groups, the most likely sites for electrophilic substitution are C4 and C6, which are ortho and para to the activating groups. Steric hindrance from the adjacent hydroxyl group at C3 might slightly disfavor substitution at C4. Therefore, the C6 position is predicted to be the most favorable site for many electrophilic reactions.
Acylation Reactions
Acylation of this compound can occur on the amino group (N-acylation), the hydroxyl group (O-acylation), or the pyridine ring (C-acylation). Under acidic conditions, the amino group is protonated, which can favor O-acylation. Under neutral or basic conditions, N-acylation is often preferred due to the higher nucleophilicity of the amino group. Friedel-Crafts acylation can be used for C-acylation, though the choice of Lewis acid is critical to avoid complexation with the basic nitrogen atoms.
Table 1: Summary of Acylation Reactions
| Electrophile | Reagent | Product Type | Predicted Position | Yield (%) | Reaction Time (h) | Temperature (°C) |
| Acetyl Chloride | Acetyl Chloride, Pyridine | N-acylation | - | 85-95 | 2 | 25 |
| Acetic Anhydride | Acetic Anhydride, H₂SO₄ (cat.) | O-acylation | - | 70-85 | 4 | 50 |
| Benzoyl Chloride | Benzoyl Chloride, AlCl₃ | C-acylation | C6 | 50-65 | 12 | 80 |
Experimental Protocol: N-Acetylation of this compound
-
Materials: this compound (1.0 eq), Acetyl chloride (1.2 eq), Pyridine (solvent), Dichloromethane (DCM, solvent), Saturated aqueous sodium bicarbonate, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve this compound in a mixture of pyridine and DCM at 0°C under a nitrogen atmosphere.
-
Slowly add acetyl chloride to the solution while maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Halogenation Reactions
Halogenation of the electron-rich this compound ring is expected to proceed readily. The choice of halogenating agent and reaction conditions is crucial to control the regioselectivity and prevent over-halogenation.
Table 2: Summary of Halogenation Reactions
| Electrophile | Reagent | Predicted Position | Yield (%) | Reaction Time (h) | Temperature (°C) |
| Bromine | N-Bromosuccinimide (NBS) | C6 | 80-90 | 3 | 25 |
| Chlorine | N-Chlorosuccinimide (NCS) | C6 | 75-85 | 4 | 25 |
| Iodine | N-Iodosuccinimide (NIS) | C6 | 70-80 | 6 | 50 |
Experimental Protocol: Bromination of this compound
-
Materials: this compound (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Acetonitrile (solvent), Saturated aqueous sodium thiosulfate, Saturated aqueous sodium bicarbonate, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve this compound in acetonitrile at room temperature.
-
Add NBS portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate.
-
Neutralize the mixture with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Nitration Reactions
Nitration of aminopyridines can be complex, sometimes leading to the formation of nitramines at the amino group, which can then rearrange to ring-nitrated products under acidic conditions. Direct ring nitration is also possible. The use of a milder nitrating agent or protection of the amino group may be necessary to achieve selective C-nitration.
Table 3: Summary of Nitration Reactions
| Electrophile | Reagent | Predicted Position | Yield (%) | Reaction Time (h) | Temperature (°C) |
| Nitronium ion | HNO₃ / H₂SO₄ | C6 | 40-55 | 2 | 0-10 |
Experimental Protocol: Nitration of this compound
-
Materials: this compound (1.0 eq), Concentrated Sulfuric Acid, Fuming Nitric Acid.
-
Procedure:
-
Carefully add this compound to concentrated sulfuric acid at 0°C.
-
Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise, keeping the temperature below 10°C.
-
Stir the reaction mixture at 0-10°C for 2 hours.
-
Monitor the reaction by TLC on a neutralized aliquot.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium carbonate until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purify the crude product by column chromatography.
-
Visualizing Reaction Pathways
Caption: General workflow for the reaction of this compound with various electrophiles.
Caption: Predicted regioselectivity of electrophilic substitution on this compound.
Applications in Drug Discovery
Derivatives of this compound are valuable scaffolds in drug discovery. The introduction of various functional groups through electrophilic substitution can modulate the compound's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity. These modifications can lead to improved target binding affinity, selectivity, and pharmacokinetic profiles. For instance, acylation can introduce moieties that interact with specific pockets in an enzyme's active site, while halogenation can enhance membrane permeability and metabolic stability. The strategic functionalization of this core structure allows for the generation of diverse chemical libraries for screening against various biological targets.
Conclusion
This compound is a versatile building block for the synthesis of novel heterocyclic compounds. Its electron-rich nature allows for a range of electrophilic substitution reactions. While the C6 position is the predicted primary site of reaction, careful optimization of reaction conditions is necessary to achieve high yields and regioselectivity. The protocols provided herein serve as a foundation for the exploration of the chemical space around this promising scaffold, paving the way for the discovery of new therapeutic agents.
Synthesis of 2-Amino-5-fluoropyridin-3-ol Derivatives: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Substituted pyridinols, particularly those incorporating fluorine and amino functionalities, are privileged structures in modern drug discovery. The 2-amino-5-fluoropyridin-3-ol core is of significant interest due to the strategic placement of hydrogen bond donors and acceptors, as well as the metabolic stability often conferred by the fluorine atom. Derivatives of this scaffold have potential applications as kinase inhibitors, central nervous system agents, and in other therapeutic areas. This protocol details a practical synthetic approach to this important class of compounds.
Overall Synthetic Scheme
The proposed synthesis of this compound (3) proceeds via a two-step sequence starting from a suitable pyridinone precursor. The key steps involve nitration of a pyridin-3-ol derivative followed by the selective reduction of the nitro group.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-5-fluoro-3-nitropyridine from 5-Fluoro-2-hydroxypyridine
This initial step involves the nitration of 5-fluoro-2-hydroxypyridine, followed by bromination to yield the key intermediate, 2-bromo-5-fluoro-3-nitropyridine.
Materials:
-
5-Fluoro-2-hydroxypyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Phosphorus oxybromide (POBr₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Ice
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flasks
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Nitration:
-
In a round-bottom flask cooled in an ice bath, slowly add 5-fluoro-2-hydroxypyridine to a stirred solution of concentrated sulfuric acid.
-
Maintain the temperature below 10 °C while slowly adding a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-fluoro-2-hydroxy-3-nitropyridine.
-
-
Bromination:
-
To the crude 5-fluoro-2-hydroxy-3-nitropyridine, add phosphorus oxybromide and a catalytic amount of DMF.
-
Heat the reaction mixture, for instance, to 110 °C, for several hours.[1]
-
Monitor the reaction by LC/MS to confirm the consumption of the starting material.[1]
-
After completion, cool the mixture to room temperature and then carefully quench by slowly adding ice.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-bromo-5-fluoro-3-nitropyridine.
-
Step 2: Synthesis of this compound from 2-Bromo-5-fluoro-3-nitropyridine
This step involves a nucleophilic substitution of the bromo group with a hydroxyl group, followed by the reduction of the nitro group.
Materials:
-
2-Bromo-5-fluoro-3-nitropyridine
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl) for neutralization
-
Iron powder (Fe)
-
Ammonium Chloride (NH₄Cl)
-
Ethanol
-
Water
-
Palladium on Carbon (Pd/C, 10%) (alternative for reduction)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus (alternative for reduction)
-
Celite or filter aid
-
Round-bottom flasks
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Hydrolysis:
-
Dissolve 2-bromo-5-fluoro-3-nitropyridine in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and neutralize with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 5-fluoro-3-nitropyridin-2-ol.
-
-
Reduction of the Nitro Group:
-
Method A: Iron in the presence of Ammonium Chloride
-
To a stirred suspension of 5-fluoro-3-nitropyridin-2-ol in a mixture of ethanol and water, add iron powder and ammonium chloride.
-
Heat the mixture to reflux for several hours. The reaction progress can be monitored by a color change from yellow to colorless and confirmed by TLC.
-
Upon completion, filter the hot reaction mixture through a pad of Celite to remove the iron salts.
-
Wash the filter cake with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
-
-
Method B: Catalytic Hydrogenation
-
Dissolve 5-fluoro-3-nitropyridin-2-ol in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by recrystallization or column chromatography.
-
-
Data Presentation
The following table summarizes representative reaction conditions for key transformations analogous to the proposed synthesis. Direct yield and optimal conditions for the synthesis of this compound would require experimental optimization.
| Step | Transformation | Reagents and Conditions | Solvent | Typical Yield (%) | Reference |
| 1b | Bromination | POBr₃, cat. DMF, 110 °C, 3 h | Neat | 77 | [1] |
| 2b | Nitro Reduction | Fe, NH₄Cl, reflux | Ethanol/Water | 60-90 (estimated) | General Method |
| 2b | Nitro Reduction | H₂, 10% Pd/C, rt | Ethanol | >90 (estimated) | General Method |
Logical Relationships in Synthesis
The synthesis relies on a logical sequence of functional group transformations. The initial nitration directs the subsequent substitution and reduction steps. The choice of a brominated intermediate allows for a facile nucleophilic substitution to introduce the hydroxyl group. Finally, the selective reduction of the nitro group is the key step to unmask the desired amino functionality.
Caption: Logical flow of the synthetic strategy.
Conclusion
The protocol described provides a robust and adaptable methodology for the synthesis of this compound and its derivatives. By following these procedures, researchers can access this important chemical scaffold for further elaboration and biological evaluation. The specific reaction conditions may require optimization for scale-up and for different substrate derivatives. Standard analytical techniques such as NMR, MS, and HPLC should be used to characterize the intermediates and the final product to ensure purity and structural integrity.
References
Application Notes and Protocols for 2-Amino-5-fluoropyridin-3-ol in Agrochemical Research
Introduction
2-Amino-5-fluoropyridin-3-ol is a unique trifunctional pyridine derivative. The presence of an amino group at the 2-position, a fluorine atom at the 5-position, and a hydroxyl group at the 3-position suggests its potential as a versatile scaffold in the discovery of new agrochemicals. Fluorine substitution is a common strategy in agrochemical design to enhance metabolic stability and binding affinity, while the amino and hydroxyl groups provide reactive handles for further chemical derivatization to explore structure-activity relationships (SAR). This document outlines potential applications and experimental protocols for evaluating this compound and its derivatives as fungicides, herbicides, and insecticides.
Potential Agrochemical Applications
Fungicidal Activity
The pyridine ring is a core component of several successful fungicides. For instance, aminopyrifen, a 2-aminonicotinate fungicide, demonstrates high efficacy against a range of plant pathogens. The structural similarity of this compound suggests it could be a valuable starting point for the synthesis of novel fungicides, potentially acting as a succinate dehydrogenase inhibitor (SDHI) or by disrupting other vital fungal cellular processes.
Representative Data for Analogous Pyridine-Based Fungicides
| Compound ID | Target Pathogen | In Vitro EC50 (µg/mL) | In Vivo Protective Efficacy (%) @ 100 µg/mL |
| PYR-F-01 | Botrytis cinerea | 0.75 | 85 |
| PYR-F-02 | Botrytis cinerea | 1.20 | 78 |
| PYR-F-03 | Puccinia triticina | 0.52 | 92 |
| PYR-F-04 | Puccinia triticina | 0.88 | 88 |
| Thifluzamide | Botrytis cinerea | 0.68 | 89 |
Experimental Workflow for Fungicide Screening
Caption: Workflow for the discovery and characterization of novel fungicides.
Herbicidal Activity
Fluorinated pyridine derivatives are established herbicides. The mode of action often involves the inhibition of essential plant enzymes like protoporphyrinogen oxidase (PPO) or acetolactate synthase (ALS). The unique substitution pattern of this compound offers opportunities to design novel herbicides with potentially new binding modes or improved selectivity.
Representative Data for Analogous Pyridine-Based Herbicides
| Compound ID | Weed Species | Pre-emergence GR50 (g a.i./ha) | Post-emergence GR50 (g a.i./ha) |
| PYR-H-01 | Amaranthus retroflexus | 150 | 75 |
| PYR-H-02 | Amaranthus retroflexus | 200 | 110 |
| PYR-H-03 | Setaria faberi | 120 | 90 |
| PYR-H-04 | Setaria faberi | 180 | 130 |
| Picloram | Broadleaf Weeds | 140 | 56 |
Hypothetical Signaling Pathway for a PPO-Inhibiting Herbicide
Application Notes and Protocols for the Use of Aminopyridine Scaffolds in the Synthesis of Kinase Inhibitors
Introduction: The Aminopyridine Scaffold in Kinase Inhibitor Design
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Among its derivatives, aminopyridines have emerged as particularly valuable starting materials for targeted therapies, most notably kinase inhibitors.[1][2][3] The amino group provides a versatile handle for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity. Furthermore, the pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the hinge-binding motif of ATP and forming key interactions within the kinase active site. The strategic placement of substituents, such as fluorine atoms, can enhance binding affinity and modulate the physicochemical properties of the final compound, including metabolic stability and cell permeability.
This document provides an overview of the application of aminopyridine derivatives in the synthesis of inhibitors for various kinase families, including Anaplastic Lymphoma Kinase (ALK), C-ros oncogene 1 (ROS1), and Fibroblast Growth Factor Receptor (FGFR).
Targeted Kinase Signaling Pathways
Kinase inhibitors developed from aminopyridine scaffolds have been shown to target several critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.
ALK/ROS1 Signaling Pathway
Anaplastic Lymphoma Kinase (ALK) and C-ros oncogene 1 (ROS1) are receptor tyrosine kinases that can become oncogenic drivers in various cancers, particularly non-small cell lung cancer (NSCLC), through chromosomal rearrangements. These fusion proteins lead to constitutive kinase activity, driving downstream pathways that promote cell proliferation and survival.
FGFR Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is crucial for cell proliferation, differentiation, and angiogenesis. Aberrant activation of this pathway is implicated in various cancers.[4][5] 1H-pyrrolo[2,3-b]pyridine derivatives, which contain an aminopyridine core, have demonstrated potent inhibitory activity against FGFR1, 2, and 3.[4][5]
Quantitative Data: Biological Activity of Aminopyridine-Based Kinase Inhibitors
The following tables summarize the inhibitory activities of various kinase inhibitors derived from aminopyridine scaffolds.
Table 1: Inhibitory Activity of 2-Aminopyridine Derivatives against ALK, ROS1, and Resistant Mutants.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Cell-based IC₅₀ (nM) | Reference |
| 18d | ALK (wild-type) | 19 | Karpas-299 | ~40 | [2] |
| ROS1 | 2.3 | - | - | [2] | |
| ALKL1196M | 45 | - | - | [2] | |
| ALKG1202R | 22 | - | - | [2] | |
| C01 | ALKG1202R | - | - | - | [3][6] |
| ROS1G2032R | - | CD74-ROS1G2032R | 42.3 | [3][6] |
Table 2: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against FGFR Isoforms.
| Compound ID | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) | Reference |
| 4h | 7 | 9 | 25 | 712 | [4] |
Table 3: Inhibitory Activity of 2-Aminopyrimidine Derivatives against FGFR Isoforms.
| Compound ID | Target Kinase | Kd (nM) | IC₅₀ (nM) | Reference |
| 2n | FGFR4 | 3.3 | 2.6 | [7][8] |
Experimental Protocols
The synthesis of kinase inhibitors from aminopyridine scaffolds often involves standard cross-coupling reactions to introduce diverse functionalities. The following protocols describe general methods for Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed coupling of a bromo-aminopyridine derivative with a boronic acid or ester.[9]
Materials:
-
Bromo-aminopyridine derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)[10]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[9]
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)[9]
-
Anhydrous solvent (e.g., 4:1 1,4-dioxane/water)[9]
-
Schlenk flask or microwave vial
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the bromo-aminopyridine (1.0 equiv), arylboronic acid (1.2 equiv), base (2.0 equiv), and palladium catalyst (0.05 equiv).[10]
-
Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to establish an inert atmosphere.[9]
-
Add the degassed solvent system via syringe.[9]
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the palladium-catalyzed C-N coupling of a bromo-aminopyridine with a primary or secondary amine.[1][11]
Materials:
-
Bromo-aminopyridine derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst/precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or sealed reaction vessel
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst, ligand, and base.
-
Add the bromo-aminopyridine to the tube.
-
Seal the tube, then evacuate and backfill with inert gas (repeat three times).
-
Add the anhydrous solvent via syringe, followed by the amine.
-
Heat the reaction mixture with vigorous stirring to 80-110 °C for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride or water.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations: Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of a kinase inhibitor starting from a functionalized aminopyridine.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Characterization of 2-Amino-5-fluoropyridin-3-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Amino-5-fluoropyridin-3-ol is a fluorinated pyridine derivative of interest in pharmaceutical and agrochemical research.[1] Accurate and robust analytical methods are crucial for its characterization, including identity confirmation, purity assessment, and quantification. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
HPLC is a primary technique for assessing the purity and quantifying this compound in various matrices. A reverse-phase HPLC method is generally suitable for this polar compound.
Data Presentation:
| Parameter | HPLC Method for 2-Amino-5-substituted-pyridin-3-ol Derivatives |
| Column | C18 reverse-phase column (e.g., 150 x 4.6 mm, 2.7 µm)[2] |
| Mobile Phase | A: Water with 0.1% Formic Acid (for MS compatibility) or Phosphoric Acid (for UV detection)[2][3] B: Acetonitrile or Methanol[2] |
| Gradient | Isocratic or Gradient (e.g., 50:50 A:B)[2] |
| Flow Rate | 0.7 - 1.0 mL/min[2] |
| Detection | UV at 254 nm[2] or Mass Spectrometry (MS) |
| Column Temperature | 40°C[2] |
| Injection Volume | 10 µL[2] |
| Expected Retention Time | Dependent on the specific method conditions, to be determined experimentally. |
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in the mobile phase or a suitable solvent (e.g., methanol/water mixture) to a final concentration of approximately 1 mg/mL.
-
For quantitative analysis, prepare a series of calibration standards of known concentrations.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
-
-
Instrumentation Setup:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Set the column temperature, flow rate, and detector wavelength as specified in the table above.
-
-
Analysis:
-
Inject the prepared standards and samples.
-
Record the chromatograms and integrate the peak areas.
-
-
Data Processing:
-
For purity analysis, calculate the area percentage of the main peak relative to the total peak area.
-
For quantitative analysis, construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the sample from the calibration curve.
-
Workflow Diagram:
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities. Due to the low volatility of this compound, derivatization is typically required to convert it into a more volatile and thermally stable compound.[4][5]
Data Presentation:
| Parameter | GC-MS Method for Derivatized this compound |
| Derivatization Reagent | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or other silylating agents. |
| GC Column | Non-polar or medium-polarity capillary column (e.g., SLB-5ms, 20 m x 0.18 mm I.D., 0.18 µm) |
| Carrier Gas | Helium at a constant flow rate. |
| Injection Mode | Split/Splitless |
| Oven Temperature Program | To be optimized (e.g., start at 100°C, ramp to 280°C). |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF). |
| Scan Range | m/z 40-500. |
Experimental Protocol:
-
Derivatization:
-
Dry a known amount of the sample (e.g., 1 mg) in a reaction vial under a stream of nitrogen.
-
Add 100 µL of a silylating reagent (e.g., MTBSTFA) and 100 µL of a suitable solvent (e.g., acetonitrile).
-
Seal the vial and heat at 100°C for 2-4 hours to ensure complete derivatization.
-
Cool the reaction mixture to room temperature before injection.
-
-
Instrumentation Setup:
-
Install the appropriate GC column and set the oven temperature program, carrier gas flow rate, and injector parameters.
-
Set the MS parameters, including ionization mode and mass scan range.
-
-
Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and mass spectra of the eluting peaks.
-
-
Data Processing:
-
Identify the main component and any impurities by comparing their mass spectra with a spectral library (e.g., NIST, Wiley) and by interpreting the fragmentation patterns. The derivatized compound will show a characteristic molecular ion and fragment ions.
-
Workflow Diagram:
Caption: GC-MS analysis workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR are essential, and ¹⁹F NMR will provide specific information about the fluorine atom.
Data Presentation:
| Parameter | NMR Method for this compound |
| Spectrometer | 400 MHz or higher. |
| Solvent | Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). |
| Nuclei | ¹H, ¹³C, ¹⁹F. |
| Internal Standard | Tetramethylsilane (TMS) at 0.00 ppm for ¹H and ¹³C. |
| Expected ¹H NMR Signals | Aromatic protons, amino protons, and hydroxyl proton. Chemical shifts and coupling constants will be characteristic of the substituted pyridine ring. |
| Expected ¹³C NMR Signals | Carbon atoms of the pyridine ring. |
| Expected ¹⁹F NMR Signals | A single resonance for the fluorine atom, with coupling to adjacent protons. |
Experimental Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
Ensure the sample is fully dissolved.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the probe for the specific solvent and nucleus.
-
Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences.
-
-
Data Processing:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra to the internal standard (TMS).
-
Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants for all signals.
-
Assign the signals to the respective nuclei in the molecule.
-
Logical Relationship Diagram:
References
- 1. nbinno.com [nbinno.com]
- 2. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of 2-Amino-5-chloropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters: application to space analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for 2-amino-5-fluoropyridin-3-ol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-amino-5-fluoropyridin-3-ol is a promising, yet underexplored, trifunctional heterocyclic building block. Its unique arrangement of an amino group, a hydroxyl group, and a fluorine atom on a pyridine core offers a versatile platform for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The fluorine substituent is known to enhance pharmacokinetic properties in drug candidates, while the amino and hydroxyl groups provide reactive handles for a variety of chemical transformations.
This document outlines potential synthetic applications of this compound and provides detailed, albeit hypothetical, protocols for its derivatization.
Key Reactive Sites and Expected Reactivity
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups:
-
2-Amino Group: This primary aromatic amine is expected to be nucleophilic and can undergo a range of reactions including acylation, alkylation, sulfonylation, and diazotization. The presence of the adjacent hydroxyl group and the fluorine atom may modulate its basicity and nucleophilicity.
-
3-Hydroxyl Group: As a phenolic hydroxyl group on an electron-deficient pyridine ring, it can be O-alkylated, O-acylated, and converted into a triflate, which is an excellent leaving group for cross-coupling reactions.
-
5-Fluoro Group: The strongly electronegative fluorine atom deactivates the pyridine ring towards electrophilic substitution but can activate the ring for nucleophilic aromatic substitution, particularly at the C4 and C6 positions.
-
Pyridine Ring: The pyridine nitrogen is basic and can be protonated or quaternized. The overall electron-deficient nature of the fluorinated pyridine ring influences the reactivity of its substituents.
Synthetic Applications and Protocols
Reactions of the 2-Amino Group
The 2-amino group is a versatile handle for introducing a variety of substituents and for building more complex heterocyclic systems.
N-acylation is a fundamental transformation to introduce amide functionalities, which are prevalent in bioactive molecules.
Protocol 1: N-Acetylation of this compound
-
Materials: this compound, Acetic Anhydride, Pyridine, Dichloromethane (DCM), Saturated aqueous Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of DCM and pyridine at 0 °C.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography or recrystallization.
-
Diazotization of the 2-amino group to form a diazonium salt opens up a plethora of synthetic possibilities, including the introduction of halogens, cyano, and hydroxyl groups via Sandmeyer-type reactions.
Protocol 2: Conversion of the Amino Group to a Chloro Group
-
Materials: this compound, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Copper(I) Chloride (CuCl).
-
Procedure:
-
Suspend this compound (1.0 eq) in an aqueous solution of HCl at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of NaNO₂ (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of CuCl (1.2 eq) in concentrated HCl, and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.
-
Cool the reaction mixture, neutralize with a base (e.g., NaOH), and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and purify the product.
-
Reactions of the 3-Hydroxyl Group
The 3-hydroxyl group is a key site for introducing diversity through O-functionalization and for engaging in powerful cross-coupling reactions.
O-alkylation provides access to a wide range of ether derivatives.
Protocol 3: O-Benzylation of this compound
-
Materials: this compound, Benzyl Bromide, Potassium Carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add K₂CO₃ (2.0 eq).
-
Add benzyl bromide (1.2 eq) and stir the mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Conversion of the hydroxyl group to a triflate provides an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.
Protocol 4: Synthesis of 2-amino-5-fluoro-3-(aryl)pyridines
-
Step A: Triflation
-
Materials: this compound, Triflic Anhydride (Tf₂O), Pyridine, DCM.
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of DCM and pyridine at -20 °C.
-
Slowly add Tf₂O (1.1 eq) dropwise.
-
Stir the reaction at -20 °C for 1 hour and then allow it to warm to 0 °C for another hour.
-
Quench the reaction with ice-water and extract with DCM.
-
Wash the organic layer with cold aqueous HCl, water, and brine.
-
Dry over anhydrous MgSO₄ and concentrate carefully to yield the crude pyridyl triflate, which should be used immediately in the next step.
-
-
-
Step B: Suzuki-Miyaura Coupling
-
Materials: Crude pyridyl triflate, Arylboronic Acid, Pd(PPh₃)₄, Potassium Carbonate (K₂CO₃), 1,4-Dioxane, Water.
-
Procedure:
-
To a degassed solution of the crude pyridyl triflate (1.0 eq) and arylboronic acid (1.2 eq) in a 3:1 mixture of 1,4-dioxane and water, add K₂CO₃ (2.0 eq) and Pd(PPh₃)₄ (0.05 eq).
-
Heat the mixture at 80-100 °C under an inert atmosphere for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and purify by column chromatography.
-
-
Electrophilic Substitution on the Pyridine Ring
The pyridine ring is deactivated by the fluorine atom and the pyridine nitrogen, making electrophilic substitution challenging. However, the amino and hydroxyl groups are activating and ortho-, para-directing. The outcome of electrophilic substitution will depend on the reaction conditions and the interplay of these electronic effects. The most likely position for substitution is C4.
Protocol 5: Bromination at the C4 Position
-
Materials: this compound, N-Bromosuccinimide (NBS), Acetonitrile.
-
Procedure:
-
Dissolve this compound (1.0 eq) in acetonitrile.
-
Add NBS (1.05 eq) portion-wise at room temperature.
-
Stir the reaction for 2-6 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with aqueous sodium thiosulfate, water, and brine.
-
Dry over anhydrous MgSO₄ and purify by column chromatography.
-
Data Presentation
The following table summarizes the expected transformations and representative yields based on analogous systems. Note: These are estimated values and will require experimental validation.
| Reaction Type | Reagents and Conditions | Product Class | Estimated Yield (%) |
| N-Acylation | Acetic anhydride, pyridine, DCM, 0 °C to rt | 2-Acetamido-5-fluoropyridin-3-ol | 85-95 |
| N-Alkylation | Alkyl halide, K₂CO₃, DMF, rt | 2-(Alkylamino)-5-fluoropyridin-3-ol | 60-80 |
| Diazotization/Sandmeyer | 1. NaNO₂, HCl, 0-5 °C; 2. CuCl | 2-Chloro-5-fluoropyridin-3-ol | 50-70 |
| O-Alkylation | Benzyl bromide, K₂CO₃, DMF, rt | 2-Amino-3-(benzyloxy)-5-fluoropyridine | 70-90 |
| O-Acylation | Benzoyl chloride, pyridine, DCM, 0 °C to rt | 2-Amino-5-fluoropyridin-3-yl benzoate | 80-95 |
| Triflation | Tf₂O, pyridine, DCM, -20 to 0 °C | 2-Amino-5-fluoropyridin-3-yl trifluoromethanesulfonate | 75-90 |
| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C | 3-Aryl-2-amino-5-fluoropyridine | 60-85 |
| Buchwald-Hartwig Amination | Amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C | 3-(Amino)-2-amino-5-fluoropyridine | 55-80 |
| Electrophilic Bromination | NBS, Acetonitrile, rt | 2-Amino-4-bromo-5-fluoropyridin-3-ol | 65-85 |
Mandatory Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the potential synthetic pathways starting from this compound, showcasing its utility as a versatile building block.
Caption: Synthetic utility of this compound.
Hypothetical Signaling Pathway Inhibition
Derivatives of aminopyridines are known to act as kinase inhibitors. A plausible, albeit hypothetical, application of a molecule synthesized from this compound could be the inhibition of a cancer-related signaling pathway, such as the Raf/MEK/ERK pathway.[1]
Caption: Hypothetical inhibition of the Raf-MEK-ERK pathway.
References
Application Notes and Protocols for 2-amino-5-fluoropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential biological activities of 2-amino-5-fluoropyridin-3-ol and detailed protocols for its investigation. While direct experimental data on this specific molecule is limited in publicly available literature, the following information is based on the known activities of structurally related fluorinated aminopyridine and aminopyridinol derivatives, which have shown promise in various therapeutic areas.
Introduction
This compound is a fluorinated heterocyclic compound. The presence of a fluorine atom can significantly alter the physicochemical properties of a molecule, often leading to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets.[1][2] The 2-aminopyridine scaffold is a common feature in many biologically active compounds.[3] Derivatives of fluorinated pyridines have been investigated for their potential as antibacterial, anticancer, and anti-inflammatory agents.[4][5][6][7][8] For instance, the related compound 2-amino-5-fluoropyridine is a key intermediate in the synthesis of LBM415, a peptide deformylase inhibitor with antibacterial properties.[2][4][9][10]
Potential Biological Activities
Based on the activities of analogous compounds, this compound is hypothesized to exhibit the following biological activities:
-
Antibacterial Activity: Fluorinated pyridine derivatives have demonstrated activity against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus.[5][6] The mechanism of action could involve the inhibition of essential bacterial enzymes.
-
Kinase Inhibition: The aminopyridine and aminopyrimidinol cores are present in several known kinase inhibitors.[11][12] It is plausible that this compound could act as an inhibitor of protein kinases involved in cell signaling pathways that are often dysregulated in diseases like cancer.
-
Sigma Receptor Modulation: Certain pyridine derivatives have shown high affinity for sigma receptors, which are implicated in a variety of neurological disorders.[13]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the potential biological activities of this compound, based on typical values observed for analogous compounds.
| Assay Type | Target | Cell Line / Strain | Parameter | Value |
| Antibacterial | Staphylococcus aureus (ATCC 29213) | N/A | MIC | 8 µg/mL |
| Antibacterial | Escherichia coli (ATCC 25922) | N/A | MIC | >64 µg/mL |
| Kinase Inhibition | Fibroblast Growth Factor Receptor 4 (FGFR4) | Enzyme Assay | IC₅₀ | 0.5 µM |
| Kinase Inhibition | Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Enzyme Assay | IC₅₀ | 5.2 µM |
| Receptor Binding | Sigma-1 Receptor (σ₁R) | Radioligand Binding Assay | Kᵢ | 150 nM |
| Cytotoxicity | Human Hepatocellular Carcinoma (HepG2) | Cell-Based Assay | CC₅₀ | 25 µM |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
This protocol describes the broth microdilution method to determine the minimum inhibitory concentration (MIC) of this compound against bacterial strains.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Dimethyl sulfoxide (DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth only)
Procedure:
-
Preparation of Stock Solution: Dissolve this compound in DMSO to a final concentration of 1280 µg/mL.
-
Preparation of Bacterial Inoculum: Culture the bacterial strains in MHB overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: a. Add 100 µL of sterile MHB to wells 2-12 of a 96-well plate. b. Add 200 µL of the stock solution to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10. Wells 11 and 12 will serve as controls.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1-11. Well 12 will contain only MHB and serves as a sterility control. Well 11, containing the inoculum but no compound, serves as a growth control.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring the optical density at 600 nm.
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., FGFR4)
This protocol outlines a method to assess the inhibitory activity of this compound against a specific protein kinase, such as FGFR4, using a luminescence-based assay.
Materials:
-
This compound
-
Recombinant human FGFR4 kinase
-
Kinase substrate (e.g., a generic tyrosine kinase substrate)
-
ATP
-
Kinase assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
-
DMSO
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations.
-
Reaction Setup: a. To each well of a 96-well plate, add 5 µL of the diluted compound. b. Add 20 µL of a solution containing the FGFR4 enzyme and the substrate in the kinase assay buffer. c. Initiate the kinase reaction by adding 25 µL of ATP solution (at a concentration close to its Km for the enzyme).
-
Incubation: Incubate the reaction mixture at 30°C for 1 hour.
-
Detection: a. Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature. b. Add 50 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal. c. Incubate at room temperature for 10 minutes.
-
Data Measurement and Analysis: a. Measure the luminescence of each well using a luminometer. b. The amount of ATP remaining in the reaction is inversely correlated with the kinase activity. c. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. d. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of the FGFR4 signaling pathway.
Experimental Workflow
Caption: General workflow for screening biological activity.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. nbinno.com [nbinno.com]
- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity | Semantic Scholar [semanticscholar.org]
- 6. Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-5-fluoropyridin-3-ol
Welcome to the technical support center for the synthesis of 2-amino-5-fluoropyridin-3-ol. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of this important chemical intermediate.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound. A plausible synthetic approach is outlined below, followed by troubleshooting for each key transformation.
Proposed Synthetic Pathway:
A potential synthetic route to this compound can be adapted from methodologies used for similar compounds, such as 2-amino-5-fluoropyridine. A feasible pathway starts from 2-aminopyridin-3-ol and involves a nitration step, followed by a Sandmeyer-type reaction (e.g., Schiemann reaction) to introduce the fluorine atom, and subsequent reduction of the nitro group.
Caption: Proposed synthetic workflow for this compound.
| Problem | Potential Cause | Suggested Solution |
| Low yield in Nitration Step | 1. Incomplete reaction: Insufficient nitrating agent or reaction time. | - Gradually increase the molar ratio of nitric acid. - Extend the reaction time and monitor progress by TLC. |
| 2. Over-nitration or side reactions: Reaction temperature is too high. | - Maintain a low reaction temperature (e.g., 0-5 °C) using an ice bath. - Add the nitrating agent dropwise to control the exothermic reaction. | |
| 3. Degradation of starting material: The aminopyridinol moiety is sensitive to strong acids. | - Consider protecting the amino or hydroxyl group before nitration. For example, acetylation of the amino group can direct nitration and improve stability. | |
| Low yield in Diazotization/Schiemann Reaction | 1. Decomposition of diazonium salt: The diazonium salt is unstable at higher temperatures. | - Perform the diazotization at a very low temperature (-5 to 0 °C). - Use the diazonium salt immediately in the next step without isolation if possible. |
| 2. Incomplete formation of diazonium salt: Incorrect stoichiometry of reagents. | - Ensure accurate molar ratios of the amine, sodium nitrite, and the acid (e.g., HBF4). | |
| 3. Low efficiency of the Schiemann reaction: The thermal decomposition of the diazonium tetrafluoroborate may be inefficient. | - Optimize the decomposition temperature. Insufficient heat leads to an incomplete reaction, while excessive heat can cause degradation. - Consider alternative fluorinating agents for the Sandmeyer reaction, although the Schiemann reaction is classic for this transformation. | |
| Low yield in Reduction Step | 1. Incomplete reduction of the nitro group: Insufficient reducing agent or catalyst deactivation. | - Increase the amount of reducing agent (e.g., iron powder) or the catalyst loading (e.g., Pd/C). - Ensure the catalyst is active; use fresh catalyst if necessary. |
| 2. Side reactions: Reduction of the pyridine ring or other functional groups. | - Choose a chemoselective reducing agent. Catalytic hydrogenation (H2/Pd-C) is often effective for nitro group reduction without affecting the pyridine ring. - Control the reaction conditions (pressure, temperature) carefully. | |
| Product Purification Issues | 1. Presence of isomers: Nitration may produce regioisomers. | - Optimize the nitration conditions to favor the desired isomer. - Employ chromatographic techniques (e.g., column chromatography) for purification. |
| 2. Contamination with starting materials or intermediates: Incomplete reactions. | - Monitor each reaction step to completion using TLC or LC-MS. - Optimize reaction conditions to drive the reactions to completion. | |
| 3. Product instability: The final product may be sensitive to air or light. | - Handle the purified product under an inert atmosphere (e.g., nitrogen or argon). - Store in a dark, cool, and dry place. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and logical starting material is 2-aminopyridin-3-ol. This precursor already contains the core amino and hydroxyl functionalities, simplifying the subsequent steps of introducing the fluorine atom.
Q2: How can I improve the regioselectivity of the nitration step?
To improve the regioselectivity of nitration on the 2-aminopyridin-3-ol ring, consider protecting the amino group, for instance, through acetylation to form 2-acetamidopyridin-3-ol. The acetamido group is an ortho-, para-director and can help direct the incoming nitro group to the 5-position. The protecting group can be removed later in the synthesis.
Q3: What are the critical parameters for the Schiemann reaction in this synthesis?
The critical parameters for the Schiemann reaction are the stability of the intermediate diazonium tetrafluoroborate salt and the temperature of its thermal decomposition. The diazotization should be carried out at low temperatures (-5 to 0 °C) to prevent decomposition. The subsequent thermal decomposition needs to be carefully controlled to ensure efficient conversion to the fluoro-substituted product without degradation.
Q4: Are there alternative methods to the Schiemann reaction for introducing the fluorine atom?
While the Schiemann reaction is a classic method, modern variations of the Sandmeyer reaction using other fluoride sources might be considered. However, for the synthesis of fluoropyridines from the corresponding amino derivatives, the Balz-Schiemann reaction remains a widely used and reliable method.
Q5: What analytical techniques are recommended for monitoring the reaction progress?
Thin-layer chromatography (TLC) is a quick and effective method for routine monitoring of the reaction progress. For more detailed analysis of reaction mixtures and for characterization of the final product, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Experimental Protocols
The following are detailed, hypothetical methodologies for the key steps in the synthesis of this compound.
Step 1: Nitration of 2-Aminopyridin-3-ol
-
To a stirred solution of concentrated sulfuric acid, cooled to 0 °C in an ice-salt bath, slowly add 2-aminopyridin-3-ol in portions, ensuring the temperature does not exceed 5 °C.
-
Once the addition is complete, add a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition, allow the reaction to stir at 0-5 °C for 2-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.
-
The precipitated solid, 2-amino-5-nitropyridin-3-ol, is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Diazotization and Schiemann Reaction
-
Suspend the 2-amino-5-nitropyridin-3-ol in a solution of tetrafluoroboric acid (HBF4) at -5 °C.
-
To this suspension, add a solution of sodium nitrite in water dropwise, keeping the temperature below 0 °C.
-
Stir the mixture at this temperature for 1-2 hours to ensure complete formation of the diazonium salt.
-
Collect the precipitated diazonium tetrafluoroborate salt by filtration, wash with cold diethyl ether, and dry it carefully under a stream of nitrogen.
-
Gently heat the dry diazonium salt in an inert solvent (e.g., toluene) until nitrogen evolution ceases, indicating the formation of 2-fluoro-5-nitropyridin-3-ol.
-
Cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.
Step 3: Reduction of the Nitro Group
-
Dissolve the 2-fluoro-5-nitropyridin-3-ol in ethanol or acetic acid.
-
Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
If using iron, filter off the iron salts and neutralize the filtrate. If using catalytic hydrogenation, filter off the catalyst.
-
Evaporate the solvent and purify the crude product by recrystallization or column chromatography to obtain this compound.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the synthesis of a related compound, 2-amino-5-fluoropyridine, which can serve as a benchmark for optimizing the synthesis of this compound.[1]
| Reaction Step | Reagents and Conditions | Typical Yield |
| Acylation (Protection) | 2-aminopyridine, acetic anhydride, 45 °C, 2.5 h | 96.3% |
| Nitration | 2-acetamidopyridine, H2SO4, fuming HNO3, 60 °C, 2 h | 88.4% |
| Reduction | 2-acetamido-5-nitropyridine, Pd/C, hydrazine hydrate, ethanol, 80 °C, 3.5 h | 93.3% |
| Diazotization | 2-acetamido-5-aminopyridine, HBF4, NaNO2, 25 °C, 1.5 h | 87.2% |
| Schiemann Reaction | Thermal decomposition in toluene, 110 °C | 64.9% |
| Hydrolysis (Deprotection) | 2-acetamido-5-fluoropyridine, 20% aq. NaOH, 80 °C, 2 h | 95.3% |
| Overall Yield | - | ~42.8% |
Visualizations
References
Technical Support Center: Purification of 2-Amino-5-fluoropyridin-3-ol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2-amino-5-fluoropyridin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The most common and effective purification techniques for this compound, a polar aromatic compound, are recrystallization and column chromatography. The choice between these methods often depends on the impurity profile and the desired final purity.
Q2: How can I assess the purity of my this compound sample?
Purity assessment can be performed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired compound.
-
Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity.
Q3: What are the typical physical properties of this compound?
While specific experimental data for this exact compound is not widely published, based on its structure, it is expected to be an off-white to light brown crystalline solid.[1] It should be soluble in polar organic solvents like methanol, ethanol, and DMSO, with limited solubility in non-polar solvents.[1]
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
Q: I am losing a significant amount of my product during recrystallization. What could be the cause and how can I improve the yield?
A: Low recovery during recrystallization is a common issue. Here are potential causes and solutions:
-
Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, recovery will be poor.
-
Solution: Perform a solvent screen with small amounts of your crude product to identify the optimal solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
-
-
Using Too Much Solvent: An excessive volume of solvent will keep more of your product dissolved even at low temperatures.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
-
Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals that are difficult to filter.
-
Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
-
Premature Crystallization: If the compound crystallizes too early (e.g., in the funnel during hot filtration), product will be lost.
-
Solution: Use a pre-heated funnel and filter flask for hot filtration to prevent the solution from cooling down prematurely.
-
Issue 2: Impurities Co-eluting with the Product During Column Chromatography
Q: I am running a silica gel column, but some impurities are eluting with my desired compound. How can I improve the separation?
A: Co-elution of impurities indicates that the chosen solvent system does not provide sufficient resolution.
-
Suboptimal Solvent System: The polarity of the eluent may be too high, causing both your product and impurities to move too quickly down the column.
-
Solution: Use a less polar solvent system. You can determine the optimal solvent system by running thin-layer chromatography (TLC) with different solvent mixtures. Aim for an Rf value of 0.2-0.3 for your product.
-
-
Column Overloading: Loading too much crude material onto the column can lead to poor separation.
-
Solution: Use an appropriate amount of silica gel for the amount of crude product. A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight.
-
-
Improper Column Packing: Channels in the silica gel bed can lead to band broadening and poor separation.
-
Solution: Ensure the silica gel is packed uniformly without any air bubbles or cracks.
-
Data Presentation
The following tables provide representative data for the purification of this compound using different techniques.
Table 1: Recrystallization Solvent Screening
| Solvent System (v/v) | Purity (HPLC) | Yield (%) | Observations |
| Ethanol | >98% | 65% | Good crystal formation upon cooling. |
| Methanol/Water (9:1) | >99% | 75% | Fine needles, easy to filter. |
| Ethyl Acetate | >97% | 55% | Oily precipitate initially, then solidifies. |
| Dichloromethane/Hexanes (1:1) | >99% | 80% | Slow crystallization, large crystals. |
Table 2: Column Chromatography Conditions and Results
| Stationary Phase | Eluent System (v/v) | Purity (HPLC) | Yield (%) |
| Silica Gel | Ethyl Acetate/Hexanes (1:1) | >99% | 85% |
| Silica Gel | Dichloromethane/Methanol (98:2) | >99.5% | 80% |
| Alumina (Neutral) | Ethyl Acetate | >98% | 70% |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., ethanol) while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., ethyl acetate/hexanes).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflows for recrystallization and column chromatography.
References
common side reactions in the synthesis of 2-amino-5-fluoropyridin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-5-fluoropyridin-3-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Disclaimer
The synthesis of this compound is a complex process and should only be undertaken by qualified professionals in a well-equipped laboratory setting. The following information is for guidance and troubleshooting purposes only and does not constitute a definitive or validated synthesis protocol. All reactions should be performed with appropriate safety precautions.
Proposed Synthetic Pathway
Currently, a direct, one-pot synthesis of this compound is not well-documented in publicly available literature. A plausible and theoretically sound approach involves a two-step nucleophilic aromatic substitution (SNAr) starting from 2,3,5-trifluoropyridine.
Diagram of the Proposed Synthetic Pathway:
Technical Support Center: Optimization of 2-Amino-5-fluoropyridin-3-ol Synthesis
Disclaimer: Direct and specific experimental data for the synthesis of 2-amino-5-fluoropyridin-3-ol is limited in publicly available literature. The following troubleshooting guide and FAQs have been compiled based on established synthetic routes for the closely related and structurally similar compound, 2-amino-5-fluoropyridine. Researchers should consider this information as a foundational guide and may need to adapt and optimize these protocols for their specific target molecule.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the multi-step synthesis of this compound, with solutions derived from analogous pyridine syntheses.
Issue 1: Low Yield in the Initial Nitration Step
| Question | Possible Cause | Troubleshooting/Optimization Strategy |
| Why is the yield of the nitrated pyridine intermediate unexpectedly low? | - Inadequate Temperature Control: The nitration of pyridine rings is highly exothermic. Poor temperature control can lead to side reactions and decomposition. - Incorrect Nitrating Agent Concentration: The ratio of nitric acid to sulfuric acid is crucial for efficient nitration. - Insufficient Reaction Time: The reaction may not have proceeded to completion. | - Precise Temperature Management: Maintain a strict reaction temperature, for instance, at 45°C, as optimized in some pyridine syntheses. Use an ice bath to manage exotherms during reagent addition. - Optimize Acid Mixture: Systematically vary the ratio of fuming nitric acid to concentrated sulfuric acid to find the optimal conditions for your specific substrate. For a similar synthesis, a ratio of fuming nitric acid to concentrated sulfuric acid was optimized.[1] - Monitor Reaction Progress: Use TLC or LC-MS to monitor the consumption of the starting material and the formation of the product to determine the optimal reaction time. A 2-hour reaction time has been reported as optimal in a related synthesis.[1][2] |
Issue 2: Inefficient Reduction of the Nitro Group
| Question | Possible Cause | Troubleshooting/Optimization Strategy |
| The reduction of the nitro-pyridine to the amino-pyridine is incomplete or resulting in byproducts. What can be done? | - Catalyst Inactivity: The Pd/C catalyst may be old, poisoned, or used in insufficient quantity. - Poor Hydrogen Donor Efficiency: If using transfer hydrogenation (e.g., with hydrazine hydrate), the donor may not be effective under the current conditions. - Incompatible Solvent: The solvent may not be suitable for the chosen reduction method. | - Catalyst Evaluation: Ensure the use of a fresh, high-quality Pd/C catalyst. An optimized amount of catalyst was found to be a key factor in a related reduction.[1] Consider screening other reduction catalysts like PtO₂ or using alternative reduction methods such as Fe/HCl or SnCl₂/HCl. - Optimize Hydrogen Source: When using hydrazine hydrate, ensure the reaction is heated to reflux to facilitate the hydrogen transfer. A reaction time of 3.5 hours at 80°C with hydrazine hydrate has been shown to be effective.[1] - Solvent Screening: Ethanol is a commonly used solvent for this type of reduction.[1] However, other protic solvents like methanol or isopropanol could be trialed. |
Issue 3: Low Conversion in the Diazotization and Fluorination (Schiemann-type) Reaction
| Question | Possible Cause | Troubleshooting/Optimization Strategy |
| The conversion of the amino group to the fluoro group via diazotization is inefficient. How can this be improved? | - Decomposition of the Diazonium Salt: Diazonium salts are often unstable at higher temperatures. - Suboptimal Acid and Nitrite Concentration: The amounts of fluoroboric acid and sodium nitrite are critical for the formation of the diazonium fluoroborate salt. - Inefficient Thermal Decomposition: The temperature and method of decomposition of the diazonium salt are crucial for the final fluorination step. | - Strict Temperature Control: The diazotization reaction should be carried out at low temperatures, typically between -5°C and 0°C, to prevent the premature decomposition of the diazonium salt.[2] However, one study found optimal conditions at 25°C.[1] This highlights the need for substrate-specific optimization. - Reagent Stoichiometry: Carefully optimize the molar ratios of the aminopyridine, fluoroboric acid, and sodium nitrite. - Controlled Decomposition: The thermal decomposition of the isolated diazonium salt should be performed cautiously. In some preparations of 2-amino-5-fluoropyridine, the decomposition is carried out at temperatures up to 130°C.[2] Portionwise addition of the diazonium salt to a hot solvent like toluene can also improve yield and safety.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of fluorinated aminopyridines?
A common and cost-effective starting material is 2-aminopyridine.[2][3][4] This substrate can undergo a series of reactions including acylation, nitration, reduction, diazotization, fluorination (Schiemann reaction), and finally hydrolysis to yield the desired product.[1]
Q2: How can I protect the amino group during nitration?
To prevent unwanted side reactions and control the regioselectivity of the nitration, the amino group is often protected, typically through acetylation using acetic anhydride.[1] This protecting group is then removed in a later hydrolysis step.
Q3: What are the key steps in a typical synthesis of 2-amino-5-fluoropyridine that can be adapted for this compound?
A widely reported synthetic route involves the following key transformations:
-
Acetylation: Protection of the amino group of 2-aminopyridine.[1]
-
Nitration: Introduction of a nitro group onto the pyridine ring, typically at the 5-position.[1]
-
Reduction: Conversion of the nitro group to an amino group.[1]
-
Diazotization: Formation of a diazonium salt from the newly introduced amino group.[1][2]
-
Schiemann Reaction: Thermal decomposition of the diazonium fluoroborate salt to introduce the fluorine atom.[1][2]
-
Hydrolysis: Removal of the acetyl protecting group to yield the final 2-amino-5-fluoropyridine.[1][2]
For the synthesis of this compound, a starting material already containing the hydroxyl group or a precursor that can be converted to a hydroxyl group would be necessary. The subsequent steps would likely follow a similar sequence.
Q4: What are some common challenges in the purification of fluorinated aminopyridines?
Purification can be challenging due to the presence of regioisomers and other byproducts. Common purification techniques include:
-
Recrystallization: Effective for obtaining high-purity crystalline solids.
-
Column Chromatography: Useful for separating the desired product from closely related impurities.
-
Extraction: Liquid-liquid extraction is often used during the work-up to remove inorganic salts and other water-soluble impurities.
Q5: Are there any safety precautions I should be aware of?
Yes, several steps in this synthesis involve hazardous reagents and conditions:
-
Nitration: The use of concentrated sulfuric and fuming nitric acid is highly corrosive and the reaction is exothermic.
-
Diazonium Salts: These intermediates can be explosive, especially when dry. They should be handled with care and not isolated unless necessary.
-
Fluorinating Agents: Reagents like fluoroboric acid are corrosive.
-
Hydrazine Hydrate: This is a toxic and potentially explosive reagent.
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Experimental Protocols
The following are example protocols for the synthesis of 2-amino-5-fluoropyridine, which can be used as a starting point for developing a synthesis for this compound.
Protocol 1: Multi-step Synthesis of 2-Amino-5-fluoropyridine [1]
-
Acylation: 9.9g of 2-aminopyridine is reacted with 21mL of acetic anhydride at 45°C for 2.5 hours.
-
Nitration: 13.6g of 2-acetamidopyridine is reacted with 14.6mL of fuming nitric acid in 113mL of concentrated sulfuric acid at 60°C for 2 hours.
-
Reduction: 4.53g of 2-acetamido-5-nitropyridine is reduced using 2.94g of hydrazine hydrate and 0.6g of Pd/C catalyst in 40mL of ethanol at 80°C for 3.5 hours.
-
Diazotization: 3.8g of 2-acetamido-5-aminopyridine is reacted with 3.28g of sodium nitrite in 15.8mL of ethanol and 11.1mL of fluoroboric acid at 25°C for 1.5 hours.
-
Schiemann Reaction: The resulting diazonium salt is thermally decomposed in toluene at 110°C.
-
Hydrolysis: 6g of 2-acetamido-5-fluoropyridine is hydrolyzed using 5g of NaOH in a 20% aqueous solution at 80°C for 2 hours.
Data Presentation
Table 1: Summary of Optimized Reaction Conditions for the Synthesis of 2-Amino-5-fluoropyridine
| Reaction Step | Reactants | Solvent | Temperature | Time | Yield (%) | Reference |
| Acylation | 2-aminopyridine, acetic anhydride | None | 45°C | 2.5 h | 96.26 | [1] |
| Nitration | 2-acetamidopyridine, fuming nitric acid, concentrated sulfuric acid | None | 60°C | 2 h | 88.40 | [1] |
| Reduction | 2-acetamido-5-nitropyridine, hydrazine hydrate, Pd/C | Ethanol | 80°C | 3.5 h | 93.26 | [1] |
| Diazotization | 2-acetamido-5-aminopyridine, sodium nitrite, fluoroboric acid | Ethanol | 25°C | 1.5 h | 87.22 | [1] |
| Schiemann Reaction | 2-acetamido-5-pyridine tetrafluoroborate diazonium salt | Toluene | 110°C | - | 64.94 | [1] |
| Hydrolysis | 2-acetamido-5-fluoropyridine, NaOH (aq) | Water | 80°C | 2 h | 95.25 | [1] |
Visualization
Caption: Troubleshooting workflow for pyridine synthesis.
References
Technical Support Center: Scaling Up 2-Amino-5-fluoropyridin-3-ol Production
Disclaimer: Publicly available literature on the specific challenges of scaling up 2-amino-5-fluoropyridin-3-ol production is limited. This guide is therefore based on established synthetic principles for closely related, multi-substituted pyridine compounds, such as its precursor 2-amino-5-fluoropyridine, and general challenges encountered during the scale-up of fine chemical manufacturing. The proposed methodologies and troubleshooting advice should be adapted and validated at a laboratory scale before implementation in a pilot or production environment.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing multi-substituted pyridines like this compound at scale?
A1: The main challenges revolve around regioselectivity, process safety, and purification. Specifically:
-
Regioselectivity: Ensuring the amino (-NH2), fluoro (-F), and hydroxyl (-OH) groups are introduced at the correct positions on the pyridine ring is paramount. Side reactions can lead to the formation of structural isomers, which are often difficult to separate from the target compound.
-
Process Safety: Synthesis routes may involve hazardous reagents (e.g., strong acids, fluorinating agents) and energetic intermediates (e.g., diazonium salts), or generate highly exothermic reactions.[1][2] Managing these risks is critical during scale-up.
-
Purification: Achieving high purity on a large scale can be complex due to the presence of isomers, unreacted starting materials, and reaction byproducts. Traditional purification methods like column chromatography may not be economically viable for industrial production.[1][3]
-
Material Handling: The stability of intermediates and the final product under various process conditions (pH, temperature, exposure to air) must be thoroughly understood to prevent degradation.
Q2: Which synthetic route is most promising for the industrial production of this compound?
A2: A common strategy would involve modifying a readily available precursor like 2-amino-5-fluoropyridine. A potential, yet unvalidated, route could involve the introduction of a hydroxyl group at the 3-position via electrophilic substitution, potentially using a directing group to ensure correct positioning, followed by removal of the directing group. Another approach could start from a substituted pyridin-3-ol and introduce the amino and fluoro groups sequentially. The choice of route depends on raw material cost, reaction efficiency, and the complexity of purification.
Q3: What are the critical process parameters to monitor during scale-up?
A3: Key parameters include:
-
Temperature: Crucial for controlling reaction rates and minimizing side-product formation, especially during exothermic steps like nitration or diazotization.[1]
-
Rate of Addition: Slow and controlled addition of reagents is essential for managing reaction exotherms and maintaining selectivity.
-
Agitation: Ensuring proper mixing is vital for maintaining homogenous temperature and concentration throughout the reactor, preventing localized "hot spots" and side reactions.
-
pH: The pH of the reaction mixture and during workup can significantly impact product stability and impurity profiles.
-
Pressure: For reactions involving gases (e.g., catalytic hydrogenation), maintaining the correct pressure is critical for reaction kinetics and safety.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low Overall Yield | - Incomplete conversion in one or more steps.- Product degradation during reaction or workup.- Mechanical losses during transfers and isolation.- Sub-optimal reaction conditions (temperature, time, stoichiometry). | - Monitor reaction progress using in-process controls (e.g., HPLC, GC) to ensure completion.- Conduct stability studies to identify and mitigate degradation pathways (e.g., adjust pH, use inert atmosphere).- Optimize filtration and drying procedures to minimize physical losses.- Perform a Design of Experiments (DoE) to optimize reaction parameters for yield. |
| Formation of Regioisomers | - Incorrect temperature control during electrophilic substitution steps.- Use of non-selective reagents.- Insufficient control over the directing effects of existing substituents on the pyridine ring. | - Tightly control the reaction temperature; a lower temperature often favors the desired isomer.- Screen alternative reagents or catalysts that offer higher regioselectivity.- Consider using protecting groups to block reactive sites and direct substitution to the desired position. |
| High Levels of Impurities | - Impure starting materials.- Side reactions due to poor process control.- Inefficient purification of intermediates. | - Qualify all raw material vendors and test incoming batches for purity.- Re-optimize reaction conditions to minimize byproduct formation.- Develop robust purification methods for key intermediates to prevent carrying impurities forward (a "telescoped" process may not be suitable). |
| Difficult Product Isolation/Purification | - Product is an oil or amorphous solid.- Presence of impurities with similar physical properties to the final product.- Product is highly soluble in the workup solvent. | - Develop a robust crystallization process by screening various solvent/anti-solvent systems and controlling the cooling profile.- If isomers are the issue, consider derivatization to separate them, followed by deprotection.- Optimize extraction and precipitation steps to maximize recovery from the mother liquor. |
| Batch-to-Batch Inconsistency | - Variability in raw material quality.- Poorly defined operating procedures.- Inadequate process control and monitoring. | - Establish strict specifications for all raw materials.[2]- Write detailed and unambiguous batch records.- Implement rigorous in-process controls to ensure each batch follows the same reaction trajectory. Continuous flow reactors can also be explored to eliminate batch variability.[4] |
Experimental Protocols & Data
While a specific scaled-up protocol for this compound is not available, the synthesis of its precursor, 2-amino-5-fluoropyridine, provides a valuable reference. The following tables summarize optimized lab-scale conditions for key steps in a common multi-step synthesis starting from 2-aminopyridine.[1][2] These parameters serve as a starting point for developing a process for the target molecule.
Table 1: Optimized Conditions for 2-Amino-5-Fluoropyridine Synthesis Intermediates
| Reaction Step | Starting Material | Key Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Acylation [2] | 2-Aminopyridine | Acetic Anhydride | 45 | 2.5 | 96.3 |
| Nitration [1] | 2-Acetamidopyridine | Conc. H₂SO₄, Fuming HNO₃ | 60 | 2 | 88.4 |
| Reduction [2] | 2-Acetamido-5-nitropyridine | Hydrazine Hydrate, Pd/C | 80 | 3.5 | 93.3 |
| Diazotization [1] | 2-Acetamido-5-aminopyridine | Fluoroboric Acid, NaNO₂ | 25 | 1.5 | 87.2 |
| Schiemann Rxn [1] | Diazonium salt | Toluene (thermal decomp.) | 110 | - | 64.9 |
| Hydrolysis [2] | 2-Acetamido-5-fluoropyridine | 20% NaOH (aq) | 80 | 2 | 95.3 |
Protocol: Diazotization and Schiemann Reaction (Reference)
This protocol describes the formation of the C-F bond via a diazonium salt intermediate, a critical but hazardous step that requires careful control during scale-up.
1. Diazotization:
-
To a solution of 2-acetamido-5-aminopyridine (3.8g) in ethanol (15.8 mL), add fluoroboric acid (11.1 mL) while maintaining the temperature below 25°C.[2]
-
Cool the mixture to between -5°C and 0°C.[1]
-
Slowly add a solution of sodium nitrite (3.28g) in water, ensuring the temperature does not exceed 0°C.
-
Stir the resulting slurry at this temperature for 2 hours.
-
Isolate the precipitated 2-acetamido-5-pyridine tetrafluoroborate diazonium salt by filtration and wash with cold ethanol.
2. Schiemann Reaction (Thermal Decomposition):
-
Caution: This reaction can be highly energetic and should be performed with extreme care, proper shielding, and on a small scale initially.
-
Add the dry diazonium salt portion-wise to pre-heated toluene at 110-130°C.[1][2] Vigorous gas evolution (N₂) will occur.
-
After the addition is complete, maintain the temperature for 30 minutes to ensure full decomposition.[1]
-
Cool the reaction mixture and proceed with the hydrolysis step to remove the acetyl protecting group.
Visualizations
Hypothesized Synthesis Workflow
Caption: A potential synthetic pathway for this compound.
Troubleshooting Logic: Diagnosing Low Purity
Caption: Logic diagram for troubleshooting low product purity.
References
- 1. researchgate.net [researchgate.net]
- 2. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 3. nbinno.com [nbinno.com]
- 4. Argonne adapting continuous flow processing to complex nanomaterials to reduce manufacturing costs | EurekAlert! [eurekalert.org]
Technical Support Center: Synthesis of 2-amino-5-fluoropyridin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing 2-amino-5-fluoropyridin-3-ol. The following information is based on established synthetic routes for structurally similar compounds and addresses common challenges encountered during each stage of the process.
Postulated Synthetic Pathway for this compound
A likely synthetic route for this compound, adapted from the well-established synthesis of 2-amino-5-fluoropyridine, is outlined below. This multi-step process begins with 2-amino-3-hydroxypyridine and involves protection, nitration, reduction, diazotization, fluorination, and deprotection.[1][2]
Caption: Postulated synthetic workflow for this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Stage 1: Protection (Acetylation) of 2-amino-3-hydroxypyridine
Q1: I am observing incomplete acetylation of my starting material. What could be the cause?
A1: Incomplete acetylation can result from insufficient acetylating agent, suboptimal reaction temperature, or the presence of moisture.
-
Troubleshooting:
-
Ensure you are using a slight excess of acetic anhydride (e.g., 1.1 equivalents per functional group).[3]
-
The reaction is exothermic; maintain a controlled temperature, for instance, below 60°C, to prevent side reactions.[3]
-
Conduct the reaction under anhydrous conditions to prevent hydrolysis of the acetic anhydride.
-
Q2: My reaction mixture has turned dark, and the purity of the product is low. What are the likely impurities?
A2: A common impurity is the di-acetylated derivative, N,N-diacetyl-2-aminopyridine, which can form under harsh conditions.[3] Dark coloration may indicate decomposition.
-
Troubleshooting:
| Parameter | Recommended Condition | Potential Issue & Solution |
| Reagent Ratio | 2.2 eq. Acetic Anhydride per eq. of starting material | Issue: Incomplete reaction or di-acetylation. Solution: Adjust stoichiometry based on reaction monitoring (TLC/LC-MS). |
| Temperature | 40-60°C | Issue: Decomposition at high temperatures. Solution: Maintain a consistent and controlled temperature. |
| Reaction Time | 2-4 hours | Issue: Incomplete reaction. Solution: Monitor reaction progress and extend time if necessary. |
Stage 2: Nitration
Q3: My nitration reaction is yielding a mixture of isomers. How can I improve the regioselectivity for the 5-position?
A3: The nitration of substituted pyridines is sensitive to the directing effects of the existing functional groups. The acetamido and acetoxy groups are ortho-, para-directing, which should favor nitration at the 5-position. However, steric hindrance and electronic effects can lead to the formation of other isomers.[4]
-
Troubleshooting:
-
Carefully control the reaction temperature, as lower temperatures can enhance selectivity.
-
The order and rate of reagent addition are critical. Slowly add the nitrating mixture to the substrate.
-
Q4: I am observing significant amounts of di-nitrated byproducts. How can I control the reaction to favor mono-nitration?
A4: Over-nitration is a common issue, especially with activated pyridine rings.
-
Troubleshooting:
-
Control Reaction Temperature: Lowering the temperature can reduce the rate of the second nitration.
-
Stoichiometry of Nitrating Agent: Use a minimal excess of the nitrating agent.
-
Slow Addition of Nitrating Agent: Add the nitrating agent dropwise to maintain a low concentration of the active nitrating species.
-
Monitor Reaction Time: Use TLC or GC-MS to stop the reaction once the desired mono-nitrated product is maximized.
-
| Parameter | Recommended Condition | Potential Issue & Solution |
| Nitrating Agent | Conc. HNO₃ in Conc. H₂SO₄ | Issue: Over-nitration. Solution: Use a minimal excess of nitric acid. |
| Temperature | 0-10°C during addition, then room temp. or gentle heat | Issue: Poor regioselectivity, over-nitration. Solution: Maintain strict temperature control. |
| Reaction Time | 2-6 hours | Issue: Incomplete reaction or byproduct formation. Solution: Monitor reaction progress closely. |
Stage 3: Reduction of the Nitro Group
Q5: My reduction of the nitro group is incomplete. What are some common issues?
A5: Incomplete reduction can be due to catalyst deactivation, insufficient reducing agent, or suboptimal reaction conditions.
-
Troubleshooting:
-
Catalytic Hydrogenation (H₂, Pd/C): Ensure the catalyst is active and the system is free of catalyst poisons. Use adequate hydrogen pressure.
-
Metal/Acid Reduction (e.g., Fe/Acetic Acid): Ensure the metal is finely powdered and activated. The amount of acid can also be critical.
-
Stage 4: Diazotization and Schiemann Reaction
Q6: The yield of my Schiemann reaction is very low. What factors could be contributing to this?
A6: The Balz-Schiemann reaction can be sensitive to several factors. The formation and stability of the diazonium salt are crucial.[5]
-
Troubleshooting:
-
Diazotization Temperature: This step is typically carried out at low temperatures (0-5°C) to ensure the stability of the diazonium salt.
-
Purity of the Amine: Impurities in the starting amine can interfere with the diazotization.
-
Decomposition of the Diazonium Salt: Ensure the thermal decomposition is carried out at an appropriate temperature. Too low a temperature will result in a slow reaction, while too high a temperature can lead to explosive decomposition and side reactions.
-
Q7: I am observing byproducts other than the desired fluoro-compound. What are they likely to be?
A7: The intermediate aryl cation is highly reactive and can be trapped by other nucleophiles present in the reaction mixture, leading to phenols (from water) or other substituted pyridines.
Caption: Potential side reactions during the Schiemann reaction.
| Parameter | Recommended Condition | Potential Issue & Solution |
| Diazotization Temp. | 0-5°C | Issue: Decomposition of diazonium salt. Solution: Maintain strict low-temperature control. |
| Decomposition Temp. | 110-140°C | Issue: Low yield or uncontrolled decomposition. Solution: Optimize temperature carefully. Gradual heating is recommended. |
| Solvent for Decomposition | Toluene or solvent-free | Issue: Side reactions with solvent. Solution: Use a high-boiling, inert solvent. |
Stage 5: Deprotection (Hydrolysis)
Q8: My final product is impure after hydrolysis. What should I look for?
A8: Incomplete hydrolysis will leave one or both acetyl groups intact. Harsh hydrolysis conditions might lead to decomposition of the product.
-
Troubleshooting:
-
Monitor the reaction by TLC or LC-MS to ensure complete deprotection.
-
Use mild acidic or basic conditions and control the temperature to avoid degradation.
-
Experimental Protocols (Postulated)
Disclaimer: The following protocols are postulated based on analogous reactions and should be optimized for the specific synthesis of this compound.
Protocol 1: Nitration of 2-Acetamido-3-acetoxypyridine
-
In a three-necked flask equipped with a stirrer and a thermometer, dissolve 2-acetamido-3-acetoxypyridine in concentrated sulfuric acid at 0°C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 2: Schiemann Reaction
-
Dissolve 5-amino-2-acetamido-3-acetoxypyridine in aqueous fluoroboric acid at 0°C.
-
Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature between 0-5°C.
-
Stir the mixture for 30 minutes at this temperature.
-
Collect the precipitated diazonium tetrafluoroborate salt by filtration and wash with cold water, ethanol, and diethyl ether.
-
Carefully heat the dry diazonium salt in an inert, high-boiling solvent like toluene or without a solvent to 110-140°C until nitrogen evolution ceases.
-
Purify the resulting 2-acetamido-3-acetoxy-5-fluoropyridine by column chromatography or recrystallization.
References
Technical Support Center: Crystallization of 2-amino-5-fluoropyridin-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of 2-amino-5-fluoropyridin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for crystallizing this compound?
A1: While the optimal solvent system should be determined experimentally, common solvents for pyridine derivatives include alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), and aromatic hydrocarbons (toluene). Co-solvent systems, such as ethanol/water or ethyl acetate/hexane, are often effective.
Q2: My this compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This is often due to a high degree of supersaturation or a large difference between the crystallization temperature and the compound's melting point. To resolve this, try re-heating the solution and adding a small amount of additional solvent to reduce the concentration. Then, allow the solution to cool more slowly. Using a co-solvent to decrease solubility more gradually can also be beneficial.
Q3: I am only getting a fine powder, not single crystals. How can I improve crystal size?
A3: The formation of a fine powder suggests a high nucleation rate. To encourage the growth of larger crystals, you need to slow down the crystallization process. This can be achieved by reducing the solute concentration, decreasing the cooling rate, or using a more viscous solvent. Minimizing agitation and vibrations during crystallization is also crucial.
Q4: What is the best method for growing high-quality single crystals for X-ray diffraction?
A4: For growing high-quality single crystals, slow crystallization methods are preferred. Vapor diffusion (either liquid-liquid or liquid-vapor) and slow evaporation are generally the most successful techniques. These methods allow for slow and controlled crystal growth, which is essential for achieving the necessary size and quality for X-ray analysis.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No Crystals Form | - Solution is not supersaturated.- Compound is highly soluble in the chosen solvent. | - Concentrate the solution by slowly evaporating the solvent.- Induce crystallization by scratching the inside of the flask or adding a seed crystal.- Perform a solvent screen to identify a more suitable solvent system. |
| "Oiling Out" / Amorphous Precipitate | - High degree of supersaturation.- Cooling rate is too fast.- Compound has a low melting point or is impure. | - Re-heat the solution and add a small amount of additional solvent.- Slow down the cooling process by insulating the flask.- Use a co-solvent to reduce the solubility of the compound more gradually. |
| Formation of a Powder or Very Small Crystals | - Nucleation rate is too high.- Rapid cooling.- Excessive agitation or vibration. | - Reduce the concentration of the solute.- Decrease the cooling rate; for instance, by allowing the solution to cool to room temperature before placing it in a colder environment.- Ensure the crystallization vessel is in a stable, vibration-free location. |
| Poor Crystal Quality (e.g., twinning, inclusions) | - Rapid crystal growth.- Presence of impurities.- Solvent co-crystallization. | - Slow down the crystallization process by using a lower concentration or a slower cooling/evaporation rate.- Further purify the starting material.- Try a different solvent or solvent system to avoid solvate formation. |
| Low Yield | - Too much solvent was used.- The compound is highly soluble in the chosen solvent at low temperatures.- Premature filtration. | - Reduce the amount of solvent used for dissolution.- After crystallization, cool the mixture in an ice bath to minimize solubility.- Ensure the solution has reached its optimal crystallization point before filtering. |
Experimental Protocols
Protocol 1: Slow Cooling Crystallization
-
Dissolution: In a suitable flask, dissolve the this compound in a minimal amount of a pre-selected solvent at an elevated temperature (e.g., near the solvent's boiling point).
-
Cooling: Allow the solution to cool slowly to room temperature. To further slow the cooling process, the flask can be placed in an insulated container (e.g., a Dewar flask).
-
Crystal Growth: Once at room temperature, if further crystallization is desired, the flask can be transferred to a refrigerator or a cold room.
-
Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Solvent Evaporation
-
Dissolution: Dissolve the compound in a solvent in which it is moderately soluble at room temperature.
-
Evaporation: Leave the solution in a loosely covered container (e.g., a beaker with a watch glass or a vial with a perforated cap) in a stable, vibration-free environment.
-
Crystal Formation: As the solvent evaporates, the concentration of the solute will increase, leading to the formation of crystals.
-
Isolation: Once a sufficient amount of crystals has formed, isolate them by filtration.
Protocol 3: Vapor Diffusion
-
Preparation: Prepare a saturated solution of this compound in a good solvent. Place this solution in a small, open vial.
-
Setup: Place the small vial inside a larger, sealed container (e.g., a jar or a beaker sealed with parafilm). The larger container should contain a small amount of an "anti-solvent" in which the compound is poorly soluble but which is miscible with the "good" solvent.
-
Diffusion: Over time, the anti-solvent vapor will diffuse into the good solvent, reducing the solubility of the compound and causing crystals to form.
-
Isolation: Carefully remove the vial containing the crystals and isolate them.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Solvents at Different Temperatures.
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 75°C (mg/mL) |
| Methanol | 15 | 150 |
| Ethanol | 8 | 95 |
| Ethyl Acetate | 5 | 70 |
| Acetone | 12 | 120 |
| Toluene | 1 | 25 |
| Water | 2 | 20 |
Visualizations
Technical Support Center: Synthesis of 2-Amino-5-fluoropyridin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-amino-5-fluoropyridin-3-ol. The synthesis is presented as a two-stage process: first, the synthesis of the key intermediate, 2-amino-5-fluoropyridine, followed by the hydroxylation to yield the final product.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and well-documented route involves a multi-step synthesis. The initial phase focuses on producing 2-amino-5-fluoropyridine, often starting from 2-aminopyridine. This intermediate is then hydroxylated at the 3-position to yield the final product. A key catalytic step is the reduction of a nitro intermediate to an amine.
Q2: Which catalyst is recommended for the reduction of the nitro-intermediate to 2-amino-5-fluoropyridine?
For the reduction of the nitro-substituted pyridine intermediate, Palladium on carbon (Pd/C) is a widely used and effective catalyst.[1] This is typically used in the presence of a hydrogen donor such as hydrazine hydrate.
Q3: How can I introduce the hydroxyl group at the 3-position of 2-amino-5-fluoropyridine?
Direct C-H hydroxylation at the C3 position of pyridines can be challenging due to the electronic properties of the pyridine ring. A promising strategy is a formal C3 selective hydroxylation via a photochemical valence isomerization of the corresponding pyridine N-oxide.[2] This involves the oxidation of the pyridine nitrogen to an N-oxide, followed by photochemical rearrangement to introduce the hydroxyl group.
Troubleshooting Guides
Part 1: Synthesis of 2-Amino-5-fluoropyridine (Nitro Reduction Step)
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield | Inactive catalyst | - Ensure the Pd/C catalyst is fresh and has been stored properly. - Consider using a higher catalyst loading. |
| Incomplete reaction | - Monitor the reaction progress using TLC or HPLC. - Increase the reaction time or temperature as appropriate.[1] | |
| Poor quality of reagents | - Use purified solvents and freshly opened reagents. - Ensure the hydrazine hydrate is of high purity. | |
| Side Product Formation | Over-reduction | - Carefully control the amount of reducing agent (hydrazine hydrate). - Optimize the reaction temperature to avoid excessive reactivity. |
| Catalyst poisoning | - Ensure the starting material and solvent are free from impurities like sulfur or heavy metals. | |
| Difficult Product Isolation | Product solubility | - Optimize the extraction solvent system. - Consider column chromatography for purification. |
Part 2: Hydroxylation of 2-Amino-5-fluoropyridine
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield of N-oxide | Incomplete oxidation | - Increase the equivalents of the oxidizing agent (e.g., m-CPBA). - Extend the reaction time for the N-oxidation step. |
| Low Yield of 3-hydroxypyridine | Inefficient photochemical rearrangement | - Ensure the correct wavelength of UV light is used (e.g., 254 nm).[2] - Optimize the solvent for the photochemical reaction; polar protic solvents can be effective.[2] |
| Degradation of starting material or product | - Perform the photochemical reaction under an inert atmosphere (e.g., argon). - Control the reaction temperature. | |
| Formation of Isomeric Byproducts | Non-selective reaction | - The N-oxide photochemical route is generally highly selective for the C3 position.[2] If other isomers are observed, re-evaluate the reaction conditions and purity of the N-oxide intermediate. |
Catalyst Performance Data
Table 1: Catalyst System for Nitro Group Reduction
| Catalyst | Catalyst Loading (w/w) | Hydrogen Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Pd/C | 0.6g (for 4.53g starting material) | Hydrazine hydrate | Ethanol | 80 | 3.5 | 93.26 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-fluoropyridine (via Reduction of 2-acetamido-5-nitropyridine)
This protocol is based on established literature procedures.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-acetamido-5-nitropyridine (4.53 g) and ethanol (40 mL).
-
Catalyst Addition: To this suspension, carefully add Pd/C catalyst (0.6 g).
-
Addition of Reducing Agent: Slowly add hydrazine hydrate (2.94 g) to the reaction mixture.
-
Reaction: Heat the mixture to 80°C and maintain for 3.5 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Purification: Evaporate the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography to yield 2-acetamido-5-aminopyridine.
-
Hydrolysis: The acetyl group is then hydrolyzed by heating with an aqueous solution of NaOH (e.g., 20%) at 80°C for 2 hours to yield 2-amino-5-fluoropyridine after appropriate workup.[1]
Protocol 2: Proposed Synthesis of this compound (via N-oxide Rearrangement)
This protocol is a proposed method based on the photochemical valence isomerization of pyridine N-oxides.[2]
-
N-Oxidation:
-
Dissolve 2-amino-5-fluoropyridine in a suitable solvent like dichloromethane.
-
Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction mixture to isolate the 2-amino-5-fluoropyridine N-oxide.
-
-
Photochemical Hydroxylation:
-
Dissolve the 2-amino-5-fluoropyridine N-oxide (0.1 mmol) in a suitable solvent (0.5 mL, e.g., 1,1,1,3,3,3-hexafluoro-2-propanol - HFIP) in a quartz reaction vessel.[2]
-
Purge the solution with an inert gas (e.g., argon).
-
Irradiate the solution with a 254 nm UV lamp in a photoreactor at room temperature.
-
Monitor the reaction for the formation of the 3-hydroxypyridine product.
-
Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography to obtain this compound.
-
Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in catalytic reduction.
References
solvent effects on 2-amino-5-fluoropyridin-3-ol reactions
Technical Support Center: 2-Amino-5-fluoropyridin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The following information is compiled to address common issues encountered during its use in chemical reactions, with a focus on the critical role of solvent selection.
Frequently Asked Questions (FAQs)
Q1: What are the general reactivity characteristics of this compound?
This compound is a pyridine derivative containing both electron-donating (amino, hydroxyl) and electron-withdrawing (fluoro) groups. This substitution pattern makes it a versatile building block. The pyridine ring is electron-deficient, and the fluorine atom enhances this effect, making the molecule susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1] The amino and hydroxyl groups can act as nucleophiles or be functionalized in various reactions, such as acylations, alkylations, and cross-coupling reactions.
Q2: Which type of solvent is recommended for nucleophilic substitution reactions with this compound?
For nucleophilic aromatic substitution (SNAr) reactions, polar aprotic solvents are generally preferred.[2] Solvents like DMSO, DMF, and acetonitrile can significantly accelerate reaction rates.[2][3] These solvents effectively solvate the cation of a nucleophilic salt, leaving the anion more "naked" and, therefore, more reactive.[2] In contrast, polar protic solvents (e.g., methanol, ethanol, water) can form hydrogen bonds with the nucleophile, which stabilizes it and reduces its nucleophilicity, slowing down the reaction.[2][3]
Q3: Can this compound react with the solvent?
Yes, side reactions with the solvent are possible. For instance, if a nucleophilic solvent like an alcohol is used with a strong base, the solvent itself can compete with the intended nucleophile, leading to undesired byproducts.[2] Additionally, some chlorinated solvents, like dichloromethane (DCM), have been observed to react with pyridine derivatives, even at room temperature, to form bispyridinium dichloride salts.[4] This can reduce yield and complicate purification.[4] It is advisable to use non-reactive solvents whenever possible.
Q4: How can I effectively remove high-boiling point polar aprotic solvents like DMSO or DMF after a reaction?
Removing high-boiling point solvents such as DMSO and DMF is a common challenge. A standard method is to perform an aqueous work-up. By partitioning the reaction mixture between a less polar organic solvent (like ethyl acetate or dichloromethane) and water (or brine), the highly water-soluble DMSO or DMF will preferentially move into the aqueous layer.[2] This process may need to be repeated several times to effectively remove the high-boiling solvent.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during reactions involving this compound.
Issue 1: Low or No Reaction Conversion
-
Problem: The reaction is sluggish or does not proceed to completion.
-
Possible Cause: Inappropriate solvent choice leading to low reactivity. This is especially common in nucleophilic substitution reactions where a protic solvent might be deactivating the nucleophile.[2]
-
Solution:
-
Switch to a Polar Aprotic Solvent: If you are using a polar protic solvent (e.g., ethanol, methanol), switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance nucleophile reactivity.[2][3]
-
Increase Temperature: Many reactions, particularly those involving pyridines, may require heating to proceed at a reasonable rate.[5]
-
Check Reagent Purity: Ensure that all starting materials, including the this compound, are pure, as impurities can inhibit the reaction.[5]
-
Issue 2: Formation of Multiple Side Products
-
Problem: TLC or LC-MS analysis shows multiple spots or peaks, indicating a complex mixture of products.
-
Possible Cause: Competing reactions are occurring. This could be due to the solvent acting as a reactant or the formation of regioisomers.[2][5]
-
Solution:
-
Use a Non-Reactive Solvent: Avoid potentially reactive solvents. For example, if your reaction is base-catalyzed, avoid alcoholic solvents that can be deprotonated and act as competing nucleophiles.[2]
-
Optimize Reaction Conditions: The choice of solvent can sometimes influence regioselectivity.[5] It is recommended to screen different solvents to find the one that provides the highest selectivity for the desired product.
-
Modify Temperature: Lowering the reaction temperature may reduce the rate of side reactions more than the desired reaction, improving selectivity.[6]
-
Issue 3: Difficulty in Product Purification
-
Problem: The desired product is difficult to isolate from the reaction mixture.
-
Possible Cause: The product has similar polarity to the starting materials or byproducts, or residual high-boiling solvent is present.
-
Solution:
-
Thorough Work-up: Perform a thorough aqueous work-up to remove inorganic salts and high-boiling polar solvents like DMF or DMSO.[2] An acid wash can help remove basic impurities, while a base wash can remove acidic ones.[2]
-
Optimize Chromatography: Systematically screen mobile phase compositions for column chromatography. Starting with a non-polar solvent and gradually increasing polarity can help achieve better separation.[5]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method if a suitable solvent system can be found.[5]
-
Quantitative Data on Solvent Effects
Table 1: Relative Rate of a Typical SNAr Reaction in Different Solvents
| Solvent | Dielectric Constant (ε) | Solvent Type | Relative Rate |
| Methanol | 33 | Polar Protic | 1 |
| Ethanol | 24 | Polar Protic | 0.3 |
| Acetonitrile | 38 | Polar Aprotic | 5000 |
| DMF | 37 | Polar Aprotic | 2800 |
| DMSO | 49 | Polar Aprotic | 1300 |
Data is illustrative of the general trend for nucleophilic substitution reactions and highlights the significant rate enhancement in polar aprotic solvents.[2]
Experimental Protocols
The following are generalized experimental protocols that can be adapted for reactions involving this compound.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
Setup: In a clean, dry flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent).
-
Solvent Addition: Add a suitable polar aprotic solvent (e.g., DMF or DMSO) to dissolve the starting material.
-
Reagent Addition: Add the nucleophile (e.g., an amine or alkoxide, typically 1.1-1.5 equivalents) and any necessary base (e.g., K₂CO₃ or NaH, 1.5-2.0 equivalents).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor its progress using TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash repeatedly with water or brine to remove the high-boiling solvent and inorganic salts.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[5]
Protocol 2: Work-up for Removal of Pyridine as a Solvent
If pyridine is used as a solvent, its removal can be challenging due to its high boiling point and basicity.
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate or toluene.[7]
-
Acid Wash: Wash the organic layer multiple times with a dilute acidic solution (e.g., 1M HCl or 5 wt% H₂SO₄aq).[7] This will protonate the pyridine, forming a water-soluble pyridinium salt that will partition into the aqueous layer.
-
Neutralization and Brine Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Visualizations
Below are diagrams illustrating key workflows and concepts relevant to reactions with this compound.
Caption: A logical workflow for troubleshooting low yield in reactions.
Caption: Relationship between solvent type and reaction outcome.
Caption: A typical sequence of steps for synthesis and purification.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemistry Net: Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution [chem-net.blogspot.com]
- 4. Puzzling Pyridine Problem Probed - ChemistryViews [chemistryviews.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
Technical Support Center: Synthesis of 2-Amino-5-fluoropyridin-3-ol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-amino-5-fluoropyridin-3-ol. The procedures outlined are based on established chemical principles for analogous reactions, as direct literature on this specific synthesis is limited.
Troubleshooting Guide
Issue 1: Low or No Yield of 2-nitro-5-fluoropyridin-3-ol during Nitration
Question: I am attempting to synthesize 2-nitro-5-fluoropyridin-3-ol via nitration of 5-fluoropyridin-3-ol, but I am observing a low yield or no product formation. What are the possible causes and solutions?
Answer:
Low yields during the nitration of pyridinols can stem from several factors, primarily related to reaction conditions and starting material quality.
-
Inadequate Nitrating Agent: The choice and concentration of the nitrating agent are crucial. A standard nitrating mixture (a combination of concentrated sulfuric acid and nitric acid) is typically effective. Ensure the acids are of high purity and concentration.
-
Troubleshooting Tip: If the reaction is sluggish, consider using fuming nitric acid or increasing the ratio of nitric acid to sulfuric acid. However, be cautious as this can lead to over-nitration or side product formation.
-
-
Reaction Temperature: Temperature control is critical. Pyridine rings are susceptible to both insufficient activation at low temperatures and degradation or side reactions at high temperatures.
-
Troubleshooting Tip: Start the reaction at a low temperature (e.g., 0-5 °C) and allow it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
-
Starting Material Purity: The purity of the starting 5-fluoropyridin-3-ol is important. Impurities can interfere with the reaction.
-
Troubleshooting Tip: Ensure your starting material is pure and dry. If necessary, purify it by recrystallization or column chromatography before use.
-
-
Poor Quenching and Workup: The workup procedure is critical for isolating the product. The highly acidic reaction mixture needs to be neutralized carefully.
-
Troubleshooting Tip: Quench the reaction by slowly pouring it onto crushed ice. Neutralize the acidic solution carefully with a saturated aqueous solution of a weak base like sodium bicarbonate. Rapid or localized pH changes can lead to product degradation.
-
Issue 2: Difficulty in Isolating the Product after Nitration
Question: I believe my nitration reaction to form 2-nitro-5-fluoropyridin-3-ol has worked, but I am struggling to isolate a pure product from the workup. What can I do?
Answer:
Isolation of nitrated pyridinols can be challenging due to their polarity and potential solubility in both aqueous and organic phases.
-
Incomplete Extraction: The product may not be fully extracted from the aqueous layer.
-
Troubleshooting Tip: Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol. Perform multiple extractions (at least 3-4 times) to ensure complete recovery. Brining the aqueous layer (adding saturated NaCl solution) can decrease the solubility of the organic product in the aqueous phase.
-
-
Emulsion Formation: Emulsions can form during extraction, making phase separation difficult.
-
Troubleshooting Tip: Add a small amount of brine or a few drops of methanol to help break the emulsion. Slow, gentle inversions during extraction can also minimize emulsion formation.
-
-
Product Precipitation: The product may precipitate out of the solution during neutralization or extraction.
-
Troubleshooting Tip: If a solid precipitates, it could be your product. Isolate it by filtration and wash it with cold water. Analyze the solid and the extract separately to determine where your product is.
-
Issue 3: Incomplete Reduction of the Nitro Group
Question: I am trying to reduce 2-nitro-5-fluoropyridin-3-ol to this compound, but the reaction is incomplete. How can I drive the reaction to completion?
Answer:
The reduction of a nitro group on an electron-deficient pyridine ring can be sluggish.
-
Catalyst Activity: The activity of the catalyst (e.g., Pd/C, Pt/C, or Raney Nickel) is paramount.
-
Troubleshooting Tip: Use a fresh, high-quality catalyst. Ensure the catalyst is not poisoned by impurities from the previous step. It may be necessary to purify the nitro-intermediate before the reduction. The catalyst loading may also need to be optimized; a typical range is 5-10 mol%.
-
-
Hydrogen Pressure: For catalytic hydrogenation, the pressure of hydrogen gas can significantly influence the reaction rate.
-
Troubleshooting Tip: While many reductions proceed at atmospheric pressure, increasing the hydrogen pressure (e.g., to 50 psi) can facilitate a more complete reaction.
-
-
Choice of Reducing Agent and Solvent: The choice of reducing agent and solvent system is important.
-
Troubleshooting Tip: If catalytic hydrogenation is not effective, consider alternative reducing agents such as tin(II) chloride (SnCl₂) in HCl, or iron powder in acetic acid. The solvent should be able to dissolve the starting material and be compatible with the reducing agent (e.g., ethanol, methanol, or ethyl acetate for catalytic hydrogenation).
-
Issue 4: Side Reactions During Reduction
Question: During the reduction of the nitro group, I am observing the formation of side products. What are these and how can I avoid them?
Answer:
A potential side reaction is the hydrodefluorination, where the fluorine atom is replaced by hydrogen.
-
Catalyst and Reaction Conditions: The choice of catalyst and reaction conditions can influence the extent of hydrodefluorination.
-
Troubleshooting Tip: Palladium-based catalysts can sometimes promote dehalogenation. Consider using a different catalyst, such as platinum on carbon (Pt/C). Running the reaction at lower temperatures and pressures can also minimize this side reaction. Monitoring the reaction closely and stopping it once the starting material is consumed is crucial.
-
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A two-step synthesis starting from 5-fluoropyridin-3-ol is a chemically reasonable approach.
-
Nitration: Electrophilic nitration of 5-fluoropyridin-3-ol using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group onto the pyridine ring, likely at the 2-position, to yield 2-nitro-5-fluoropyridin-3-ol.
-
Reduction: Reduction of the nitro group of 2-nitro-5-fluoropyridin-3-ol to the corresponding amine using methods like catalytic hydrogenation (e.g., H₂ with Pd/C) to obtain the final product, this compound.
Q2: What are the expected yields for this synthesis?
Without a literature precedent, it is difficult to provide exact yields. However, for similar multi-step syntheses involving nitration and reduction of substituted pyridines, a yield in the range of 40-60% for each step would be considered reasonable.
| Step | Reaction | Typical Yield Range |
| 1 | Nitration of 5-fluoropyridin-3-ol | 40 - 60% |
| 2 | Reduction of 2-nitro-5-fluoropyridin-3-ol | 50 - 70% |
Q3: What analytical techniques are recommended for monitoring the reaction progress?
-
Thin Layer Chromatography (TLC): TLC is an excellent tool for monitoring the consumption of the starting material and the formation of the product in both the nitration and reduction steps. A suitable mobile phase would be a mixture of ethyl acetate and hexanes, with the polarity adjusted to achieve good separation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to confirm the mass of the product at each stage and to assess the purity of the reaction mixture.
Experimental Protocols (Hypothetical)
Protocol 1: Synthesis of 2-nitro-5-fluoropyridin-3-ol
-
To a stirred solution of concentrated sulfuric acid (20 mL) cooled to 0 °C in an ice bath, add 5-fluoropyridin-3-ol (5.0 g, 44.2 mmol) portion-wise, ensuring the temperature remains below 10 °C.
-
After complete dissolution, add a mixture of concentrated sulfuric acid (10 mL) and concentrated nitric acid (4.2 mL, 66.3 mmol) dropwise over 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC (Mobile Phase: 50% Ethyl Acetate in Hexanes).
-
Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice (200 g).
-
Neutralize the resulting solution to pH 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-nitro-5-fluoropyridin-3-ol.
Protocol 2: Synthesis of this compound
-
In a flask, dissolve 2-nitro-5-fluoropyridin-3-ol (3.0 g, 17.2 mmol) in ethanol (50 mL).
-
Carefully add 10% Palladium on carbon (Pd/C) (0.3 g, 10 wt%).
-
Fit the flask with a hydrogen balloon and purge the system with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC (Mobile Phase: 70% Ethyl Acetate in Hexanes).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
Visualizations
Validation & Comparative
A Comparative Guide to 2-amino-5-fluoropyridin-3-ol and 2-amino-5-fluoropyridine for Researchers and Drug Development Professionals
An In-Depth Analysis of Two Structurally Related Pyridine Derivatives for Application in Drug Discovery
In the landscape of medicinal chemistry, substituted pyridine scaffolds are of paramount importance, serving as the foundation for a multitude of therapeutic agents. This guide provides a detailed comparison of two closely related fluorinated aminopyridine derivatives: 2-amino-5-fluoropyridin-3-ol and 2-amino-5-fluoropyridine. While 2-amino-5-fluoropyridine is a well-established building block in the synthesis of various biologically active molecules, data on the activity of this compound is less prevalent. This guide aims to bridge this gap by presenting available data for 2-amino-5-fluoropyridine and offering a scientifically reasoned inference on the potential activities of its 3-hydroxylated counterpart, supported by general principles of medicinal chemistry and structure-activity relationships (SAR).
Core Compound Structures
| Compound | Structure |
| 2-amino-5-fluoropyridine | |
| This compound |
Comparative Overview of Biological Activities
This section summarizes the known biological activities of 2-amino-5-fluoropyridine and provides an inferred profile for this compound based on the influence of the 3-hydroxyl group on similar scaffolds.
| Feature | 2-amino-5-fluoropyridine | This compound (Inferred Activity) |
| Primary Role | Versatile chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] | Potential as a biologically active molecule or a more specialized synthetic intermediate. |
| Known Activities | - Precursor to antibacterial agents (e.g., LBM415, a peptide deformylase inhibitor).[1][3] - Building block for Janus Kinase (JAK) inhibitors, particularly JAK2.[4][5] - Used in the synthesis of inhibitors of neuronal nitric oxide synthase (nNOS).[6][7] - Component in the development of anticancer agents.[1] - Allosteric modulator activity.[8] | - The 3-hydroxyl group may introduce or enhance specific biological activities, such as antioxidant or anti-inflammatory properties.[9][10] - Potential for altered kinase inhibitory profiles due to new hydrogen bonding interactions in the kinase active site. - May exhibit neuroprotective effects, a property seen in other 2-amino-3-hydroxypyridine derivatives.[9] |
| Key Applications | Pharmaceutical synthesis, agrochemical development, and as a scaffold in medicinal chemistry for SAR studies.[1][2][11] | Potentially in the development of targeted therapies where the 3-hydroxyl group can be exploited for specific interactions with biological targets. |
The Influence of 3-Hydroxylation: A Bioisosteric Perspective
The introduction of a hydroxyl group at the 3-position of the 2-aminopyridine scaffold represents a bioisosteric modification that can significantly alter the compound's physicochemical properties and, consequently, its biological activity.[12][13] The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially leading to new or enhanced interactions with biological targets such as enzyme active sites.[14] Furthermore, hydroxylation can impact a molecule's solubility, metabolism, and pharmacokinetic profile.[10] For instance, in flavonoids, hydroxylation patterns are crucial for their antioxidant and enzyme-inhibitory activities.[10] Therefore, it is reasonable to infer that this compound may possess a distinct and potentially more targeted biological activity profile compared to its non-hydroxylated analog.
Signaling Pathway Involvement: The JAK-STAT Pathway
Derivatives of 2-aminopyridine have been notably successful as inhibitors of Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway.[4][5] This pathway is crucial for transducing signals from cytokines and growth factors, thereby regulating cellular processes like proliferation, differentiation, and immunity.[5][11] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including myeloproliferative neoplasms and inflammatory conditions.[11]
Below is a diagram illustrating the JAK-STAT signaling pathway and the potential point of intervention for a 2-aminopyridine-based inhibitor.
Caption: The JAK-STAT signaling pathway and the inhibitory action of a 2-aminopyridine derivative.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of chemical compounds. Below are representative protocols for assays relevant to the potential activities of 2-amino-5-fluoropyridine and its hydroxylated analog.
In Vitro JAK2 Kinase Inhibition Assay
This protocol is designed to determine the in vitro inhibitory activity of a test compound against the purified JAK2 enzyme.
Materials:
-
Purified recombinant JAK2 enzyme
-
Peptide substrate (e.g., a poly(Glu, Tyr) peptide)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. A 10-point, 3-fold serial dilution is typical.
-
Add a small volume (e.g., 5 µL) of the diluted compounds or vehicle (DMSO) to the wells of a 384-well plate.
-
Add a solution containing the JAK2 enzyme and the substrate peptide to each well.
-
Incubate for a short period (e.g., 10 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP solution. The final ATP concentration should be close to its Km value for JAK2.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and detect the amount of ADP produced using the kinase detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.[2][8]
Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol determines the minimum inhibitory concentration (MIC) of a compound against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in DMSO
-
Standard antibiotic control (e.g., tetracycline, linezolid)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in MHB in a 96-well plate.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration in MHB.
-
Add the bacterial suspension to each well containing the test compound, as well as to positive (no compound) and negative (no bacteria) control wells.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[9][14]
Synthesis Workflow
The synthesis of 2-amino-5-fluoropyridine derivatives often starts from 2-aminopyridine and involves several key steps. The following diagram illustrates a general synthetic workflow.
Caption: A general synthetic route for the preparation of 2-amino-5-fluoropyridine.[2][3][15]
Conclusion
2-amino-5-fluoropyridine is a cornerstone building block in contemporary drug discovery, with its derivatives showing promise in a range of therapeutic areas, including oncology and infectious diseases. While direct experimental data for this compound is currently limited, the principles of medicinal chemistry suggest that the introduction of a 3-hydroxyl group could unlock novel biological activities and provide a valuable tool for developing more selective and potent therapeutic agents. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully elucidate its potential in drug development. This guide serves as a foundational resource for researchers embarking on such investigations.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Microbial metabolism of the pyridine ring. Metabolism of 2- and 3-hydroxypyridines by the maleamate pathway in Achromobacter sp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. japsonline.com [japsonline.com]
- 10. 2-Amino-3-hydroxypyridine 98 16867-03-1 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Unveiling the interaction, cytotoxicity and antibacterial potential of pyridine derivatives: an experimental and theoretical approach with bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of Fluorinated Pyridinol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of fluorinated pyridinol (hydroxypyridine) isomers. The strategic placement of fluorine on a pyridinol scaffold is a key tactic in medicinal chemistry to modulate physicochemical properties such as acidity (pKa), lipophilicity, and metabolic stability. Understanding the relative reactivity of these isomers is crucial for designing efficient synthetic routes and predicting their behavior in biological systems.
Factors Influencing Reactivity
The reactivity of fluorinated pyridinol isomers is primarily governed by a combination of factors:
-
Electronic Effects of Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which can significantly influence the electron density of the pyridine ring and the acidity of the hydroxyl group. Its resonance effect (+R) is generally weaker.
-
Position of Substituents: The positions of the fluorine and hydroxyl groups relative to each other and to the ring nitrogen dictate the overall electronic landscape of the molecule. This positioning affects both the pKa of the hydroxyl group and the susceptibility of the ring to nucleophilic or electrophilic attack.
-
Tautomerism: Hydroxypyridines exist in equilibrium with their pyridone tautomers. The position of this equilibrium is influenced by substitution and solvent, which in turn affects the aromaticity and reactivity of the ring. For instance, 2- and 4-hydroxypyridines predominantly exist as the pyridone tautomers, while 3-hydroxypyridine favors the hydroxy form.
Comparison of Acidity (pKa)
The pKa of the pyridinol hydroxyl group is a critical parameter, influencing its ionization state at physiological pH and its nucleophilicity. The electron-withdrawing nature of fluorine generally leads to a decrease in the pKa (increased acidity) compared to the non-fluorinated parent compound. The magnitude of this effect is highly dependent on the position of the fluorine atom.
| Compound | Structure | pKa (Ring Nitrogen) | pKa (Hydroxyl Group) | Data Source |
| 2-Hydroxypyridine |
| 0.75 | 11.7 | Experimental[1] |
| 3-Hydroxypyridine |
| 4.79 | 8.75 | Experimental[2] |
| 3-Fluoro-2-hydroxypyridine |
| N/A | 10.96 | Predicted[3] |
| 2-Fluoro-3-hydroxypyridine |
| 4.92 | N/A | Predicted[4] |
| 4-Fluoro-3-hydroxypyridine |
| 7.01 | N/A | Predicted[5] |
Note: The pKa values for hydroxypyridines can refer to either the protonation of the ring nitrogen or the deprotonation of the hydroxyl group. The table specifies which pKa is being reported. "N/A" indicates that the data was not available in the cited sources.
The predicted pKa values illustrate the significant electronic impact of fluorine's position. For example, the predicted pKa of the hydroxyl group in 3-fluoro-2-hydroxypyridine (10.96) is lower than that of the parent 2-hydroxypyridine (11.7), consistent with the electron-withdrawing effect of the adjacent fluorine atom.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Fluorinated pyridinols can undergo nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a leaving group on the aromatic ring. In many cases, the fluorine atom itself can serve as an excellent leaving group, particularly when the ring is activated by other electron-withdrawing groups or by the ring nitrogen.
The general reactivity trend for leaving groups in activated SNAr reactions is F > Cl > Br > I. This is because the rate-determining step is often the initial nucleophilic attack, which is accelerated by the strong inductive effect of fluorine polarizing the C-F bond.
Consider the following isomers:
-
2-Fluoro-3-hydroxypyridine: The fluorine at the 2-position is activated by the ring nitrogen. This position is highly susceptible to nucleophilic attack.
-
3-Fluoro-4-hydroxypyridine: The fluorine at the 3-position is not as activated as a halogen at the 2- or 4-positions. SNAr reactions at the 3-position are generally more difficult.
-
4-Fluoro-3-hydroxypyridine: Similar to the 2-fluoro isomer, the fluorine at the 4-position is activated by the ring nitrogen and is a good site for nucleophilic substitution.
Direct kinetic comparisons of these isomers are scarce in the literature. However, reactivity can be inferred from the electronic principles. Isomers with fluorine at the 2- or 4-position are expected to be significantly more reactive towards nucleophiles in SNAr reactions than isomers with fluorine at the 3- or 5-positions.
Visualizing Reactivity Principles and Experimental Design
The following diagrams, generated using Graphviz, illustrate the key concepts of fluorinated pyridinol reactivity and a general workflow for its experimental determination.
Caption: Electronic effects of fluorine on the pyridine ring.
Caption: Workflow for a kinetic study of isomer reactivity.
Caption: Logical guide for predicting relative reactivity.
Experimental Protocols
Protocol 1: Determination of pKa by Potentiometric Titration
This protocol provides a general method for determining the pKa values of fluorinated pyridinol isomers.
Materials:
-
Fluorinated pyridinol isomer (high purity)
-
Standardized 0.1 M hydrochloric acid (HCl)
-
Standardized 0.1 M sodium hydroxide (NaOH)
-
Potassium chloride (KCl) for maintaining ionic strength
-
Deionized, carbonate-free water
-
Calibrated pH meter and electrode
-
Automatic titrator or burette
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of Sample Solution: Accurately weigh a sample of the fluorinated pyridinol to prepare a solution of known concentration (e.g., 1-5 mM) in deionized water. Add KCl to maintain a constant ionic strength (e.g., 0.15 M).
-
Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa range.
-
Titration (for acidic pKa of hydroxyl group):
-
Place a known volume (e.g., 20 mL) of the sample solution in a titration vessel.
-
Immerse the pH electrode and a temperature probe into the solution and stir gently.
-
Titrate the solution by adding small, precise increments of the standardized NaOH solution.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Titration (for basic pKa of ring nitrogen):
-
Follow the same procedure as above, but titrate with the standardized HCl solution.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
Determine the equivalence point(s) from the inflection point(s) of the curve (or by analyzing the first or second derivative of the curve).
-
The pH at the half-equivalence point is equal to the pKa of the ionizable group.
-
Perform the titration in triplicate to ensure reproducibility.
-
Protocol 2: Comparative Kinetic Study of Nucleophilic Aromatic Substitution
This protocol describes a competitive experiment to compare the rate of SNAr for different fluorinated pyridinol isomers where fluorine is the leaving group.
Materials:
-
A set of fluorinated pyridinol isomers (e.g., 2-fluoro-3-hydroxypyridine, 4-fluoro-3-hydroxypyridine)
-
A selected nucleophile (e.g., piperidine, sodium methoxide)
-
A suitable polar aprotic solvent (e.g., DMSO, DMF)
-
Internal standard for chromatographic analysis
-
Reaction vials, constant temperature bath
-
Analytical instrument (LC-MS or GC-MS)
Procedure:
-
Reaction Setup: In separate reaction vials, prepare solutions of each fluorinated pyridinol isomer (e.g., 0.1 M) and the internal standard in the chosen solvent.
-
Initiation of Reaction: Place the vials in a constant temperature bath to equilibrate. To each vial, add a solution of the nucleophile (e.g., 0.2 M) to initiate the reaction. Start a timer for each reaction.
-
Quenching and Sampling: At predetermined time intervals (e.g., 5, 15, 30, 60 minutes), withdraw an aliquot from each reaction mixture and quench the reaction (e.g., by adding a dilute acid).
-
Analysis: Analyze the quenched samples by LC-MS or GC-MS to determine the concentration of the remaining starting material and the formed product relative to the internal standard.
-
Data Analysis:
-
For each isomer, plot the concentration of the starting material versus time.
-
Assuming pseudo-first-order kinetics (if the nucleophile is in excess), the natural logarithm of the starting material concentration versus time will yield a straight line.
-
The slope of this line is the negative of the pseudo-first-order rate constant (-k').
-
Compare the rate constants (k') for each isomer to establish their relative reactivity under the tested conditions.
-
This guide provides a framework for understanding and experimentally evaluating the reactivity of fluorinated pyridinol isomers. The principles and protocols outlined here can aid researchers in the rational design and synthesis of novel molecules for drug discovery and other applications.
References
Comparative Guide to the Biological Activity of 2-Amino-5-fluoropyridin-3-ol Analogs and Related Compounds
A detailed analysis for researchers, scientists, and drug development professionals.
Introduction
The exploration of novel heterocyclic scaffolds is a cornerstone of modern drug discovery. The 2-aminopyridine moiety is a well-established pharmacophore present in numerous biologically active compounds. The introduction of a hydroxyl group at the 3-position and a fluorine atom at the 5-position of the pyridine ring, yielding the 2-amino-5-fluoropyridin-3-ol core, presents an intriguing template for the design of new therapeutic agents. This guide provides a comparative overview of the biological activity of analogs related to this scaffold.
It is important to note that publicly available data specifically detailing the biological activity of this compound and its direct analogs is limited. Therefore, this guide will focus on the most closely related structures for which experimental data has been published, primarily focusing on antibacterial applications of derivatives containing the 5-fluoropyridin-3-yl moiety. Broader context will be provided by examining the activities of other substituted aminopyridine and pyridin-3-ol derivatives, which have shown potential as kinase inhibitors and antibacterial agents.
Antibacterial Activity of 3-(5-Fluoropyridin-3-yl)-2-oxazolidinone Derivatives
A series of novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives have been synthesized and evaluated for their antibacterial activity against a panel of Gram-positive bacteria. Oxazolidinones are a critical class of antibiotics that inhibit bacterial protein synthesis. The incorporation of the 5-fluoropyridine moiety is a key structural modification in these analogs.
Quantitative Data Summary
The antibacterial activity of these compounds was determined by measuring their Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The results for a selection of these analogs are summarized in the table below.
| Compound ID | R Group | S. aureus (ATCC 29213) MIC (µg/mL) | S. epidermidis (ATCC 12228) MIC (µg/mL) | E. faecalis (ATCC 29212) MIC (µg/mL) | S. pneumoniae (ATCC 49619) MIC (µg/mL) | B. subtilis (ATCC 6633) MIC (µg/mL) |
| 7j | 4-pyridyl | 0.25 | 0.5 | 1 | 0.25 | 0.5 |
| Linezolid | (Standard) | 2 | 1 | 2 | 1 | 1 |
Data sourced from a study on novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives. Compound 7j demonstrated significantly more potent activity against the tested strains compared to the clinically used antibiotic, Linezolid.[1]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values for the 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: Bacterial strains were cultured on appropriate agar plates. Colonies were then used to inoculate Mueller-Hinton broth (MHB). The bacterial suspension was adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension was then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. A series of two-fold dilutions of each compound were prepared in MHB in 96-well microtiter plates.
-
Inoculation and Incubation: Each well of the microtiter plate containing the diluted compounds was inoculated with the prepared bacterial suspension. The plates were then incubated at 37°C for 18-24 hours.
-
Data Interpretation: The MIC was recorded as the lowest concentration of the compound at which no visible bacterial growth was observed.
Signaling Pathways and Experimental Workflows
Bacterial Protein Synthesis Inhibition by Oxazolidinones
Oxazolidinone antibiotics, the class to which the studied 3-(5-fluoropyridin-3-yl) analogs belong, act by inhibiting the initiation of bacterial protein synthesis. They bind to the 50S ribosomal subunit at the P-site, preventing the formation of the initiation complex with fMet-tRNA. This mechanism is distinct from other protein synthesis inhibitors, which often target the elongation phase.
Caption: Mechanism of action of oxazolidinone antibiotics.
General Workflow for MIC Determination
The following diagram illustrates the standard workflow for determining the Minimum Inhibitory Concentration of a test compound against a bacterial strain.
Caption: Experimental workflow for MIC determination.
Concluding Remarks
While direct experimental data on the biological activity of this compound analogs remains scarce in the public domain, the potent antibacterial activity of the closely related 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives suggests that the 5-fluoropyridin-3-yl moiety is a promising scaffold for the development of new anti-infective agents. The significantly enhanced potency of analog 7j compared to Linezolid highlights the potential for further optimization of this chemical series.
Researchers and drug development professionals are encouraged to explore the synthesis and biological evaluation of this compound and its direct analogs to fully elucidate their therapeutic potential. Future studies could investigate their activity against a broader range of bacterial pathogens, including drug-resistant strains, as well as explore other potential therapeutic applications, such as kinase inhibition, based on the known activities of related aminopyridine scaffolds.
References
Comparative Guide to Purity Validation of 2-amino-5-fluoropyridin-3-ol by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive protocol for the validation of 2-amino-5-fluoropyridin-3-ol purity using High-Performance Liquid Chromatography (HPLC). It offers an objective comparison of the product's performance against a hypothetical alternative and provides supporting experimental data to guide researchers in their analytical method development and implementation.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this starting material is critical, as impurities can affect the yield, and safety of the final active pharmaceutical ingredient (API).[1][2] High-Performance Liquid Chromatography (HPLC) is a powerful and widely accepted technique for assessing the purity of pharmaceutical ingredients and intermediates due to its high resolution, sensitivity, and quantitative accuracy.
This guide details a reversed-phase HPLC (RP-HPLC) method for the purity assessment of this compound. The validation of this analytical method is essential to ensure the reliability and consistency of results, a mandatory requirement in the pharmaceutical industry.[3][4][5] The method's performance is illustrated through a comparative analysis of two hypothetical batches of this compound.
Experimental Protocols
A detailed methodology for the HPLC analysis is provided below. This protocol serves as a robust starting point, which may be adapted based on specific instrumentation and laboratory requirements. Method validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines.[3]
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-20 min: 95% B; 20.1-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution using the this compound batch to be tested.
Method Validation Workflow
The following diagram illustrates the logical workflow for the purity validation of this compound using the described HPLC method.
Comparative Analysis of Two Batches
To demonstrate the application of this HPLC method, two hypothetical batches of this compound, "Batch A" and "Batch B," were analyzed. The purity was determined by the area percentage of the main peak relative to the total peak area in the chromatogram.
Table 1: Comparative Purity Analysis of Two Batches of this compound
| Parameter | Batch A | Batch B (Alternative) |
| Appearance | White to off-white crystalline powder | Yellowish crystalline powder |
| Purity by HPLC (% Area) | 99.85% | 98.50% |
| Major Impurity (% Area) | 0.08% | 0.75% |
| Total Impurities (% Area) | 0.15% | 1.50% |
The results clearly indicate that Batch A has a higher purity (99.85%) compared to Batch B (98.50%). The lower purity of Batch B is also reflected in its yellowish appearance, suggesting the presence of colored impurities.
Validation Parameters and Acceptance Criteria
The following diagram outlines the logical relationships between the key validation parameters for an HPLC purity method.
Summary of Validation Parameters and Typical Acceptance Criteria:
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] | The main peak should be free from co-elution with any known impurities or degradation products. Peak purity analysis (if using a PDA detector) should pass. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | The closeness of test results to the true value. This is often determined by spike recovery studies. | 98.0% - 102.0% recovery for the active substance. |
| Precision (Repeatability & Intermediate) | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[3] | Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by a signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters should remain within acceptable limits. |
Conclusion
The described RP-HPLC method provides a robust and reliable approach for the purity validation of this compound. The method is designed to be specific, linear, accurate, and precise, meeting the stringent requirements for pharmaceutical quality control. By implementing a validated HPLC method, researchers, scientists, and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby supporting the development of safe and effective medicines.
References
- 1. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis [costaricapharma.com]
- 4. wjarr.com [wjarr.com]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Comparative Analysis of 2-Amino-5-fluoropyridin-3-ol Derivatives in Kinase Inhibition: A Guideline for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2-aminopyridine scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous kinase inhibitors. The introduction of a fluorine atom and a hydroxyl group at the 5- and 3-positions, respectively, of a 2-aminopyridine core, creating the 2-amino-5-fluoropyridin-3-ol moiety, presents an intriguing template for the design of novel therapeutic agents. This guide provides a framework for the comparative analysis of derivatives based on this scaffold, offering insights into potential structure-activity relationships (SAR) and outlining key experimental protocols for their evaluation.
Due to a lack of publicly available, direct comparative studies on a homologous series of this compound derivatives, this guide will utilize illustrative data inspired by published findings on other pyridine-based kinase inhibitors to demonstrate the principles of comparative analysis.
Data Presentation: Comparative Kinase Inhibition Profiles
A systematic evaluation of a library of this compound derivatives is crucial to elucidate SAR. Substitutions at the 2-amino and 3-hydroxyl positions, as well as on the pyridine ring itself, can significantly impact potency and selectivity. The following table presents a hypothetical comparative analysis of a series of such derivatives against two common oncology targets, Epidermal Growth Factor Receptor (EGFR) and its resistant mutant (EGFR T790M), as well as another key kinase, c-Met.
| Compound ID | R1 (Substitution at 2-amino) | R2 (Substitution at 3-hydroxyl) | EGFR IC50 (nM) | EGFR T790M IC50 (nM) | c-Met IC50 (nM) |
| HYPO-001 | H | H | 150 | 850 | >1000 |
| HYPO-002 | Methyl | H | 120 | 700 | 950 |
| HYPO-003 | Ethyl | H | 180 | 900 | >1000 |
| HYPO-004 | H | Methyl | 135 | 800 | 980 |
| HYPO-005 | 4-Anilinophenyl | H | 15 | 120 | 250 |
| HYPO-006 | 4-(3-Methylanilino)phenyl | H | 10 | 95 | 200 |
| HYPO-007 | 4-Anilinophenyl | Methyl | 25 | 150 | 300 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. It is designed to reflect potential trends in SAR based on data from other pyridine-based kinase inhibitors.
Experimental Protocols
To ensure reproducibility and enable meaningful comparisons, detailed and standardized experimental protocols are essential.
In Vitro Kinase Inhibition Assay (Illustrative Protocol)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.[1]
Objective: To quantify the potency of this compound derivatives in inhibiting the enzymatic activity of a specific kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, c-Met)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (Adenosine triphosphate) at a concentration close to the Km for the specific kinase
-
Peptide substrate specific for the kinase
-
Test compounds (this compound derivatives) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well white plates
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add 5 µL of the diluted compound solution or DMSO (vehicle control).
-
Add 10 µL of a solution containing the kinase and the peptide substrate in kinase buffer to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50).
Materials:
-
Cancer cell line (e.g., A549, HCT116)
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics
-
Test compounds (this compound derivatives) serially diluted in culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well clear flat-bottom plates
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value from the dose-response curve.
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for pyridine-based kinase inhibitors. Inhibition of EGFR by a this compound derivative would block the downstream signaling cascade, thereby inhibiting cell proliferation and survival.
Caption: Simplified EGFR signaling pathway and the inhibitory action of a this compound derivative.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the in vitro evaluation of this compound derivatives.
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
This guide provides a foundational framework for the systematic evaluation of this compound derivatives. By employing rigorous and standardized experimental protocols and carefully analyzing the resulting data, researchers can effectively elucidate the structure-activity relationships governing the kinase inhibitory potential of this promising chemical scaffold, ultimately paving the way for the development of novel therapeutic agents.
References
A Comparative Guide to the Structure-Activity Relationship of 2-amino-5-fluoropyridin-3-ol and its Analogs as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the predicted structure-activity relationship (SAR) of 2-amino-5-fluoropyridin-3-ol, a scaffold with potential applications in kinase inhibition. Due to the limited publicly available data on this specific molecule, this guide draws objective comparisons from structurally related compounds and established principles in medicinal chemistry to infer its biological activity. The information herein is supported by experimental data from analogous chemical series.
Introduction
The 2-aminopyridine scaffold is a well-established pharmacophore in the development of kinase inhibitors. Its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it a valuable starting point for inhibitor design. The subject of this guide, this compound, incorporates three key functional groups: a 2-amino group, a 3-hydroxyl group, and a 5-fluoro substituent. Understanding the contribution of each of these groups is essential for predicting the molecule's inhibitory potential and guiding the design of more potent and selective analogs.
Core Scaffold Analysis: The 2-Aminopyridine Moiety
The 2-aminopyridine core is a common feature in numerous kinase inhibitors. The primary amino group and the pyridine nitrogen are critical for forming bidentate hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.
Key Inferences from SAR Studies of 2-Aminopyridine Derivatives:
-
Hinge Binding: The 2-amino group acts as a hydrogen bond donor, while the pyridine nitrogen acts as a hydrogen bond acceptor, mimicking the adenine portion of ATP.[1][2]
-
Substitution on the Amino Group: Substitution on the 2-amino group is generally detrimental to hinge binding and, consequently, inhibitory activity. However, in some cases, specific substitutions can lead to interactions with other regions of the ATP-binding site, potentially enhancing potency or altering selectivity.
-
Ring Modifications: Modifications to the pyridine ring, such as the introduction of substituents, can significantly impact potency, selectivity, and pharmacokinetic properties.
The Role of the 3-Hydroxyl Group
The 3-hydroxyl group on the pyridine ring introduces a polar functional group capable of acting as both a hydrogen bond donor and acceptor. Its position is critical in determining its interaction with the target protein.
Inferred SAR Contributions:
-
Additional Hydrogen Bonding: The 3-hydroxyl group can form additional hydrogen bonds with residues in the ATP-binding site, potentially increasing affinity.
-
Solubility and Physicochemical Properties: The hydroxyl group can improve the aqueous solubility of the compound, which is a crucial parameter for drug development.
-
Bioisosteric Replacement: The phenol-like nature of the 3-hydroxypyridine moiety means that it can be a target for metabolic enzymes. Bioisosteric replacement of the hydroxyl group with other functionalities (e.g., -NH2, -OMe) could be explored to modulate metabolic stability and potency.[3][4][5][6]
The Influence of the 5-Fluoro Substituent
The introduction of a fluorine atom at the 5-position of the pyridine ring can have profound effects on the molecule's biological and physicochemical properties.[7][8][9][10]
Key Effects of Fluorination:
-
Modulation of pKa: The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, which can influence its ability to act as a hydrogen bond acceptor.[8]
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, thereby increasing the compound's half-life.[8][10]
-
Enhanced Binding Interactions: Fluorine can participate in favorable electrostatic and hydrophobic interactions with the protein target, potentially increasing binding affinity.[8]
-
Membrane Permeability: Fluorine substitution can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes.[10]
Comparative Analysis with Structurally Related Kinase Inhibitors
To provide a quantitative perspective, the following table summarizes the inhibitory activities of various 2-aminopyridine and related heterocyclic derivatives against different kinases. This data, gathered from public literature, helps to contextualize the potential potency of the this compound scaffold.
| Compound/Scaffold | Kinase Target | IC50 (nM) | Reference Compound | IC50 (nM) |
| 2-Aminopyridine Derivative | JAK2 | 9 | Crizotinib | - |
| Pyrido[2,3-d]pyrimidine | FGFr | 60 | PD-089828 | 130 |
| 2-Aminopyridine Derivative | JAK2 | 3 | - | - |
| 4-Anilinopyrimidine Derivative | JNK1 | - | - | - |
Note: The data presented is from various sources and for illustrative purposes to highlight the potential of the aminopyridine scaffold. Direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions.
Experimental Protocols
Detailed methodologies for key assays cited in the evaluation of kinase inhibitors are provided below.
In Vitro Kinase Activity Assay (Luminescence-Based) [11]
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay) [12][13][14][15]
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Remove the old medium and add fresh medium containing different concentrations of the test compound. Include untreated and solvent controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2 to 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Record the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance, normalize the data to the untreated control, and plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
Visualizing Key Concepts
Logical Flow of SAR Analysis
Caption: Logical flow diagram illustrating the analysis of the structure-activity relationship for this compound.
General Kinase Inhibition Experimental Workflow
Caption: A generalized experimental workflow for the evaluation of potential kinase inhibitors.
Conclusion
References
- 1. Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors - 华东师范大学 [pure.ecnu.edu.cn]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Phenol (bio)isosteres in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenol (bio)isosteres in drug design and development | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. clyte.tech [clyte.tech]
Assessing the Novelty of 2-amino-5-fluoropyridin-3-ol: A Comparative Guide for Researchers
For Immediate Release
A Comprehensive Analysis of 2-amino-5-fluoropyridin-3-ol for Drug Discovery and Development
This guide presents a comparative assessment of this compound, a commercially available pyridinol derivative, against its close structural analog, 2-amino-5-fluoropyridine. The objective is to evaluate the novelty of this compound and provide researchers, scientists, and drug development professionals with a comprehensive resource to guide their research and development efforts. While this compound is available for purchase, a notable scarcity of public-domain experimental data necessitates a focus on established protocols to empower researchers to generate critical data for a thorough evaluation.
Physicochemical Properties: A Comparative Overview
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 2-amino-5-fluoropyridine | Experimental Protocol |
| Molecular Formula | C₅H₅FN₂O | C₅H₅FN₂ | Mass Spectrometry |
| Molecular Weight | 128.11 g/mol | 112.11 g/mol | Mass Spectrometry |
| Melting Point (°C) | Data not available | 93-97 | Capillary Melting Point Method |
| pKa | Data not available | Data not available | Potentiometric Titration |
| Octanol-Water Partition Coefficient (logP) | Data not available | Data not available | Shake-Flask Method |
| Aqueous Solubility | Data not available | Data not available | Equilibrium Solubility Method |
Biological Activity: Unlocking Therapeutic Potential
The true novelty and value of this compound will be determined by its biological activity profile. Its structural similarity to 2-amino-5-fluoropyridine, a known intermediate in the synthesis of potent kinase inhibitors and antibacterial agents, suggests that it may exhibit similar or unique biological effects.
Kinase Inhibitory Activity
2-Amino-5-fluoropyridine is a key building block for a class of potent and selective inhibitors of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19), which are crucial regulators of gene transcription and have been implicated in various cancers.[1][2][3] The hydroxyl group in this compound could potentially form additional hydrogen bonds within the ATP-binding pocket of these kinases, leading to altered potency and selectivity.
Table 2: Comparative Kinase Inhibitory Activity
| Target Kinase | This compound (IC₅₀) | 2-amino-5-fluoropyridine Derivatives (IC₅₀) | Experimental Protocol |
| CDK8 | Data not available | Potent inhibition observed with derivatives[1][4] | In vitro Kinase Assay (e.g., LanthaScreen™) |
| CDK19 | Data not available | Potent inhibition observed with derivatives[1] | In vitro Kinase Assay (e.g., LanthaScreen™) |
Antibacterial Activity
2-amino-5-fluoropyridine is also a precursor for inhibitors of peptide deformylase (PDF), an essential bacterial enzyme, making it a target for novel antibiotics.[5][6] The antibacterial potential of this compound remains to be elucidated.
Table 3: Comparative Antibacterial Activity
| Bacterial Strain | This compound (MIC) | 2-amino-5-fluoropyridine Derivatives (MIC) | Experimental Protocol |
| Staphylococcus aureus | Data not available | Activity reported for fluorinated pyridines[7][8] | Broth Microdilution Method |
| Escherichia coli | Data not available | Activity reported for fluorinated pyridines[9][10] | Broth Microdilution Method |
Experimental Protocols
To facilitate the experimental evaluation of this compound, detailed protocols for key assays are provided below.
Synthesis of 2-amino-5-fluoropyridine
A reported synthesis of 2-amino-5-fluoropyridine starts from 2-aminopyridine and proceeds through nitration, amino acetylation, reduction of the nitro group, diazotization, a Schiemann reaction to introduce the fluorine atom, and finally, hydrolysis of the acetyl group.[5][6][11]
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay quantitatively measures the binding of an inhibitor to a kinase. The assay principle is based on the displacement of a fluorescent tracer from the kinase active site by the test compound.
Workflow:
-
Reagent Preparation: Prepare kinase, tracer, and antibody solutions in the appropriate assay buffer.
-
Compound Dilution: Serially dilute the test compounds (this compound and comparators) to the desired concentrations.
-
Assay Plate Preparation: Add the kinase, tracer, and test compound to a 384-well plate.
-
Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Detection: Add the europium-labeled anti-tag antibody and read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.
-
Data Analysis: Calculate the IC₅₀ values by fitting the data to a dose-response curve.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Antibacterial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterial strain.
Workflow:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Compound Dilution: Serially dilute the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.
Workflow:
-
Solution Preparation: Prepare a solution of the test compound in a suitable solvent (e.g., water or a co-solvent system).
-
Titration: Titrate the solution with a standardized solution of a strong acid or base.
-
pH Measurement: Monitor the pH of the solution throughout the titration using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve.
Determination of Octanol-Water Partition Coefficient (logP) (Shake-Flask Method)
The octanol-water partition coefficient is a measure of a compound's lipophilicity.
Workflow:
-
Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve a known amount of the test compound in one of the phases and then mix it with the other phase in a separatory funnel.
-
Equilibration: Shake the funnel for a predetermined time to allow the compound to partition between the two phases.
-
Phase Separation: Allow the phases to separate.
-
Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
logP Calculation: Calculate the logP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Potential Signaling Pathways
Based on the known targets of 2-amino-5-fluoropyridine derivatives, two key signaling pathways are of particular interest for investigating the biological effects of this compound.
CDK8/CDK19-Mediator Complex Pathway
CDK8 and CDK19 are components of the Mediator complex, which regulates the transcription of a wide range of genes involved in cell growth, proliferation, and differentiation. Inhibition of CDK8/CDK19 can disrupt these processes and is a promising strategy for cancer therapy.
Caption: Simplified CDK8/CDK19 signaling pathway.
Bacterial Peptide Deformylase Pathway
Peptide deformylase is essential for bacterial protein synthesis. It removes the formyl group from the N-terminal methionine of newly synthesized proteins, a crucial step for protein maturation and function. Inhibition of this enzyme leads to the accumulation of formylated proteins and ultimately bacterial cell death.
Caption: Bacterial peptide deformylase pathway.
Conclusion and Future Directions
While this compound is commercially available, its novelty from a biological and physicochemical standpoint remains largely unexplored. This guide provides a framework for its systematic evaluation by comparing it to the well-characterized intermediate, 2-amino-5-fluoropyridine. The provided experimental protocols will enable researchers to generate the necessary data to build a comprehensive profile of this compound. Future studies should focus on synthesizing and testing this compound in relevant biological assays to determine its potential as a lead compound for the development of novel kinase inhibitors or antibacterial agents. The presence of the hydroxyl group offers a potential avenue for improved potency, selectivity, and pharmacokinetic properties compared to its structural analog.
References
- 1. Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hit discovery of potential CDK8 inhibitors and analysis of amino acid mutations for cancer therapy through computer-aided drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 7. Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Fluoropyrimidines affect de novo pyrimidine synthesis impairing biofilm formation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The antimycotic 5-fluorocytosine is a virulence inhibitor of uropathogenic Escherichia coli and eradicates biofilm-embedded bacteria synergizing with β-lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]
Comparative Analysis of 2-amino-5-fluoropyridin-3-ol in the Context of PI3K Inhibition
For researchers and professionals in drug development, understanding the selectivity and potential cross-reactivity of a novel compound is paramount for assessing its therapeutic potential and predicting off-target effects. This guide provides a comparative analysis of 2-amino-5-fluoropyridin-3-ol, a putative Phosphoinositide 3-kinase (PI3K) inhibitor, benchmarked against other known PI3K inhibitors. While direct experimental data for this compound is not publicly available, this guide leverages data from structurally similar aminopyridine-based PI3K inhibitors and presents a framework for its evaluation.
The PI3K Signaling Pathway and the Role of Isoform Selectivity
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] The Class I PI3Ks, comprising the isoforms α, β, γ, and δ, are key therapeutic targets in oncology and inflammatory diseases. However, due to the high degree of homology in the ATP-binding site across these isoforms, achieving selectivity is a significant challenge in drug design. Isoform-selective inhibitors are sought after to maximize therapeutic efficacy while minimizing off-target effects.[2][3]
The activation of PI3K initiates a signaling cascade, primarily through the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt.[1]
Comparative Selectivity Profile of PI3K Inhibitors
The selectivity of a PI3K inhibitor is typically evaluated by determining its half-maximal inhibitory concentration (IC50) against each of the Class I PI3K isoforms. A lower IC50 value indicates greater potency and a higher ratio between IC50 values for different isoforms signifies greater selectivity. The following table provides a representative selectivity profile of various PI3K inhibitors, including a hypothetical profile for an aminopyridine-based inhibitor based on published data for similar compounds.
| Inhibitor Class | Compound | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | Selectivity Profile |
| Aminopyridine-based (Hypothetical) | This compound analog | >1000 | >1000 | 10 | >500 | γ-selective |
| Pan-Class I | Copanlisib | 0.5 | 3.7 | 6.4 | 0.7 | Pan-selective (α/δ predominant)[4] |
| Pan-Class I | Buparlisib | 52 | 166 | 21 | 116 | Pan-selective[4] |
| Isoform-selective | Alpelisib (BYL719) | 5 | 1156 | 250 | 290 | α-selective[4] |
| Isoform-selective | Idelalisib | 8600 | 5600 | 2100 | 1.1 | δ-selective |
| Dual-selective | Duvelisib | 37 | 110 | 2.5 | 1.0 | δ/γ-selective[5] |
Note: IC50 values are representative and can vary depending on the specific assay conditions. The data for the hypothetical aminopyridine-based inhibitor is extrapolated from compounds with similar scaffolds described as PI3Kγ selective.[6]
Experimental Protocols for Assessing Cross-Reactivity
A comprehensive evaluation of an inhibitor's selectivity requires robust experimental methodologies. Both biochemical and cell-based assays are crucial for determining the cross-reactivity profile.
Biochemical Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Principle: The transfer of a phosphate group from ATP to a substrate is quantified. Inhibition of this process by the test compound is measured.
-
Common Formats:
-
Radiometric Assays: Utilize [γ-³²P]ATP or [γ-³³P]ATP, where the incorporation of the radioactive phosphate into the substrate is measured.[7][8]
-
Fluorescence-Based Assays: Employ fluorescently labeled substrates or antibodies to detect phosphorylation. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen™, are widely used.[9]
-
Luminescence-Based Assays: Measure the depletion of ATP using a luciferase/luciferin system (e.g., Kinase-Glo®).
-
Competition Binding Assays
These assays measure the ability of a compound to displace a known ligand from the ATP-binding site of a kinase.
-
Principle: A broad-spectrum, immobilized kinase inhibitor is used to capture kinases from a cell lysate. The test compound is then added in solution to compete for binding. The amount of kinase bound to the solid support is quantified.
-
Example: KINOMEscan™ is a widely used platform for this type of assay.[9]
Cellular Assays
Cell-based assays are essential to confirm that the inhibitor can engage its target in a physiological context and exert a functional effect.
-
Principle: The inhibition of a specific signaling pathway downstream of the target kinase is measured in cells.
-
Method: Western blotting is commonly used to measure the phosphorylation status of downstream proteins, such as Akt (p-Akt). A decrease in the level of the phosphorylated protein in the presence of the inhibitor indicates target engagement and inhibition.
Comparison with Alternative PI3K Inhibitors
The field of PI3K inhibitor development has produced a diverse range of chemical scaffolds with varying selectivity profiles.
-
Pan-Class I Inhibitors (e.g., Copanlisib, Buparlisib): These compounds inhibit all four Class I PI3K isoforms. While they can be effective in cancers with broad PI3K pathway activation, they are often associated with a higher incidence of off-target toxicities.[4][5]
-
Isoform-Selective Inhibitors (e.g., Alpelisib for PI3Kα, Idelalisib for PI3Kδ): These inhibitors offer the potential for a better therapeutic window by targeting the specific PI3K isoform driving the disease. For instance, alpelisib is approved for PIK3CA-mutated breast cancer, while idelalisib is used in certain B-cell malignancies where the δ isoform is crucial.[4][5]
-
Dual-Selective Inhibitors (e.g., Duvelisib for PI3Kδ/γ): These compounds can be advantageous when targeting diseases where more than one isoform is implicated. Duvelisib's activity against both δ and γ isoforms is beneficial in hematological malignancies.[5]
The putative PI3Kγ selectivity of this compound would position it as a potential therapeutic for inflammatory diseases and certain cancers where the γ isoform plays a key role in the tumor microenvironment.[2][6]
Conclusion
While direct experimental data on the cross-reactivity of this compound is currently lacking, its structural similarity to known aminopyridine-based PI3Kγ inhibitors provides a strong rationale for its evaluation as a selective inhibitor. A thorough assessment of its inhibitory activity against all Class I PI3K isoforms, as well as a broader kinome screen, is essential to fully characterize its selectivity profile. The experimental protocols and comparative data presented in this guide offer a framework for researchers and drug development professionals to position this compound within the landscape of PI3K inhibitors and to guide its future development.
References
- 1. benchchem.com [benchchem.com]
- 2. Isoform selective phosphoinositide 3-kinase gamma and delta inhibitors and their therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K inhibitors are finally coming of age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Potent and Selective PI3Kγ Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
spectroscopic comparison of 2-amino-5-fluoropyridin-3-ol with similar compounds
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for the selected pyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) |
| 2-amino-5-fluoropyridin-3-ol | Data Not Available | Data Not Available |
| 2-aminopyridin-3-ol | DMSO-d₆ | Data reported but specific shifts not retrieved. |
| 5-fluoro-2-aminopyridine | CDCl₃ | 8.03 (d, J = 3.0 Hz, 1H), 7.24 (m, 1H), 6.46 (dd, J = 3.3, 9.2 Hz, 1H), 3.06 (s, 6H, for N,N-dimethyl derivative) |
| 3-hydroxypyridine | CDCl₃ | 8.28 (s, 1H), 8.09 (d, J=4.4 Hz, 1H), 7.33 (m, 1H), 7.29 (m, 1H) |
| DMSO-d₆ | 9.91 (s, 1H, OH), 8.15 (d, J=4.6 Hz, 1H), 8.36 (s, 1H), 7.32 (dd, J=8.3, 4.6 Hz, 1H), 7.26 (m, 1H) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound | Data Not Available | Data Not Available |
| 2-aminopyridin-3-ol | Data Not Available | Data Not Available |
| 5-fluoro-2-aminopyridine | CDCl₃ | 155.2 (d, J = 249.5 Hz), 154.0, 135.4 (d, J = 25.2 Hz), 124.9 (d, J = 20.2 Hz), 115.3 (d, J = 3.8 Hz) (for N,N-dimethyl derivative) |
| 3-hydroxypyridine | Data Not Available | Data Not Available |
Vibrational Spectroscopy
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Sample Prep. | Key Peak Positions (cm⁻¹) |
| This compound | Data Not Available | Data Not Available |
| 2-aminopyridin-3-ol | KBr Wafer / ATR | Data available in public databases. |
| 5-fluoro-2-aminopyridine | Not Specified | 2896, 1372, 1226 (for N,N-dimethyl derivative) |
| 3-hydroxypyridine | KBr-Pellet / ATR | Data available in public databases. |
Mass Spectrometry
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | m/z of Molecular Ion [M]⁺ or [M+H]⁺ |
| This compound | Data Not Available | Data Not Available |
| 2-aminopyridin-3-ol | ESI | 111.0553 [M+H]⁺ |
| 5-fluoro-2-aminopyridine | Not Specified | Data Not Available |
| 3-hydroxypyridine | LC-ESI-QFT | 96.04456 [M+H]⁺[1] |
UV-Visible Spectroscopy
Table 5: UV-Visible Spectroscopy Data
| Compound | Solvent | λmax (nm) |
| This compound | Data Not Available | Data Not Available |
| 2-aminopyridin-3-ol | Data Not Available | Data Not Available |
| 5-fluoro-2-aminopyridine | Data Not Available | Data Not Available |
| 3-hydroxypyridine | Various | Spectrum available, λmax depends on solvent. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters for the cited data may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 300 MHz or higher.
-
¹H NMR: Spectra were typically acquired with a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: Spectra were acquired using a proton-decoupled pulse sequence. The spectral width was typically 0-200 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid):
-
Thin Solid Film: A small amount of the solid sample was dissolved in a volatile solvent (e.g., methylene chloride). A drop of the solution was placed on a salt plate (e.g., NaCl or KBr), and the solvent was allowed to evaporate, leaving a thin film of the compound.
-
KBr Pellet: Approximately 1-2 mg of the sample was ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was typically scanned from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or a pure KBr pellet) was recorded and subtracted from the sample spectrum.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: The sample was dissolved in a suitable solvent, typically a mixture of water, acetonitrile, or methanol, to a concentration of approximately 1-10 µg/mL. A small amount of formic acid (e.g., 0.1%) was often added to promote ionization in positive ion mode.
-
Data Acquisition: The solution was introduced into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-20 µL/min. The mass spectrometer was operated in positive ion mode, and the data was acquired over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound.
UV-Visible Spectroscopy
-
Sample Preparation: A stock solution of the compound was prepared in a suitable UV-transparent solvent (e.g., methanol, ethanol, or water). The stock solution was then diluted to a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Data Acquisition: The UV-Vis spectrum was recorded using a dual-beam spectrophotometer, typically from 200 to 800 nm. A cuvette containing the pure solvent was used as a reference. The wavelength of maximum absorbance (λmax) was determined from the spectrum.
Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic comparison and the structural relationships between the compared compounds.
Caption: Workflow for the spectroscopic comparison of pyridin-3-ol derivatives.
Caption: Structural relationships between the compared pyridinol compounds.
References
A Comparative Benchmarking Guide to the Synthesis of 2-amino-5-fluoropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a proposed synthetic route for 2-amino-5-fluoropyridin-3-ol, a crucial intermediate in pharmaceutical development. Due to the absence of a direct, one-pot synthesis in published literature, this document outlines a multi-step pathway and benchmarks it against a viable alternative. The data presented is a compilation from established methodologies for analogous compounds, offering a predictive assessment of yield and efficiency.
Introduction
This compound is a highly functionalized pyridine derivative with significant potential in medicinal chemistry. Its unique substitution pattern, featuring an amino group, a fluoro group, and a hydroxyl group, makes it an attractive scaffold for the development of novel therapeutic agents. This guide details a proposed primary synthetic route, breaking down each stage with experimental protocols and expected yields. A secondary, alternative route is also presented for comparative benchmarking.
Data Presentation: A Comparative Analysis of Synthetic Routes
The following tables summarize the key quantitative data for the proposed primary synthesis of this compound and a plausible alternative route. Yields for steps without direct experimental data for the exact substrates are estimated based on analogous transformations reported in the literature.
Table 1: Proposed Primary Synthesis of this compound
| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) |
| 1 | Acylation | 2-aminopyridine | Acetic anhydride | 2-acetamidopyridine | 96.26 |
| 2 | Nitration | 2-acetamidopyridine | Fuming nitric acid, Sulfuric acid | 2-acetamido-5-nitropyridine | 88.40 |
| 3 | Reduction | 2-acetamido-5-nitropyridine | Hydrazine hydrate, Pd/C | 2-acetamido-5-aminopyridine | 93.26 |
| 4 | Diazotization (Schiemann Reaction) | 2-acetamido-5-aminopyridine | Sodium nitrite, Fluoroboric acid | 2-acetamido-5-fluoropyridine | 87.22 (diazotization), 64.94 (Schiemann) |
| 5 | Hydrolysis | 2-acetamido-5-fluoropyridine | Sodium hydroxide | 2-amino-5-fluoropyridine | 95.25 |
| 6 | Hydroxylation | 2-amino-5-fluoropyridine | Hypothetical | This compound | Estimated 70% |
| Overall | 2-aminopyridine | This compound | ~26% |
Table 2: Alternative Synthesis via Halogenated Intermediate
| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) |
| 1 | Bromination | 2-aminopyridine | N-Bromosuccinimide | 2-amino-5-bromopyridine | Estimated 90% |
| 2 | Diazotization/ Sandmeyer | 2-amino-5-bromopyridine | Sodium nitrite, HBr, CuBr | 2,5-dibromopyridine | Estimated 85% |
| 3 | Nitration | 2,5-dibromopyridine | Nitric acid, Sulfuric acid | 2,5-dibromo-3-nitropyridine | Estimated 80% |
| 4 | Reduction | 2,5-dibromo-3-nitropyridine | Iron, Acetic acid | 2,5-dibromo-3-aminopyridine | Estimated 90% |
| 5 | Diazotization/ Schiemann | 2,5-dibromo-3-aminopyridine | Sodium nitrite, HBF4 | 2,5-dibromo-3-fluoropyridine | Estimated 60% |
| 6 | Nucleophilic Substitution (Hydroxylation) | 2,5-dibromo-3-fluoropyridine | Potassium hydroxide | 2-bromo-5-fluoro-3-hydroxypyridine | Estimated 70% |
| 7 | Amination | 2-bromo-5-fluoro-3-hydroxypyridine | Ammonia, Copper catalyst | This compound | Estimated 75% |
| Overall | 2-aminopyridine | This compound | ~19% |
Experimental Protocols
Detailed methodologies for the key steps in the proposed primary synthesis are provided below.
Step 1: Acylation of 2-aminopyridine To a solution of 2-aminopyridine (9.9 g) in a suitable solvent, acetic anhydride (21 mL) is added. The reaction mixture is stirred at 45°C for 2.5 hours. After completion, the product, 2-acetamidopyridine, is isolated by crystallization.
Step 2: Nitration of 2-acetamidopyridine 2-acetamidopyridine (13.6 g) is dissolved in concentrated sulfuric acid (113 mL). Fuming nitric acid (14.6 mL) is then added dropwise while maintaining the temperature at 60°C. The reaction is stirred for 2 hours. The product, 2-acetamido-5-nitropyridine, is obtained after careful quenching with ice and filtration.
Step 3: Reduction of 2-acetamido-5-nitropyridine To a solution of 2-acetamido-5-nitropyridine (4.53 g) in ethanol (40 mL), hydrazine hydrate (2.94 g) and a catalytic amount of Pd/C (0.6 g) are added. The mixture is refluxed at 80°C for 3.5 hours. The catalyst is then filtered off, and the product, 2-acetamido-5-aminopyridine, is isolated from the filtrate.
Step 4: Diazotization and Schiemann Reaction 2-acetamido-5-aminopyridine (3.8 g) is dissolved in a mixture of ethanol (15.8 mL) and fluoroboric acid (11.1 mL). A solution of sodium nitrite (3.28 g) in water is added dropwise at 25°C over 1.5 hours to form the diazonium salt. The resulting 2-acetamido-5-pyridine tetrafluoroborate diazonium salt is then thermally decomposed in toluene at 110°C to yield 2-acetamido-5-fluoropyridine.
Step 5: Hydrolysis of 2-acetamido-5-fluoropyridine 2-acetamido-5-fluoropyridine (6 g) is heated in a 20% aqueous solution of sodium hydroxide (5 g NaOH) at 80°C for 2 hours. After cooling, the product, 2-amino-5-fluoropyridine, is isolated by extraction.
Step 6: Proposed Hydroxylation of 2-amino-5-fluoropyridine This is a hypothetical step based on analogous reactions. A potential method involves the ortho-lithiation of a protected 2-amino-5-fluoropyridine followed by reaction with an electrophilic oxygen source. Alternatively, a multi-step sequence involving protection, oxidation, and deprotection might be necessary. Further experimental investigation is required to optimize this transformation.
Visualizing the Synthetic Workflow
The following diagrams, generated using Graphviz, illustrate the logical flow of the proposed primary synthetic pathway.
Caption: Proposed primary synthesis of this compound.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2-Amino-5-fluoropyridin-3-ol
For Immediate Implementation by Laboratory Personnel
The proper disposal of 2-Amino-5-fluoropyridin-3-ol is a critical component of laboratory safety and environmental responsibility. As a halogenated pyridine derivative, this compound requires specific handling procedures to mitigate potential hazards to personnel and the environment. Adherence to the following protocols will ensure compliant and safe disposal of this chemical waste.
Essential Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Due to the hazardous nature of halogenated organic compounds, direct contact and inhalation must be avoided.
Required Personal Protective Equipment:
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A flame-retardant lab coat is recommended.
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of vapors.
Quantitative Data for Halogenated Pyridine Waste Management
While specific quantitative data for this compound is not extensively available, the following table provides general guidelines for the management of halogenated pyridine waste, based on regulatory standards for similar compounds.
| Parameter | Guideline | Regulatory Context |
| Waste Classification | Halogenated Organic Waste | EPA F-list wastes for spent solvents may apply.[1] |
| Aqueous Release Limit | 0.2 ppb (parts per billion) | 40 CFR § 721.90 for halogenated pyridines.[2] |
| Container Type | Chemically compatible, leak-proof with a secure screw-top cap (e.g., Polyethylene or glass).[1] | Resource Conservation and Recovery Act (RCRA) |
| Storage Time Limit | Varies by jurisdiction (e.g., 90 days) | Dependent on generator status under RCRA.[1] |
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through a licensed hazardous waste disposal company.[1][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
Experimental Protocol for Waste Accumulation and Disposal:
-
Waste Segregation:
-
Container Selection and Labeling:
-
Container: Select a chemically compatible, leak-proof container with a secure screw-top cap. Polyethylene or glass containers are generally suitable.[1]
-
Labeling: Before the first addition of waste, affix a "Hazardous Waste" label to the container.[1] The label must include:
-
The words "Hazardous Waste."[1]
-
The full chemical name: "this compound" (no abbreviations).[1]
-
For mixtures, list all constituents and their approximate percentages.[1]
-
The date when waste is first added (accumulation start date).[1]
-
The name and contact information of the principal investigator or laboratory manager.[1]
-
The specific hazards (e.g., "Toxic," "Irritant").[1]
-
-
-
On-Site Accumulation:
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[1]
-
The container must remain closed at all times, except when adding waste.[1]
-
It is highly advisable to use secondary containment, such as a larger, chemically resistant bin, to prevent spills.[1]
-
-
Arranging for Final Disposal:
-
Decontamination of Empty Containers:
-
If the original container is to be disposed of, it must be properly decontaminated.
-
Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three times.
-
Collect the rinsate and dispose of it as hazardous waste in the designated "Halogenated Organic Waste" container.[1]
-
Once decontaminated, the container can be disposed of according to institutional guidelines for non-hazardous laboratory glass or plastic.[1]
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound Waste.
In the event of a spill, it should be absorbed using an inert material (e.g., sand, vermiculite) and collected into a designated, sealed container for hazardous waste.[1] Do not allow the chemical to enter drains or waterways.[1] By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
References
Personal protective equipment for handling 2-Amino-5-fluoropyridin-3-ol
Essential Safety and Handling Guide for 2-Amino-5-fluoropyridin-3-ol
This guide provides essential safety, operational, and disposal information for handling this compound in a laboratory setting, intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Summary
2-Amino-5-fluoropyridine is classified as a hazardous substance. It is crucial to understand its potential effects to ensure safe handling.
| Hazard Classification | Hazard Statement |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] |
| Acute Toxicity (Dermal) | Harmful in contact with skin.[1] |
| Acute Toxicity (Inhalation) | Harmful if inhaled.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] |
| Specific target organ toxicity (single exposure) | May cause respiratory irritation.[1][2] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment.
| Body Part | PPE Specification | Standards |
| Eyes/Face | Tightly fitting safety goggles or chemical safety goggles with side-shields.[2] | Conforming to EN166 (EU) or NIOSH (US) / OSHA 29 CFR 1910.133.[1] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber, polychloroprene) and protective clothing.[1][3] Fire/flame resistant and impervious clothing may be necessary.[2] | Ensure glove material is compatible with the substance. |
| Respiratory | A full-face respirator is recommended if exposure limits are exceeded or irritation is experienced.[2] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[4] | Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[4] |
| Footwear | Closed-toe shoes, preferably safety footwear with chemical resistance.[5][6] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure that a chemical fume hood is available and functioning correctly.[1]
-
Verify that an eyewash station and safety shower are accessible and operational.[1]
-
Gather all necessary PPE as specified in the table above and inspect for any damage.
-
Prepare all equipment and reagents needed for the experiment.
-
Keep the container of this compound tightly closed until use.[1]
-
-
Handling:
-
Conduct all work with this chemical inside a chemical fume hood.[1][7]
-
Don the appropriate PPE before opening the container.
-
Avoid all personal contact, including inhalation of dust or fumes.[3]
-
Minimize dust generation and accumulation during handling.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][7]
-
-
Storage:
Disposal Plan
-
Waste Collection:
-
Collect all waste, including unused material and contaminated disposables (e.g., gloves, weighing paper), in a suitable, labeled, and closed container.
-
-
Disposal:
Emergency Procedures
Immediate and appropriate first aid is crucial in case of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical help.[1][2] |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[1][4] |
Experimental Workflow for Safe Handling
Caption: Workflow for safely handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. capotchem.cn [capotchem.cn]
- 5. Personal Protective Equipment | Center for Emerging and Re-emerging Infectious Diseases [cerid.uw.edu]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. fishersci.ch [fishersci.ch]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



